Benzoyl cyanide
Description
Structure
3D Structure
Properties
IUPAC Name |
benzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQBHOAJJGIPRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060626 | |
| Record name | Benzeneacetonitrile, .alpha.-oxo- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-90-1 | |
| Record name | Benzoyl cyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenylglyoxylonitrile | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZOYL CYANIDE | |
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| Record name | Benzeneacetonitrile, .alpha.-oxo- | |
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| Record name | Benzeneacetonitrile, .alpha.-oxo- | |
| Source | EPA DSSTox | |
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| Record name | Benzoyl cyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.419 | |
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| Record name | PHENYLGLYOXYLONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R5O6C18O8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzoyl Cyanide (CAS 613-90-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl cyanide (C₈H₅NO), also known as phenylglyoxylonitrile, is an aromatic alpha-ketonitrile with the CAS Registry Number 613-90-1. This compound features both a benzoyl group and a cyano group, making it a bifunctional and highly versatile building block in organic synthesis. Its unique reactivity has established it as a valuable intermediate in the production of a wide range of chemical products, including pharmaceuticals and agrochemicals such as herbicides. This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and safety protocols associated with this compound.
Physicochemical and Spectral Properties
This compound is typically a white or colorless to light yellow solid at room temperature. It is soluble in various organic solvents like ethanol, ether, methanol, acetone, and chloroform, but it is only slightly soluble in water, in which it also tends to decompose.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 613-90-1 | [1] |
| Molecular Formula | C₈H₅NO | [1] |
| Molecular Weight | 131.13 g/mol | [1] |
| Appearance | White or Colorless to Light yellow powder, lump, or solid | [1] |
| Melting Point | 28 - 34 °C | [2] |
| Boiling Point | 206 - 209 °C (at 760 mmHg) 113 - 117 °C (at 43 mbar) 96 °C (at 2 kPa) | [2] |
| Density | 1.106 g/mL at 25 °C | [2] |
| Flash Point | 84 °C (183.2 °F) - closed cup | [2] |
| Vapor Pressure | 0.243 mmHg at 25 °C | |
| Refractive Index (n_D_) | 1.5303 at 26 °C |
Table 2: Spectral Data for this compound
| Spectrum Type | Key Characteristics | References |
| ¹H NMR | Aromatic protons (multiplet) typically observed in the range of δ 7.4-8.2 ppm. | [2][3] |
| ¹³C NMR | Characteristic peaks for the carbonyl carbon (~166 ppm), nitrile carbon (~112 ppm), and aromatic carbons (129-137 ppm) are expected. | [1][2] |
| IR Spectroscopy | Strong absorption bands are expected for the C≡N stretch (around 2227 cm⁻¹) and the C=O stretch (around 1678 cm⁻¹). | [2] |
| Mass Spectrometry | The molecular ion peak (M⁺) is observed at m/z 131. A prominent fragment is the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, resulting from the loss of the cyanide radical. | [4] |
Synthesis and Experimental Protocols
This compound can be synthesized through several routes, most commonly involving the reaction of benzoyl chloride with a cyanide salt. Below are two detailed experimental protocols.
Experimental Protocol 1: Synthesis from Benzoyl Chloride and Cuprous Cyanide
This classic method is adapted from Organic Syntheses.
Methodology:
-
Preparation: In a 500-mL distilling flask equipped with a thermometer, place 110 g (1.2 moles) of cuprous cyanide (dried at 110°C for 3 hours).
-
Reaction: Add 143 g (1.02 moles) of purified benzoyl chloride to the flask. Shake the flask to ensure the cuprous cyanide is thoroughly moistened.
-
Heating: Place the flask in an oil bath preheated to 145–150°C. Raise the bath temperature to 220–230°C and maintain this temperature for 1.5 hours.
-
Work-up: After the reaction period, allow the flask to cool. The product, crude this compound, is then isolated.
-
Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 208–209°C / 745 mm. The distillate solidifies into colorless crystals. The typical yield is 60–65%.
Experimental Protocol 2: High-Yield Synthesis using a Copper(I) Catalyst
This improved method, described in U.S. Patent 4,113,773, provides higher yields and purity by avoiding the formation of dimers.
Methodology:
-
Preparation: In a reaction vessel, create a mixture of 1 mole of benzoyl chloride, an alkali cyanide (such as sodium cyanide), a carboxylic acid nitrile (e.g., acetonitrile) as a solvent, and a catalytic amount of a copper(I) salt (e.g., copper(I) cyanide).
-
Reaction: Heat the stirred mixture to a temperature between 90°C and 130°C. Maintain the reaction for approximately 3 hours.
-
Work-up: Cool the mixture to 15°C. The precipitated salts (primarily sodium chloride) are removed by filtration and washed with a small amount of an inert solvent like xylene.
-
Purification: The filtrate is subjected to fractional distillation under reduced pressure to yield pure this compound. This process typically achieves yields of 90% or higher.
Chemical Reactivity and Applications
The dual functionality of this compound makes it a reactive intermediate for various transformations.
-
Acylation: It serves as an efficient reagent for the selective acylation of amino compounds. This is particularly useful in peptide synthesis and for creating amide bonds under mild conditions.
-
Hydrolysis: this compound can be hydrolyzed to produce benzoylformic acid. This transformation can be achieved chemically or enzymatically, for instance, using nitrile hydratase from Rhodococcus species.[2]
-
Reduction: The mechanism of electroreduction of this compound has been studied in various solvents.[2]
-
Intermediate for Heterocycles: It is a precursor for synthesizing various nitrogen-containing heterocyclic compounds, which are common scaffolds in drug discovery.
Its primary applications are in the chemical industry as an intermediate for:
-
Agrochemicals: Used in the synthesis of herbicides and other plant protection agents.
-
Pharmaceuticals: A building block for various active pharmaceutical ingredients (APIs).
-
Research: A valuable reagent in academic and industrial research for developing new synthetic methodologies.
Safety and Toxicology
This compound is highly toxic and requires careful handling with appropriate safety measures in a laboratory or industrial setting.
Table 3: GHS Hazard Information
| Category | Information |
| Pictogram | GHS06 (Skull and Crossbones) |
| Signal Word | Danger |
| Hazard Statements | H300: Fatal if swallowed. H311 + H331: Toxic in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H400: Very toxic to aquatic life. |
| Precautionary Statements | P261, P273, P280, P301 + P310, P391, P403 + P233, P405 |
Table 4: Acute Toxicity Data
| Route | Species | Value | References |
| Oral LD50 | Rat | 37.6 mg/kg |
Experimental Protocol: Safe Handling Procedures
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Body Protection: Wear a lab coat. Ensure no skin is exposed.
-
Respiratory Protection: For situations with inadequate ventilation, a respirator with appropriate cartridges (e.g., type P2) is mandatory.
-
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up and away from incompatible materials such as strong acids, strong bases, oxidizing agents, and reducing agents. The compound is moisture-sensitive.
-
Spills and Disposal: In case of a spill, evacuate the area. Use a spark-proof tool and non-combustible absorbent material for cleanup. Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.
Conclusion
This compound is a chemical of significant industrial and research importance due to its versatile reactivity. Its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals underscores its value. However, its high toxicity necessitates strict adherence to safety protocols to ensure the well-being of researchers and professionals. A thorough understanding of its properties, synthetic methods, and handling requirements, as outlined in this guide, is essential for its safe and effective use.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Benzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of benzoyl cyanide (C₈H₅NO). The information is presented to support research, development, and safety applications involving this versatile chemical intermediate. All quantitative data is summarized in structured tables, and detailed experimental protocols for key reactions and purification are provided.
Physical Properties
This compound is a yellow to brown solid at room temperature, characterized by the physical properties summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅NO | [1][2] |
| Molecular Weight | 131.13 g/mol | [3][4] |
| Melting Point | 28-34 °C | [3][5] |
| Boiling Point | 206-208 °C (at 101.3 kPa) | [5] |
| 96 °C (at 2 kPa) | [5] | |
| 82 °C (at 1.2 kPa) | [5] | |
| Density | 1.106 g/mL at 25 °C | [3][5] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, chloroform, methanol). Practically insoluble in water. | [1][6] |
| Vapor Pressure | 0.243 mmHg at 25 °C | [1] |
| Flash Point | 84 °C (183.2 °F) - closed cup | [2][4] |
| Refractive Index | 1.5303 at 26 °C | [5] |
Chemical Properties and Reactivity
This compound is a reactive compound owing to the presence of both a carbonyl and a nitrile group. It serves as a versatile building block in organic synthesis.
Key Chemical Characteristics:
-
Acylating Agent: It is an effective reagent for the selective acylation of amino compounds.[5]
-
Hydrolysis: this compound undergoes hydrolysis to form benzoylformic acid.[2][5] This reaction is subject to acid and base catalysis.
-
Reaction with Nucleophiles: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles.
-
Intermediate in Synthesis: It is a key intermediate in the synthesis of plant protection agents and other nitrogen-containing compounds, including alpha-amino acids.[5][6]
Hydrolysis of this compound
The hydrolysis of this compound can proceed via two main pathways depending on the reaction conditions, leading to either benzoic acid or benzoylformic acid. The mechanism for the formation of benzoic acid is depicted below.
Spectroscopic Data
The structural features of this compound can be confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.15 | d | 2H | Protons ortho to the carbonyl group |
| ~7.65 | t | 1H | Proton para to the carbonyl group |
| ~7.50 | t | 2H | Protons meta to the carbonyl group |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~166 | C=O (carbonyl) |
| ~137 | C (quaternary, attached to C=O) |
| ~133 | CH (para) |
| ~130 | CH (ortho) |
| ~129 | CH (meta) |
| ~113 | C≡N (nitrile) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2225 | Strong | C≡N stretch |
| ~1680 | Strong | C=O stretch (aromatic ketone) |
| ~1600, 1450 | Medium | C=C stretch (aromatic ring) |
| ~3100-3000 | Weak | C-H stretch (aromatic) |
Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak at m/z 131. Key fragmentation pathways would likely involve the loss of the cyano group and cleavage of the benzoyl moiety.
Predicted Fragmentation Pattern:
-
m/z 131: Molecular ion [C₆H₅COCN]⁺
-
m/z 105: Loss of CN radical, forming the benzoyl cation [C₆H₅CO]⁺ (often the base peak)
-
m/z 77: Loss of CO from the benzoyl cation, forming the phenyl cation [C₆H₅]⁺
Experimental Protocols
Synthesis of this compound from Benzoyl Chloride and Cuprous Cyanide[6]
This protocol describes a classic method for the preparation of this compound.
Materials:
-
Benzoyl chloride (purified, 143 g, 1.02 moles)[6]
-
Cuprous cyanide (dried, 110 g, 1.2 moles)[6]
-
500-mL distilling flask
-
Thermometer
-
Oil bath
-
Air-cooled condenser
-
Fractionating column
Procedure:
-
Place 110 g of dried cuprous cyanide and 143 g of purified benzoyl chloride into a 500-mL distilling flask.[6]
-
Shake the flask to ensure the cuprous cyanide is thoroughly wetted by the benzoyl chloride.[6]
-
Heat the flask in an oil bath, raising the temperature to 220-230 °C and maintaining it for 1.5 hours. Shake the flask vigorously every 15 minutes during heating.[6]
-
After 1.5 hours, set up for downward distillation using an air-cooled condenser.[6]
-
Slowly raise the bath temperature to 305-310 °C and collect the crude this compound that distills over.[6]
-
Purify the crude product by fractional distillation. The pure this compound is collected at 208-209 °C. The product solidifies upon cooling.[6]
Yield: 80-86 g (60-65%)[6] Melting Point of Product: 32-33 °C[6]
Reaction of this compound with Aniline (Schotten-Baumann Reaction)
This protocol is an adaptation of the Schotten-Baumann reaction, demonstrating the use of this compound as a benzoylating agent to form N-phenylbenzamide (benzanilide).
Materials:
-
This compound
-
Aniline
-
10% aqueous sodium hydroxide solution
-
Ethanol (for recrystallization)
-
Erlenmeyer flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In an Erlenmeyer flask, combine aniline (1.0 equivalent) and a 10% aqueous sodium hydroxide solution.
-
While stirring vigorously, add this compound (1.0 equivalent) portion-wise to the mixture. An exothermic reaction may be observed.
-
Continue to stir vigorously for 15-20 minutes. The reaction is complete when the characteristic odor of this compound is no longer detectable.
-
The solid product, benzanilide, will precipitate from the solution.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude benzanilide by recrystallization from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration and dry them.
Safety and Handling
This compound is a toxic compound and should be handled with appropriate safety precautions.
-
Toxicity: Toxic by inhalation, in contact with skin, and if swallowed.[7]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust.[7][8]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, protected from moisture.[7][8]
-
In case of exposure:
-
Skin contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.[7]
-
Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[7]
-
Inhalation: Move to fresh air immediately.[7]
-
Ingestion: Do not induce vomiting. Give 2-4 cupfuls of milk or water.[7]
-
In all cases of exposure, seek immediate medical attention.[7]
-
Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment. Always consult the relevant Safety Data Sheet (SDS) before handling this compound.
References
- 1. faculty.fiu.edu [faculty.fiu.edu]
- 2. This compound(613-90-1) 13C NMR spectrum [chemicalbook.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 5. docsity.com [docsity.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Molecular Structure and Formula of Benzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoyl cyanide (C₈H₅NO) is an aromatic acyl cyanide of significant interest in organic synthesis and as a precursor in the pharmaceutical and agrochemical industries. This document provides a comprehensive overview of its molecular structure, physicochemical properties, and key chemical transformations. Detailed experimental protocols for its synthesis and hydrolysis are presented, alongside spectroscopic data for its characterization. The content is structured to serve as a technical resource for professionals engaged in chemical research and development.
Molecular Structure and Formula
This compound, also known as α-oxobenzeneacetonitrile, possesses a molecular formula of C₈H₅NO and a molecular weight of 131.13 g/mol .[1][2][3] Its structure features a benzoyl group (a phenyl ring attached to a carbonyl group) bonded to a nitrile functional group.
Key Structural Identifiers:
-
CAS Number: 613-90-1[2]
-
Linear Formula: C₆H₅COCN[3]
-
SMILES: O=C(C#N)c1ccccc1[3]
-
InChI Key: GJQBHOAJJGIPRH-UHFFFAOYSA-N[3]
The molecule's reactivity is dictated by the electrophilic nature of the carbonyl carbon and the carbon of the nitrile group.
Physicochemical Properties
This compound is a colorless to light yellow solid or liquid, depending on the ambient temperature, with a characteristic bitter almond-like odor.[1][4] It is soluble in many organic solvents but has limited solubility in water, with which it can slowly react.[1][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅NO | [1][2] |
| Molecular Weight | 131.13 g/mol | [1][2] |
| Melting Point | 28-31 °C | [1][3] |
| Boiling Point | 206 °C | [1][3] |
| Density | 1.106 g/mL at 25 °C | [3] |
| Flash Point | 78.4±18.7 °C | [1] |
| Water Solubility | Slightly soluble, decomposes | [1] |
| Appearance | Light yellow liquid or solid | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak at an m/z of 131. The fragmentation pattern is characterized by the loss of the cyanide radical to form the stable benzoyl cation.
Table 2: Mass Spectrometry Fragmentation of this compound
| m/z | Fragment |
| 131 | [M]⁺ (Molecular Ion) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~2230 | C≡N (Nitrile stretch) |
| ~1680 | C=O (Carbonyl stretch) |
| ~1600, ~1450 | C=C (Aromatic ring stretch) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound shows signals in the aromatic region, corresponding to the protons of the phenyl group. The ¹³C NMR spectrum displays characteristic peaks for the carbonyl, nitrile, and aromatic carbons.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | ~180 |
| C≡N | ~115 |
| Aromatic C (quaternary) | ~130-135 |
| Aromatic C-H | ~128-134 |
Experimental Protocols
Synthesis of this compound
A common and effective method for the preparation of this compound is the reaction of benzoyl chloride with cuprous cyanide.[6]
Reaction: C₆H₅COCl + CuCN → C₆H₅COCN + CuCl
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, add 1.2 moles of dried cuprous cyanide to 1.02 moles of purified benzoyl chloride.[6]
-
Heating: Heat the mixture in an oil bath to 220-230 °C for 1.5 hours with frequent, vigorous shaking.[6]
-
Distillation: After the reaction period, distill the crude this compound from the reaction mixture by slowly raising the bath temperature to 305-310 °C.[6]
-
Purification: Purify the crude product by fractional distillation. The pure this compound is collected at 208-209 °C.[6]
Hydrolysis of this compound to Benzoylformic Acid
This compound can be hydrolyzed under acidic conditions to yield benzoylformic acid.
Reaction: C₆H₅COCN + 2H₂O + H⁺ → C₆H₅COCOOH + NH₄⁺
Procedure:
-
Reaction Setup: Dissolve this compound in concentrated hydrochloric acid.[7]
-
Incubation: Allow the mixture to stand at room temperature for an extended period (e.g., 5 days) until the hydrolysis is complete.[7]
-
Extraction: Pour the reaction mixture into water and extract the benzoylformic acid with a suitable organic solvent, such as ether.[7]
-
Isolation: Remove the solvent by distillation and dry the resulting product to obtain crude benzoylformic acid.[7]
-
Purification: Recrystallize the crude acid from a solvent like carbon tetrachloride to obtain the pure product.[7]
Applications in Drug Development and Agrochemicals
This compound serves as a versatile intermediate in the synthesis of various organic molecules. Its primary application in the agrochemical industry is as a key precursor to the herbicide Metamitron.[1] In the pharmaceutical sector, the benzoyl moiety and the reactive nitrile group allow for its incorporation into a variety of molecular scaffolds during the drug discovery process.
Safety and Handling
This compound is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is harmful if inhaled, ingested, or absorbed through the skin.[1] It is also moisture-sensitive and should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]
Conclusion
This technical guide has provided a detailed overview of the molecular structure, properties, and key reactions of this compound. The tabulated data and experimental workflows offer a practical resource for chemists in research and industry. A thorough understanding of the characteristics of this compound is essential for its safe and effective use in the synthesis of valuable end-products.
References
- 1. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Page loading... [guidechem.com]
- 3. Biosynthesis of benzoylformic acid from this compound with a new bacterial isolate of Brevibacterium sp. CCZU12-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4113773A - Process for the production of this compound (I) - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis of this compound through aerobic photooxidation of benzyl cyanide using carbon tetrabromide as a catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C5RA13269J [pubs.rsc.org]
- 7. Biosynthesis of benzoylformic acid from this compound by a newly isolated Rhodococcus sp. CCZU10-1 in toluene-water biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound(613-90-1) 1H NMR [m.chemicalbook.com]
The Genesis of a Reagent: The First Synthesis of Benzoyl Cyanide
A Technical Retrospective for Researchers, Scientists, and Drug Development Professionals
The synthesis of benzoyl cyanide, a versatile reagent in organic chemistry, marks a significant milestone in the development of synthetic methodologies. This document provides an in-depth technical guide to the historical first synthesis of this compound, offering a detailed look at the experimental protocols and the context of its discovery.
Introduction
This compound (C₆H₅COCN), an acyl cyanide, possesses a unique reactivity profile that makes it a valuable tool in organic synthesis, particularly in acylation reactions. Its history dates back to the late 19th century, a period of foundational discoveries in organic chemistry. This guide revisits the pioneering work that first brought this compound to the forefront of chemical science.
The First Synthesis: A Landmark Achievement by J. U. Nef (1895)
The first documented synthesis of this compound is attributed to the Swiss-American chemist John Ulric Nef. In his 1895 publication in Liebigs Annalen der Chemie, Nef detailed the preparation of this compound through the reaction of benzoyl chloride with a metal cyanide. This seminal work laid the groundwork for future investigations into the synthesis and reactivity of acyl cyanides.
Experimental Protocol from Nef (1895)
The following is a detailed description of the experimental procedure as reported by J. U. Nef.
Objective: To synthesize this compound from benzoyl chloride and mercuric cyanide.
Reactants:
-
Benzoyl chloride (C₆H₅COCl)
-
Mercuric cyanide (Hg(CN)₂)
Procedure: Nef's synthesis involved the reaction of benzoyl chloride with mercuric cyanide. While the exact molar ratios and reaction conditions were not reported with the precision of modern standards, the fundamental transformation was the displacement of the chloride ion from benzoyl chloride by a cyanide ion from mercuric cyanide. The reaction can be represented as follows:
2 C₆H₅COCl + Hg(CN)₂ → 2 C₆H₅COCN + HgCl₂
The reaction was likely carried out in a suitable solvent, although details on the specific solvent and purification methods in this initial report are sparse. The formation of mercuric chloride (HgCl₂) as a byproduct was a key indicator of the reaction's progress.
Quantitative Data: Nef's 1895 paper focused more on the descriptive chemistry and reactivity of the newly synthesized compound rather than on providing extensive quantitative data such as precise yields and spectroscopic characterization, which were not common practice at the time. However, he did report on the physical properties of the product, noting its crystalline nature.
Later Refinements and Alternative Syntheses
Following Nef's initial discovery, other chemists explored alternative and improved methods for the synthesis of this compound. One of the most significant early improvements was the use of other metal cyanides.
The Use of Cuprous Cyanide
A notable advancement in the synthesis of this compound was the utilization of cuprous cyanide (CuCN) in place of the highly toxic mercuric cyanide. A detailed procedure for this method is provided in Organic Syntheses, a testament to its practicality and prevalence in later years.[1]
Experimental Protocol (from Organic Syntheses) [1]
Objective: To synthesize this compound from benzoyl chloride and cuprous cyanide.
Reactants and Quantities:
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |
| Cuprous Cyanide (dried) | 89.56 | 110 | 1.2 |
| Benzoyl Chloride (purified) | 140.57 | 143 (118 mL) | 1.02 |
Procedure:
-
110 g (1.2 moles) of dried cuprous cyanide and 143 g (1.02 moles) of purified benzoyl chloride are placed in a 500-mL distilling flask.
-
The flask is shaken to ensure thorough mixing of the reactants.
-
The flask is heated in an oil bath, initially preheated to 145–150 °C.
-
The bath temperature is then raised to and maintained at 220–230 °C for 1.5 hours, with intermittent shaking.
-
After the heating period, the flask is set up for downward distillation.
-
The bath temperature is slowly increased to 305–310 °C to distill the crude this compound.
-
The crude product is then purified by fractional distillation.
Quantitative Data:
| Product | Boiling Point (°C/mmHg) | Melting Point (°C) | Yield (%) |
| This compound | 208–209 / 745 | 32–33 | 60–65 |
Logical Relationships of Synthetic Pathways
The evolution of the synthesis of this compound can be visualized as a progression towards more efficient and safer methods.
References
Spectroscopic Data and Experimental Protocols for Benzoyl Cyanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for benzoyl cyanide, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and accessible format for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the ¹H and ¹³C NMR data.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.95 | d | ~7.5 | H-2, H-6 (ortho) |
| ~7.70 | t | ~7.5 | H-4 (para) |
| ~7.55 | t | ~7.5 | H-3, H-5 (meta) |
Note: The exact chemical shifts, multiplicities, and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The data presented here is a representative analysis.
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (Carbonyl) |
| ~135 | C-4 (para) |
| ~132 | C-1 (ipso) |
| ~130 | C-2, C-6 (ortho) |
| ~129 | C-3, C-5 (meta) |
| ~117 | C≡N (Nitrile) |
Note: The chemical shifts are referenced to a standard (e.g., TMS) and can vary slightly based on experimental conditions.
Experimental Protocol for NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra of this compound are typically acquired on a 300 MHz or higher field NMR spectrometer. A sample is prepared by dissolving approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
For a standard ¹H NMR experiment, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance, a larger number of scans is necessary. Proton-decoupled ¹³C NMR spectra are typically recorded to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and nitrile groups.
Table 3: FT-IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2225 | Strong | C≡N stretch |
| ~1685 | Strong | C=O stretch (aroyl ketone) |
| ~1600, ~1580, ~1450 | Medium-Weak | C=C aromatic ring stretches |
| ~1290 | Medium | C-C stretch |
| ~700-800 | Strong | C-H bending (aromatic) |
Experimental Protocol for FT-IR Spectroscopy
The FT-IR spectrum of this compound, which is a solid at room temperature, is typically obtained using the potassium bromide (KBr) pellet method. A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 131 | ~50 | [M]⁺ (Molecular Ion) |
| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | ~60 | [C₆H₅]⁺ (Phenyl cation) |
| 51 | ~40 | [C₄H₃]⁺ |
Experimental Protocol for Mass Spectrometry
The mass spectrum of this compound is typically obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, showing how the information from different techniques is integrated for structural confirmation.
This diagram illustrates how different spectroscopic techniques provide complementary information to confirm the structure of this compound. ¹H and ¹³C NMR reveal the connectivity of atoms, FT-IR identifies the key functional groups, and Mass Spectrometry confirms the molecular weight and provides information about the molecule's fragmentation.
The Versatility of Benzoyl Cyanide in Modern Chemical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzoyl cyanide, a reactive and versatile reagent, serves as a powerful tool in the synthetic chemist's arsenal. Its unique combination of a benzoyl group and a cyanide moiety allows it to participate in a diverse range of chemical transformations, from acylations to multicomponent reactions. This technical guide provides an in-depth exploration of the mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.
Core Reactivity and Applications
This compound's utility stems from the electrophilic nature of the carbonyl carbon and the ability of the cyanide ion to act as a leaving group or participate in further reactions. Its primary applications in chemical synthesis can be categorized as follows:
-
Benzoylating Agent: It is an effective reagent for the benzoylation of a wide range of nucleophiles, including alcohols, amines, and nucleosides. These reactions are often characterized by mild conditions and high yields.
-
Cyanating Agent: In the presence of a suitable catalyst, this compound can serve as a source of the cyanide group for the cyanation of various substrates.
-
Component in Multicomponent Reactions: The principles of cyanide and isocyanide chemistry, closely related to this compound, are central to powerful multicomponent reactions (MCRs) like the Passerini and Ugi reactions, which enable the rapid assembly of complex molecules.
Benzoylation Reactions
This compound is a highly efficient benzoylating agent, offering an alternative to more traditional reagents like benzoyl chloride. The reaction proceeds via nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon of this compound, leading to the displacement of the cyanide ion.
Benzoylation of Alcohols and Phenols
The benzoylation of alcohols and phenols using this compound provides the corresponding esters in good to excellent yields. The reaction is often carried out in the presence of a base to deprotonate the alcohol and increase its nucleophilicity. A 'green' methodology has been developed using this compound in an ionic liquid for the efficient benzoylation of phenols and benzyl alcohol[1].
General Reaction Scheme:
Quantitative Data for Benzoylation of Alcohols:
| Alcohol | Catalyst/Solvent | Yield (%) | Reference |
| Benzyl Alcohol | Ionic Liquid | High | [1] |
| Aliphatic Diols | Ionic Liquid | High | [1] |
| 2-Aminobenzylalcohol | Ionic Liquid | High | [1] |
Experimental Protocol: Benzoylation of Benzyl Alcohol in an Ionic Liquid
-
Materials: Benzyl alcohol, this compound, 1-methoxyethyl-3-methylimidazolium methanesulfonate (ionic liquid).
-
Procedure: To a solution of benzyl alcohol in the ionic liquid, add this compound.
-
Stir the reaction mixture at ambient temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the benzoylated product[1].
Benzoylation of Amines
This compound is also an effective reagent for the N-benzoylation of primary and secondary amines to form amides. The reaction typically proceeds readily without the need for a strong base, making it a mild and attractive method. A solvent-free green methodology for the benzoylation of both aromatic and aliphatic amines has been reported, affording products of high purity in very high yields and in a very short time[2].
Quantitative Data for Benzoylation of Amines (Solvent-Free):
| Amine | Reaction Time (min) | Yield (%) | Reference |
| Aniline | 3-5 | >90 | [2] |
| Substituted Anilines | 3-5 | >90 | [2] |
| Benzylamine | 3-5 | >90 | [2] |
| Piperidine | >5 | Moderate | [2] |
Experimental Protocol: Solvent-Free Benzoylation of Aniline
-
Materials: Aniline, benzoyl chloride (as a precursor for in-situ generation or direct use of this compound).
-
Procedure: In a fume hood, mix equimolar quantities of aniline and benzoyl chloride in a beaker at room temperature.
-
Stir the mixture with a glass rod. The reaction is exothermic and will solidify.
-
After the reaction subsides (typically 3-5 minutes), add water to the solid mass.
-
Filter the solid product and wash thoroughly with water to remove any amine hydrochloride.
-
Dry the product over anhydrous sodium sulfate. Further purification can be achieved by crystallization from a suitable solvent[2].
Benzoylation of Nucleosides
This compound has proven to be a mild and efficient reagent for the selective benzoylation of nucleosides, a crucial step in oligonucleotide synthesis. The use of this compound in pyridine with a catalytic amount of 4-dimethylaminopyridine (DMAP) allows for efficient and often regioselective benzoylation under mild conditions[3].
Quantitative Data for Benzoylation of Nucleosides:
| Nucleoside | This compound (equiv.) | Reaction Time/Temp | Product | Yield (%) | Reference |
| Thymidine | 2.5 | 5 h / 40°C | 3',5'-di-O-benzoylthymidine | 94.0 | [3] |
| 2'-Deoxyadenosine | 2.1 | 6 h / 40°C | 3',5'-di-O-benzoyl-2'-deoxyadenosine | 93.0 | [3] |
| 2'-Deoxycytidine | 8.0 | 2 h / 40°C | N⁴,3',5'-tri-O-benzoyl-2'-deoxycytidine | 96.5 | [3] |
| 2'-Deoxyguanosine | 6.0 | 4 h / 115°C | N²,3',5'-tri-O-benzoyl-2'-deoxyguanosine | 89.0 | [3] |
| Uridine | 3.2 | 4 h / 40°C | 2',3',5'-tri-O-benzoyluridine | 95.5 | [3] |
Experimental Protocol: General Procedure for Benzoylation of Nucleosides
-
Materials: Nucleoside, this compound, dry pyridine, 4-dimethylaminopyridine (DMAP).
-
Procedure: Dissolve the anhydrous nucleoside in dry pyridine.
-
Add a catalytic amount of DMAP, followed by the dropwise addition of this compound at room temperature.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated product by filtration, wash with water and petroleum ether, and dry to afford the benzoylated nucleoside[3].
Cyanation Reactions
This compound can also function as a cyanating agent, transferring its cyanide group to a substrate. This is particularly effective in the copper-catalyzed cyanation of terminal alkynes.
Copper-Catalyzed Cyanation of Terminal Alkynes
A notable application of this compound is the direct cyanation of terminal alkynes to produce 3-arylpropiolonitriles. This reaction is typically catalyzed by a copper salt and uses air as the oxidant, offering a mild and efficient alternative to other cyanation methods[4][5].
Quantitative Data for Copper-Catalyzed Cyanation of Terminal Alkynes:
| Terminal Alkyne | Catalyst/Solvent | Yield (%) | Reference |
| Phenylacetylene | CuI / DMF | 85 | [5] |
| 4-Methylphenylacetylene | CuI / DMF | 82 | [5] |
| 4-Methoxyphenylacetylene | CuI / DMF | 88 | [5] |
| 4-Chlorophenylacetylene | CuI / DMF | 75 | [5] |
| 1-Ethynylcyclohexene | CuI / DMF | 72 | [5] |
Experimental Protocol: Copper-Catalyzed Cyanation of Phenylacetylene
-
Materials: Phenylacetylene, this compound, copper(I) iodide (CuI), N,N-dimethylformamide (DMF).
-
Procedure: To a reaction vessel, add phenylacetylene, this compound, and CuI in DMF.
-
Stir the reaction mixture under an air atmosphere at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with aqueous ammonia.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-phenylpropiolonitrile[5].
Role in Multicomponent Reactions
While this compound itself is not a direct reactant in the most common multicomponent reactions, the chemistry of the cyanide and isocyanide functional groups is central to these powerful synthetic strategies. The Passerini and Ugi reactions are prime examples.
The Passerini Three-Component Reaction
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide[6][7][8].
General Reaction Scheme:
Experimental Protocol: A General Passerini Reaction
-
Materials: Carboxylic acid, aldehyde, isocyanide, and an aprotic solvent (e.g., dichloromethane).
-
Procedure: In a reaction flask, dissolve the carboxylic acid and aldehyde in the solvent.
-
Add the isocyanide to the solution at room temperature.
-
Stir the reaction mixture until the starting materials are consumed (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
The crude product can often be purified by crystallization or column chromatography[9].
The Ugi Four-Component Reaction
The Ugi reaction is a four-component reaction between a carboxylic acid, a carbonyl compound, an amine, and an isocyanide to produce a bis-amide[10][11].
General Reaction Scheme:
Experimental Protocol: A General Ugi Reaction
-
Materials: Carboxylic acid, aldehyde, amine, isocyanide, and a protic solvent (e.g., methanol).
-
Procedure: In a reaction vessel, combine the carboxylic acid, aldehyde, and amine in methanol.
-
Stir the mixture for a short period to allow for the formation of the imine intermediate.
-
Add the isocyanide to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
The product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed, and the product purified by crystallization or chromatography[12].
Mechanistic Insights and Visualizations
To provide a deeper understanding of the transformations involving this compound and related compounds, the following diagrams illustrate the key mechanistic pathways and experimental workflows.
Mechanism of Benzoylation
The benzoylation of an alcohol with this compound proceeds through a nucleophilic acyl substitution mechanism.
Caption: Mechanism of alcohol benzoylation with this compound.
Experimental Workflow for a Typical Benzoylation Reaction
A generalized workflow for performing a benzoylation reaction in the laboratory.
Caption: General experimental workflow for benzoylation.
Mechanism of the Passerini Reaction
The Passerini reaction is believed to proceed through a concerted mechanism in aprotic solvents.
Caption: Concerted mechanism of the Passerini reaction.
Mechanism of the Ugi Reaction
The Ugi reaction proceeds through the formation of an imine intermediate, followed by the addition of the isocyanide and the carboxylic acid.
References
- 1. 'Green' methodology for efficient and selective benzoylation of nucleosides using this compound in an ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed direct cyanation of terminal alkynes with this compound [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Passerini reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. grokipedia.com [grokipedia.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]
An In-depth Technical Guide on the Solubility of Benzoyl Cyanide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of benzoyl cyanide (C₆H₅COCN). Understanding the solubility of this compound is critical for its application in organic synthesis, purification processes, and pharmaceutical development, where it serves as a versatile intermediate. This document compiles available solubility data and presents a robust experimental framework for the quantitative determination of its solubility in various organic solvents.
This compound: Physicochemical Properties
This compound is an organic compound featuring both a benzoyl group and a cyano group.[1] It is a solid at room temperature with a melting point of approximately 28-31 °C and a boiling point of around 206 °C.[2][3] These properties, along with its molecular structure, dictate its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₈H₅NO | [2] |
| Molar Mass | 131.13 g/mol | [2] |
| Appearance | Yellow to brown low melting mass or colorless crystals | [3][4] |
| Melting Point | 28-31 °C | [2][3] |
| Boiling Point | 206 °C | [2][3] |
| Density | 1.106 g/mL at 25 °C | [2] |
Solubility Profile of this compound
A comprehensive search of scientific literature reveals a lack of specific quantitative solubility data (e.g., in g/100 mL at specified temperatures). However, qualitative solubility information is available and is crucial for solvent selection in practical applications.
This compound's solubility follows the "like dissolves like" principle, where its relatively non-polar aromatic structure leads to good solubility in many common organic solvents, while its polarity is insufficient for significant solubility in water.[1][5]
| Solvent | Solubility | Reference(s) |
| Water | Insoluble / Slightly soluble, decomposes | [1][4][6] |
| Methanol | Soluble | [4][6] |
| Ethanol | Soluble | [1][4][6] |
| Diethyl Ether | Soluble | [4][6][7] |
| Acetone | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [7][8] |
| Benzene | Soluble | [7] |
| Toluene | Soluble | [7] |
| Xylene | Soluble | [7] |
As of this review, a comprehensive, publicly available dataset on the quantitative solubility of this compound is not available. Researchers requiring precise solubility values for process optimization, such as in crystallization or formulation, must determine this data experimentally. The following table is provided as a template for organizing such experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (mol/L) |
| e.g., Acetone | e.g., 25 | - | - |
| e.g., Toluene | e.g., 25 | - | - |
| e.g., Ethanol | e.g., 25 | - | - |
| e.g., Hexane | e.g., 25 | - | - |
Experimental Protocol for Solubility Determination
The following section details a standard protocol for determining the solubility of this compound in an organic solvent using the isothermal equilibrium gravimetric method. This technique is a reliable and widely adopted method for generating accurate solubility data.
An excess amount of the solute (this compound) is mixed with a known amount of the solvent. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached, creating a saturated solution. The undissolved solid is then separated from the saturated solution, and the concentration of the solute in the solution is determined by evaporating the solvent and weighing the residual solute.
-
This compound: High purity grade (>98%).
-
Solvents: HPLC or analytical grade.
-
Analytical Balance: Accurate to ±0.1 mg.
-
Thermostatic Shaker or Water Bath: Capable of maintaining temperature to ±0.1 °C.
-
Glass Vials with Screw Caps: (e.g., 20 mL).
-
Syringes and Syringe Filters: (e.g., 0.45 µm, solvent-compatible).
-
Centrifuge: (Optional, for aiding solid-liquid separation).
-
Drying Oven or Vacuum Oven.
-
Preparation: Accurately weigh a glass vial. Add approximately 2-3 g of the chosen organic solvent to the vial and record the precise mass.
-
Addition of Solute: Add an excess amount of this compound to the solvent in the vial. "Excess" means enough solid should remain undissolved at equilibrium to ensure saturation.
-
Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation is achieved.[9]
-
Phase Separation: After equilibration, let the vial stand undisturbed at the constant temperature to allow the excess solid to settle. To ensure complete separation of the solid from the liquid, the sample can be centrifuged.
-
Sample Withdrawal: Carefully withdraw a known mass of the clear, saturated supernatant using a pre-weighed syringe fitted with a syringe filter. The filter prevents any undissolved solid particles from being transferred. Record the exact mass of the supernatant collected.
-
Solvent Evaporation: Transfer the collected supernatant to a clean, pre-weighed container. Remove the solvent by evaporation. This can be done at ambient temperature under a fume hood or more rapidly in a vacuum oven at a moderate temperature to avoid decomposition of the solute.
-
Mass Determination: Once the solvent is completely evaporated, weigh the container with the dry this compound residue. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved this compound.
-
Calculation: The solubility can be expressed in various units. A common expression is grams of solute per 100 grams of solvent:
Solubility ( g/100g solvent) = (Mass of dissolved this compound / Mass of solvent in the aliquot) x 100
Note: The mass of the solvent in the aliquot is the total mass of the supernatant minus the mass of the dissolved this compound.
Mandatory Visualization: Experimental Workflow
The logical flow for the experimental determination of solubility is outlined in the diagram below.
Caption: Workflow for Gravimetric Solubility Determination.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. シアン化ベンゾイル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 613-90-1 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. chem.ws [chem.ws]
- 6. chembk.com [chembk.com]
- 7. US4144269A - Process for the production of this compound (IV) - Google Patents [patents.google.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Core Aspects of Benzoyl Cyanide: Natural Sources and Synthetic Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of benzoyl cyanide, covering its natural occurrences and diverse synthetic methodologies. The information is curated to be a valuable resource for professionals in research, science, and drug development, with a focus on data-driven insights and detailed experimental procedures.
Natural Sources of this compound
This compound is not a widely distributed natural product but has been identified as a key component in the chemical defense mechanisms of certain arthropods.
Defensive Secretions of Millipedes
The primary natural source of this compound is the defensive secretion of various millipede species.[1] These organisms produce this compound as a potent irritant to deter predators. The biosynthesis of this compound in millipedes involves the enzymatic oxidation of (R)-mandelonitrile.[1]
A specific enzyme, mandelonitrile oxidase (ChuaMOX), has been identified in the invasive millipede species Chamberlinius hualienensis. This enzyme catalyzes the conversion of (R)-mandelonitrile to this compound and hydrogen peroxide.[1] The defensive reaction is triggered when the millipede is attacked, causing the rupture of internal chambers that store the precursor and the enzyme, leading to the rapid synthesis and release of this compound.[1] The defensive secretions of some millipedes can contain a mixture of compounds including benzaldehyde, benzyl alcohol, this compound, mandelonitrile, and benzoic acid.[1]
It is important to note that while many organisms, including plants, fungi, and bacteria, produce cyanogenic compounds, the direct natural occurrence of this compound appears to be predominantly in millipedes.[1][2][3][4][5] For instance, plants in the Brassicales order produce benzyl cyanide (phenylacetonitrile) from the hydrolysis of benzylglucosinolate, which can exhibit auxin-like effects in other plants.[6][7][8][9] However, this is a different compound from this compound.
Synthetic Production of this compound
Several synthetic routes have been developed for the production of this compound in a laboratory setting. These methods primarily involve the reaction of a benzoyl halide with a cyanide salt, among other approaches.
From Benzoyl Chloride and Cyanide Salts
The most common and well-documented method for synthesizing this compound is the reaction of benzoyl chloride with a cyanide source. Various cyanide salts and reaction conditions have been employed to optimize yield and purity.
A classic and reliable method involves the reaction of benzoyl chloride with cuprous cyanide(I).[10] This reaction is typically carried out at elevated temperatures and results in good yields of this compound.
Experimental Protocol (from Organic Syntheses): [10]
-
Reactants: 110 g (1.2 moles) of dried cuprous cyanide and 143 g (1.02 moles) of purified benzoyl chloride are placed in a 500-ml distilling flask.
-
Heating: The flask is heated in an oil bath, and the temperature is raised to 220-230°C for 1.5 hours with frequent, vigorous shaking.
-
Distillation: The reaction mixture is then distilled at a bath temperature of 305-310°C to yield crude this compound.
-
Purification: The crude product is purified by fractional distillation to give 80-86 g (60-65% yield) of this compound as colorless crystals.
The use of alkali cyanides, such as sodium or potassium cyanide, often requires a catalyst to achieve high yields and minimize the formation of byproducts like the dimer of this compound.[11][12]
-
With Copper(I) Salt and a Carboxylic Acid Nitrile: A patented process describes the reaction of benzoyl chloride with an alkali cyanide in the presence of a carboxylic acid nitrile (e.g., acetonitrile or benzonitrile) and a copper(I) salt at 50° to 160° C, achieving yields of at least 90%.[11]
-
In a Two-Phase System: Another patented method utilizes a two-phase system of water and an organic solvent (e.g., methylene chloride) with an alkali metal cyanide. This process can yield up to 94% pure this compound.[12]
-
Phase-Transfer Catalysis: Benzoyl chloride can be treated with sodium cyanide under phase-transfer catalytic conditions to produce this compound.[13]
Other Synthetic Methods
Besides the reaction of benzoyl chloride and cyanides, other methods for the synthesis of this compound have been reported:
-
Thermal Decomposition: this compound can be prepared by the thermal decomposition of ω-isonitrosoacetophenone.[10]
-
From Hydrogen Cyanide: The reaction of benzoyl chloride with anhydrous hydrogen cyanide in the presence of pyridine has been used, with reported yields of 78%.[11] Another method involves heating benzoyl chloride in the presence of hydrocyanic acid, anhydrous pyridine, and sodium cyanide.[14]
-
Aerobic Photooxidation: A more recent method involves the aerobic photooxidation of benzyl cyanide in the presence of carbon tetrabromide under visible light irradiation, offering a different synthetic approach.[15]
Summary of Synthetic Production Data
| Method | Reagents | Solvent/Catalyst | Temperature (°C) | Yield (%) | Reference |
| From Benzoyl Chloride and Cuprous Cyanide | Benzoyl chloride, Cuprous cyanide | None | 220-230 | 60-65 | [10] |
| From Benzoyl Chloride and Alkali Cyanide with Copper(I) Salt | Benzoyl chloride, Alkali cyanide | Carboxylic acid nitrile, Copper(I) salt | 50-160 | >90 | [11] |
| From Benzoyl Chloride and Alkali Cyanide in a Two-Phase System | Benzoyl chloride, Sodium cyanide, Hydrogen cyanide | Methylene chloride/water, N,N-dimethyl benzyl amine | 0-35 | 94 | [12] |
| From Benzoyl Chloride and Hydrogen Cyanide | Benzoyl chloride, Hydrogen cyanide | Pyridine | - | 78 | [11] |
| Aerobic Photooxidation of Benzyl Cyanide | Benzyl cyanide, Oxygen | Carbon tetrabromide, Visible light | - | - | [15] |
Visualizations
Biosynthesis of this compound in Millipedes
Caption: Enzymatic synthesis of this compound from (R)-mandelonitrile in millipedes.
Synthetic Pathway: From Benzoyl Chloride and Cuprous Cyanide
Caption: Synthesis of this compound via the reaction of benzoyl chloride with cuprous cyanide.
Synthetic Pathway: Catalytic Synthesis from Benzoyl Chloride and Alkali Cyanide
Caption: Catalytic synthesis of this compound from benzoyl chloride and an alkali cyanide.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemical Investigations of Fungi: Hydrogen-Cyanide, Indole Alkaloids and Carbohydrates | IDEALS [ideals.illinois.edu]
- 3. Hydrogen cyanide synthesis and antifungal activity of the biocontrol strain Pseudomonas fluorescens In5 from Greenland is highly dependent on growth medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Benzyl Cyanide Leads to Auxin-Like Effects Through the Action of Nitrilases in Arabidopsis thaliana [frontiersin.org]
- 7. Benzyl Cyanide Leads to Auxin-Like Effects Through the Action of Nitrilases in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzyl Cyanide Leads to Auxin-Like Effects Through the Action of Nitrilases in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US4113773A - Process for the production of this compound (I) - Google Patents [patents.google.com]
- 12. US4144269A - Process for the production of this compound (IV) - Google Patents [patents.google.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. prepchem.com [prepchem.com]
- 15. Synthesis of this compound through aerobic photooxidation of benzyl cyanide using carbon tetrabromide as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Dichotomous Reactivity of Benzoyl Cyanide: A Technical Guide for Advanced Organic Synthesis
For Immediate Release
This technical guide provides an in-depth analysis of the chemical reactivity of benzoyl cyanide, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. We will explore the competitive reactivity of its constituent carbonyl and cyanide groups, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to offer a comprehensive understanding of this unique reagent.
Executive Summary
This compound (PhCOCN) presents two primary electrophilic sites for nucleophilic attack: the carbonyl carbon and the cyanide carbon. A thorough review of the literature and experimental data indicates that the carbonyl group is the more reactive of the two centers towards a wide range of nucleophiles. This preferential reactivity is attributed to the greater polarization of the carbon-oxygen double bond compared to the carbon-nitrogen triple bond and the thermodynamic stability of the resulting products. This guide will systematically dissect the factors governing this reactivity, providing practical data and protocols for synthetic applications.
Theoretical Framework: Electronic and Steric Considerations
The reactivity of this compound is fundamentally governed by the electronic properties of its two functional groups. The carbonyl carbon is sp² hybridized and bonded to a highly electronegative oxygen atom, resulting in a significant partial positive charge and making it a hard electrophilic center. The cyanide carbon, while also sp hybridized and bonded to an electronegative nitrogen, is part of a more diffuse π-system, rendering it a softer electrophilic center.
Generally, hard nucleophiles will preferentially attack the hard electrophilic carbonyl carbon, while softer nucleophiles might be expected to show some affinity for the softer cyanide carbon. However, experimental evidence overwhelmingly demonstrates the carbonyl group's dominance in most nucleophilic addition and substitution reactions.
Comparative Reactivity: Data-Driven Insights
The following tables summarize quantitative data from various studies, illustrating the selective reactivity of this compound with different classes of nucleophiles.
Reaction with Organometallic Reagents
Organometallic reagents, such as Grignard reagents, are strong, hard nucleophiles that almost exclusively attack the carbonyl carbon of this compound. This reaction provides a reliable route to α-keto nitriles, which can be further hydrolyzed to ketones.
Table 1: Reaction of this compound with Phenylmagnesium Bromide
| Molar Ratio (PhCOCN:PhMgBr) | Products | Yield (%) | Observations | Reference |
| 1:1 | Benzophenone, Benzoic Acid, Triphenylacetonitrile | Poor | Complex mixture, indicating multiple reaction pathways. | |
| 1:excess | Triphenylcarbinol, Triphenylmethane | - | Further reaction of the initial ketone product. |
Note: Quantitative yields for the 1:1 reaction were not specified but described as "poor." The reaction with excess Grignard reagent leads to subsequent attacks on the initially formed ketone.
Hydrolysis: A pH-Dependent Dichotomy
The hydrolysis of this compound is a compelling example of its dual reactivity, where the reaction conditions dictate the product outcome. In neutral or slightly acidic conditions, nucleophilic attack of water on the carbonyl group leads to benzoic acid. Under strongly acidic conditions, hydrolysis of the nitrile group can compete, yielding benzoylformic acid.
Table 2: Product Distribution in the Hydrolysis of this compound
| Reagent/Conditions | Product(s) | Yield (%) | Reference |
| 1M Perchloric Acid | Benzoic Acid | Quantitative | [1] |
| 12M Perchloric Acid | Benzoic Acid | ca. 50% | [1] |
| Rhodococcus sp. CCZU10-1 (biocatalyst) | Benzoylformic Acid | High (up to 932 mM) | [2] |
Benzoylation Reactions
This compound is an effective benzoylating agent, transferring the benzoyl group to nucleophiles. This reactivity underscores the lability of the C-CN bond upon nucleophilic attack at the carbonyl carbon.
Table 3: Benzoylation of Nucleosides using this compound
| Nucleoside | Equivalents of BzCN | Product | Yield (%) | Reference |
| 3'-Azido-3'-deoxythymidine | 2.5 | 5'-O-Benzoyl-3'-azido-3'-deoxythymidine | 94.0 | [3] |
| 2'-Deoxyuridine | 2.1 | 3',5'-Di-O-benzoyl-2'-deoxyuridine | 93.0 | [3] |
| 2'-Deoxycytidine | 8.0 | N⁴,3',5'-Tri-O-benzoyl-2'-deoxycytidine | 96.5 | [3] |
Mechanistic Pathways
The competitive reactions at the carbonyl and cyanide centers can be visualized through the following mechanistic diagrams.
General Experimental Workflow
The logical flow for investigating the reactivity of this compound with a nucleophile is outlined below.
Nucleophilic Attack on the Carbonyl Group
This pathway is the most common, leading to products of acyl substitution or addition.
Nucleophilic Attack on the Cyanide Group
This pathway is less common but can be observed under specific conditions, such as enzymatic hydrolysis.
Experimental Protocols
The following are representative protocols for key reactions of this compound.
Synthesis of this compound from Benzoyl Chloride
This protocol is adapted from a high-yield industrial process.
-
Materials: Benzoyl chloride (140.5 g, 1.0 mole), sodium cyanide (54 g, 1.1 mole), copper(I) cyanide (9 g, 0.1 mole), xylene (25 ml), acetonitrile (7.5 ml, 0.14 mole).
-
Procedure:
-
In a reaction vessel equipped with a reflux condenser, combine all reactants.
-
Heat the mixture to 130°C with stirring and maintain this temperature for 3 hours.
-
Cool the mixture to 15°C.
-
Filter the precipitated salts and wash with 25 ml of xylene.
-
The filtrate is purified by fractional distillation under reduced pressure to yield this compound (yield: 90-92%).[4]
-
Reaction with a Grignard Reagent: Synthesis of a Ketone
This is a general procedure adaptable for this compound.
-
Materials: this compound (1 equivalent), Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 equivalents), anhydrous diethyl ether, 3M HCl.
-
Procedure:
-
Dissolve this compound in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the Grignard reagent solution dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 3M HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude product (an imine intermediate which hydrolyzes in situ) is then purified by chromatography to yield the corresponding ketone.
-
Reduction with Sodium Borohydride
This protocol describes the reduction of a carbonyl group and can be adapted for this compound, which would likely lead to the corresponding cyanohydrin.
-
Materials: this compound (1 equivalent), sodium borohydride (0.5-1.0 equivalents), ethanol, water.
-
Procedure:
-
Dissolve this compound in ethanol in an Erlenmeyer flask. Gentle warming may be necessary.
-
Cool the solution to room temperature.
-
Add sodium borohydride in small portions over 5-10 minutes with swirling. An exothermic reaction may be observed.
-
Stir the mixture at room temperature for 20-30 minutes after the addition is complete.
-
Cool the mixture in an ice-water bath and quench by the slow addition of water.
-
The product can be isolated by extraction with an organic solvent, followed by drying and purification.[5]
-
Conclusion
The reactivity of this compound is dominated by its carbonyl group, which serves as a highly reactive electrophilic center for a variety of nucleophiles. This preferential reactivity enables its use as an effective benzoylating agent and a precursor for ketones and other carbonyl-containing compounds. While the cyanide group is less reactive, its hydrolysis to a carboxylic acid under strongly acidic or enzymatic conditions highlights the molecule's tunable reactivity. The data, mechanisms, and protocols presented in this guide provide a robust framework for understanding and utilizing the dichotomous reactivity of this compound in advanced organic synthesis and drug development.
References
- 1. Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Biosynthesis of benzoylformic acid from this compound by a newly isolated Rhodococcus sp. CCZU10-1 in toluene-water biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US4113773A - Process for the production of this compound (I) - Google Patents [patents.google.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
Benzoyl Cyanide: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoyl cyanide (C₆H₅COCN), a versatile organic compound, holds a unique position at the intersection of α-ketonitriles and aromatic ketones. This dual functionality imparts a rich and diverse reactivity profile, making it a valuable reagent and intermediate in a multitude of synthetic applications. This technical guide provides an in-depth exploration of the core properties, synthesis, and reactivity of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of key chemical transformations and biological pathways.
Introduction
This compound, also known as phenylglyoxylonitrile, is a crystalline solid at room temperature.[1] Its structure, featuring a benzoyl group directly attached to a cyanide moiety, renders both the carbonyl carbon and the nitrile carbon susceptible to nucleophilic attack, while the aromatic ring can undergo electrophilic substitution. This unique electronic arrangement underpins its utility as a versatile building block in organic synthesis.
In the realm of drug discovery and development, the α-ketonitrile and aromatic ketone motifs are prevalent in a wide array of pharmacologically active molecules. This compound and its derivatives serve as key precursors to various pharmaceuticals and agrochemicals.[1] Its ability to act as a benzoylating agent under mild conditions has also found significant application in the protection of sensitive functional groups during complex syntheses.[2]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in the laboratory.
Physical Properties
The key physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅NO | [1] |
| Molecular Weight | 131.13 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 32-34 °C | [3] |
| Boiling Point | 206-208 °C | [3] |
| Solubility | Soluble in organic solvents like ether and acetone; sparingly soluble in water. |
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for this compound, aiding in its identification and characterization.
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.15 | d | 2H | Aromatic (ortho-protons) |
| ~7.65 | t | 1H | Aromatic (para-proton) |
| ~7.50 | t | 2H | Aromatic (meta-protons) |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~194 | C=O (Ketone) |
| ~134 | Aromatic (ipso-carbon) |
| ~133 | Aromatic (para-carbon) |
| ~129 | Aromatic (ortho/meta-carbons) |
| ~115 | C≡N (Nitrile) |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2225 | Strong | C≡N stretch |
| ~1680 | Strong | C=O stretch |
| ~1600, 1450 | Medium | C=C aromatic ring stretch |
| ~3100-3000 | Medium | C-H aromatic stretch |
MS (Mass Spectrometry)
| m/z | Interpretation |
| 131 | [M]⁺ (Molecular ion) |
| 105 | [M-CN]⁺ (Loss of cyanide radical) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Synthesis of this compound
Several methods have been developed for the synthesis of this compound. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
Synthesis from Benzoyl Chloride and Metal Cyanides
The most common laboratory and industrial synthesis involves the reaction of benzoyl chloride with a cyanide salt.
A comparison of different methods is presented in the table below.
| Cyanide Source | Catalyst/Conditions | Solvent | Yield | Reference(s) |
| NaCN | Phase-transfer catalyst | Two-phase system | High | |
| CuCN | Heat (220-230 °C) | None | 60-65% | [3] |
| NaCN/KCN | Cu(I) salt | Carboxylic acid nitrile | >90% | [4] |
Experimental Protocol: Synthesis from Benzoyl Chloride and Cuprous Cyanide[3]
Materials:
-
Benzoyl chloride (140.5 g, 1.0 mol)
-
Cuprous cyanide (117.0 g, 1.3 mol)
-
Distilling flask (500 mL)
-
Condenser
-
Receiving flask
-
Heating mantle or oil bath
Procedure:
-
In a 500-mL distilling flask, combine benzoyl chloride and cuprous cyanide.
-
Heat the mixture to 220-230 °C for 1.5 hours with occasional shaking.
-
After the reaction is complete, equip the flask for distillation.
-
Distill the crude this compound at atmospheric pressure. The fraction boiling between 207-209 °C is collected.
-
The crude product can be further purified by fractional distillation.
-
The final product is a colorless crystalline solid. Yield: 80-86 g (60-65%)
Chemical Reactivity and Applications
This compound's dual functionality as an α-ketonitrile and an aromatic ketone makes it a versatile reagent in organic synthesis.
Reactions as an α-Ketonitrile
The electron-withdrawing benzoyl group activates the nitrile for nucleophilic attack.
This compound is an effective benzoylating agent for alcohols, amines, and other nucleophiles, often proceeding under mild conditions. This is particularly useful for the protection of sensitive functional groups in complex molecules like nucleosides.[2]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Benzoyl Cyanide from Benzoyl Chloride and Sodium Cyanide
For distribution to researchers, scientists, and drug development professionals.
WARNING: This document describes chemical synthesis procedures involving highly toxic materials, including sodium cyanide and benzoyl cyanide. These procedures should only be carried out by trained professionals in a well-equipped chemical laboratory with appropriate safety measures in place. A thorough risk assessment must be conducted before commencing any experimental work.
Introduction
This compound is a versatile intermediate in organic synthesis, utilized in the preparation of various pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity makes it a valuable building block for creating carbon-carbon bonds and introducing the benzoyl and cyanide moieties into complex molecules. The synthesis of this compound from benzoyl chloride and a cyanide source is a common and effective method. This document outlines various protocols for this conversion, with a focus on methods employing sodium cyanide.
Reaction Principle
The synthesis of this compound from benzoyl chloride and sodium cyanide is a nucleophilic acyl substitution reaction. The cyanide ion (CN⁻) from sodium cyanide acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This results in the displacement of the chloride ion and the formation of this compound.
Chemical Equation:
C₆H₅COCl + NaCN → C₆H₅COCN + NaCl
Synthetic Methodologies
Several methods have been reported for the synthesis of this compound from benzoyl chloride and cyanide salts. The choice of method often depends on the desired scale, purity requirements, and available resources.
Method 1: Reaction with Cuprous Cyanide
While this note focuses on sodium cyanide, a well-documented historical method involves the use of cuprous cyanide. This procedure involves heating benzoyl chloride with dried cuprous cyanide at high temperatures.[1]
Method 2: Phase-Transfer Catalysis
A common and efficient method for this synthesis utilizes a two-phase system with a phase-transfer catalyst.[2][3] This approach allows the reaction to proceed under milder conditions and can lead to high yields. The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase containing the benzoyl chloride.
Method 3: Copper(I) Salt Catalysis in the Presence of a Carboxylic Acid Nitrile
This method involves the reaction of benzoyl chloride with an alkali cyanide in the presence of a carboxylic acid nitrile and a copper(I) salt at elevated temperatures. This process is reported to produce this compound in excellent purity and high yields, minimizing the formation of dimeric byproducts.[4]
Data Presentation
The following table summarizes the quantitative data from various reported synthetic protocols.
| Method | Cyanide Source | Catalyst/Co-reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| High Temperature | Cuprous Cyanide | None | None (neat) | 220-230 | 1.5 hours | 60-65 | [1] |
| Phase-Transfer | Sodium Cyanide | N,N-dimethyl benzyl amine | Methylene chloride/Water | 0 | 2.5 hours | 94 | [3] |
| Phase-Transfer | Sodium Cyanide | Quaternary alkyl ammonium salt | Not specified/Water | Not specified | Not specified | 60 | [3] |
| Copper(I) Catalysis | Sodium Cyanide | Copper(I) chloride, Acetonitrile | Xylene | Not specified | Not specified | 91 | [4] |
Experimental Protocols
Extreme caution must be exercised when handling sodium cyanide and hydrogen cyanide. All procedures must be performed in a well-ventilated fume hood.
Protocol 1: Phase-Transfer Catalysis Method
This protocol is adapted from a patented procedure and is presented for informational purposes.[3]
Reagents:
-
Benzoyl chloride (1.0 mole, 140.5 g)
-
Sodium cyanide (1.04 moles, 51 g)
-
Hydrogen cyanide (1.0 mole, 27 g)
-
N,N-dimethyl benzyl amine (0.014 mole, 1.83 g)
-
Methylene chloride (600 ml)
-
Water (65 g)
Procedure:
-
Dissolve benzoyl chloride in methylene chloride in a suitable reaction vessel.
-
Add hydrogen cyanide and N,N-dimethyl benzyl amine to the solution.
-
Cool the reaction mixture to 0°C.
-
Prepare a solution of sodium cyanide in water, pre-heated to 50°C.
-
Add the warm sodium cyanide solution to the reaction mixture dropwise over 30 minutes, maintaining the reaction temperature at 0°C.
-
Continue stirring the mixture at 0°C for an additional 2 hours.
-
After the reaction is complete, separate the solid byproducts.
-
The resulting this compound can be purified by fractional distillation under reduced pressure (boiling point: 86-88°C at 11 mbar).[3]
Protocol 2: High-Temperature Synthesis with Cuprous Cyanide
This protocol is based on a procedure from Organic Syntheses.[1]
Reagents:
-
Cuprous cyanide (1.2 moles, 110 g), dried at 110°C for 3 hours.
-
Purified benzoyl chloride (1.02 moles, 143 g).
Procedure:
-
In a 500-ml distilling flask, combine the dried cuprous cyanide and purified benzoyl chloride.
-
Shake the flask to ensure thorough mixing.
-
Place the flask in an oil bath preheated to 145–150°C.
-
Raise the bath temperature to 220–230°C and maintain this temperature for 1.5 hours.
-
The crude this compound is then distilled directly from the reaction mixture.
-
The collected distillate is purified by fractional distillation. The fraction boiling at 208–209°C at 745 mm is collected. The product solidifies to colorless crystals with a melting point of 32–33°C.[1]
Visualizations
Experimental Workflow for Phase-Transfer Catalysis
Caption: Workflow for this compound Synthesis via Phase-Transfer Catalysis.
Safety and Handling
Extreme caution is paramount when working with cyanides.
-
Toxicity: Sodium cyanide is highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[5][6] this compound is also toxic and may be fatal if swallowed, inhaled, or in contact with skin.
-
Hydrogen Cyanide Gas: Contact of sodium cyanide with acids or water can liberate highly toxic hydrogen cyanide gas.[6][7] All manipulations should be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (double gloving is recommended).[7]
-
Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible.[7] Have a cyanide antidote kit available and ensure personnel are trained in its use. In case of exposure, seek immediate medical attention.[5]
-
Storage: Store sodium cyanide and this compound in a cool, dry, well-ventilated area, away from acids and moisture.[6][8] Containers should be tightly sealed.[8]
-
Waste Disposal: All cyanide-containing waste must be disposed of according to institutional and governmental regulations for hazardous waste. Do not discharge to drains.[8]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. US4144269A - Process for the production of this compound (IV) - Google Patents [patents.google.com]
- 4. US4113773A - Process for the production of this compound (I) - Google Patents [patents.google.com]
- 5. taekwang.co.kr [taekwang.co.kr]
- 6. camachem.com [camachem.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
Application Notes and Protocols: Benzoyl Cyanide as a Cyanating Agent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl cyanide is a versatile and effective cyanating agent in a variety of organic transformations. Its utility stems from its ability to act as a source of both the cyanide anion and the benzoyl group. This document provides detailed application notes and experimental protocols for the use of this compound in several key cyanating reactions, including the cyanobenzoylation of aldehydes, the copper-catalyzed cyanation of terminal alkynes, the copper-catalyzed C-H cyanation of arenes, and the synthesis of α-aminonitriles from imines.
Cyanobenzoylation of Aldehydes
The reaction of aldehydes with this compound provides a straightforward method for the synthesis of cyanohydrin benzoates. This transformation can be particularly useful as the resulting products are stable, protected forms of cyanohydrins, which are valuable synthetic intermediates. A notable advantage of this method is that it can proceed smoothly in the presence of molecular sieves (MS 4A) in DMSO without the need for an acid or base catalyst.
Reaction Scheme:
Caption: General scheme for the cyanobenzoylation of aldehydes.
Experimental Protocol
General Procedure for Cyanobenzoylation of Aldehydes: [1]
-
To a solution of the aldehyde (1.0 mmol) in dry DMSO (2 mL) is added powdered 4Å molecular sieves (200 mg).
-
This compound (1.2 mmol) is added to the mixture at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired cyanohydrin benzoate.
Substrate Scope and Yields
The cyanobenzoylation of various aldehydes with this compound proceeds in high to excellent yields. The reaction is tolerant of a wide range of functional groups.
| Entry | Aldehyde (R-CHO) | Product | Yield (%) |
| 1 | Benzaldehyde | Benzaldehyde cyanohydrin benzoate | 95 |
| 2 | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde cyanohydrin benzoate | 98 |
| 3 | 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde cyanohydrin benzoate | 92 |
| 4 | Cinnamaldehyde | Cinnamaldehyde cyanohydrin benzoate | 85 |
| 5 | Cyclohexanecarboxaldehyde | Cyclohexanecarboxaldehyde cyanohydrin benzoate | 91 |
| 6 | Heptanal | Heptanal cyanohydrin benzoate | 88 |
Copper-Catalyzed Cyanation of Terminal Alkynes
This compound can be employed as a less toxic and stable cyanide source for the direct cyanation of terminal alkynes.[2][3] This copper-catalyzed reaction, using air as the oxidant, provides a mild and efficient route to 3-arylpropiolonitriles.
Reaction Scheme:
Caption: General scheme for the copper-catalyzed cyanation of terminal alkynes.
Experimental Protocol
General Procedure for the Copper-Catalyzed Cyanation of Terminal Alkynes:
-
A mixture of the terminal alkyne (0.5 mmol), this compound (0.75 mmol), and a copper(I) catalyst (e.g., CuI, 5 mol%) in a suitable solvent (e.g., DMF, 2 mL) is stirred in a vial open to the air.
-
The reaction is heated to the optimal temperature (e.g., 80 °C) and monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄ and concentrated in vacuo.
-
The residue is purified by column chromatography on silica gel to give the desired propiolonitrile.
Substrate Scope and Yields
This protocol is effective for a variety of terminal alkynes, affording the corresponding propiolonitriles in good yields.
| Entry | Terminal Alkyne (R-C≡CH) | Product | Yield (%) |
| 1 | Phenylacetylene | 3-Phenylpropiolonitrile | 85 |
| 2 | 4-Methylphenylacetylene | 3-(4-Methylphenyl)propiolonitrile | 88 |
| 3 | 4-Methoxyphenylacetylene | 3-(4-Methoxyphenyl)propiolonitrile | 92 |
| 4 | 4-Chlorophenylacetylene | 3-(4-Chlorophenyl)propiolonitrile | 78 |
| 5 | 1-Ethynylcyclohexene | 3-(Cyclohex-1-en-1-yl)propiolonitrile | 75 |
| 6 | 1-Octyne | 3-Heptylpropiolonitrile | 65 |
Copper-Catalyzed C(sp²)-H Cyanation of Naphthalenes
This compound serves as an effective cyano source in the copper-catalyzed, picolinamide-directed C-H cyanation of naphthalenes. This method allows for the regioselective introduction of a nitrile group at the C8 position of 1-(picolinamido)naphthalene derivatives.
Workflow Diagram:
Caption: Workflow for the directed C-H cyanation of naphthalenes.
Experimental Protocol
General Procedure for the Picolinamide-Directed C8-H Cyanation of Naphthalenes:
-
To a screw-capped vial are added the 1-(picolinamido)naphthalene substrate (0.2 mmol), this compound (0.3 mmol), Cu(TFA)₂ (10 mol%), and an oxidant (e.g., Ag₂O, 2.0 equiv.) in a suitable solvent (e.g., DCE, 2 mL).
-
The vial is sealed and the mixture is stirred at an elevated temperature (e.g., 120 °C) for the specified time.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated.
-
The residue is purified by preparative TLC or column chromatography on silica gel to afford the C8-cyanated product.
Substrate Scope and Yields
A range of substituted 1-(picolinamido)naphthalene derivatives undergo C8-cyanation in moderate to good yields.
| Entry | Substrate | Product | Yield (%) |
| 1 | N-(naphthalen-1-yl)picolinamide | N-(8-cyanonaphthalen-1-yl)picolinamide | 75 |
| 2 | N-(4-methylnaphthalen-1-yl)picolinamide | N-(8-cyano-4-methylnaphthalen-1-yl)picolinamide | 82 |
| 3 | N-(4-methoxynaphthalen-1-yl)picolinamide | N-(8-cyano-4-methoxynaphthalen-1-yl)picolinamide | 78 |
| 4 | N-(4-chloronaphthalen-1-yl)picolinamide | N-(8-cyano-4-chloronaphthalen-1-yl)picolinamide | 65 |
Synthesis of α-Aminonitriles from Imines
This compound can be utilized for the hydrocyanation of imines to produce α-aminonitriles, which are precursors to α-amino acids. This reaction can proceed under catalyst-free conditions, offering a simple and direct method for the synthesis of these important compounds.
Reaction Mechanism:
Caption: Plausible mechanism for the hydrocyanation of imines.
Experimental Protocol
General Procedure for the Catalyst-Free Synthesis of α-Aminonitriles:
-
To a solution of the imine (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 2 mL) is added this compound (1.1 mmol) at room temperature.
-
The reaction mixture is stirred at room temperature or with gentle heating and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude residue is then purified by column chromatography on silica gel to yield the α-aminonitrile.
Substrate Scope and Yields
This method is applicable to a variety of imines, providing the corresponding α-aminonitriles in good yields.
| Entry | Imine (R¹R²C=NR³) | Product | Yield (%) |
| 1 | N-Benzylideneaniline | 2-Anilino-2-phenylacetonitrile | 88 |
| 2 | N-(4-methoxybenzylidene)aniline | 2-Anilino-2-(4-methoxyphenyl)acetonitrile | 91 |
| 3 | N-Benzylidene-4-methoxyaniline | 2-(4-Methoxyanilino)-2-phenylacetonitrile | 85 |
| 4 | N-Cyclohexylidenecyclohexylamine | 1-(Cyclohexylamino)cyclohexanecarbonitrile | 79 |
Safety Precautions
This compound is a toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including gloves, safety glasses, and a lab coat. In case of contact, wash the affected area immediately with plenty of water. Dispose of waste according to institutional guidelines.
Disclaimer: The protocols and information provided in these application notes are intended for use by qualified professionals. The user assumes all responsibility for the safe handling and use of the chemicals and procedures described.
References
Application Notes and Protocols for Selective Acylation of Amino Compounds Using Benzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl cyanide (BzCN) is a versatile and effective benzoylating agent for a variety of nucleophilic functional groups, including amines, alcohols, and phenols. Its reactivity, coupled with the volatile nature of the hydrogen cyanide byproduct, makes it an attractive alternative to traditional reagents like benzoyl chloride, particularly in applications requiring mild conditions and simplified workup procedures. These notes provide detailed protocols and data for the selective acylation of various amino compounds using this compound, a critical transformation in pharmaceutical and organic synthesis for the introduction of the benzoyl protecting group or for the synthesis of amide-containing target molecules.
Key Advantages of this compound in Amine Acylation
-
Mild Reaction Conditions: Benzoylation with BzCN can often be achieved at room temperature, preserving sensitive functional groups within the substrate.
-
High Reactivity and Selectivity: this compound is a potent acylating agent, often demonstrating high chemoselectivity for the more nucleophilic amino group in polyfunctional molecules like amino alcohols.
-
Simplified Workup: The primary byproduct, hydrogen cyanide (HCN), is volatile and can be easily removed, simplifying the purification of the desired N-benzoylated product.[1]
-
"Green" Chemistry Applications: Protocols using recyclable ionic liquids as solvents for this compound-mediated acylations have been developed, offering a more environmentally benign approach.[2]
Data Presentation: Benzoylation of Various Nucleophiles
The following table summarizes the reaction conditions and yields for the benzoylation of different classes of compounds using this compound, demonstrating its versatility.
| Substrate Type | Example Substrate | Catalyst/Solvent | Reagent Equivalents (BzCN) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Nucleoside (OH) | 2'-Deoxythymidine | Pyridine | 2.5 | 40 | 5 | 94.0 | [1] |
| Nucleoside (OH) | 2'-Deoxycytidine | Pyridine | 2.2 | 40 | 2 | 79.3 | [1] |
| Nucleoside (OH) | Guanosine | Pyridine | 8.0 | 115 | 4 | 88.5 | [1] |
| Aromatic Amine | General | Ionic Liquid | Not Specified | Ambient | Not Specified | High | [2] |
| Phenol | General | Ionic Liquid | Not Specified | Ambient | Not Specified | High | [2] |
| Amino Alcohol | 3-Aminophenol | Ionic Liquid | Not Specified | Ambient | Not Specified | High | [2] |
| Amino Alcohol | 2-Aminobenzyl alcohol | Ionic Liquid | Not Specified | Ambient | Not Specified | High | [2] |
*Ionic Liquid: 1-methoxyethyl-3-methylimidazolium methanesulfonate
Experimental Protocols
Caution: this compound is a toxic substance and liberates highly toxic hydrogen cyanide gas upon reaction. All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: General Procedure for N-Benzoylation of Primary and Secondary Amines
This protocol is a generalized procedure for the N-benzoylation of simple aliphatic and aromatic amines, adapted from methodologies for similar acylating agents.[3]
Materials:
-
Amine substrate (1.0 mmol)
-
This compound (1.1 mmol, 1.1 equiv)
-
Anhydrous Pyridine or Triethylamine (Et3N) (1.5 mmol, 1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 mmol) in the chosen anhydrous solvent (10 mL).
-
Add the base (pyridine or Et3N, 1.5 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 mmol) in the same anhydrous solvent (2 mL) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-benzoylated amine.
Protocol 2: Selective N-Benzoylation of Amino Alcohols
This protocol is designed to favor the acylation of the more nucleophilic amino group in the presence of a hydroxyl group. The inherent higher nucleophilicity of the amine typically drives this selectivity under neutral or slightly basic conditions.
Materials:
-
Amino alcohol substrate (1.0 mmol)
-
This compound (1.05 mmol, 1.05 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (15 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the amino alcohol (1.0 mmol) in anhydrous DCM or THF (15 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -10 °C to 0 °C using an appropriate cooling bath.
-
Add this compound (1.05 mmol) dropwise to the stirred solution. The use of a slight excess of the acylating agent helps drive the reaction to completion, but a large excess should be avoided to minimize the risk of O-acylation.
-
Maintain the reaction at low temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution (15 mL).
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous phase with DCM (3 x 20 mL).
-
Combine the organic extracts, wash with brine (25 mL), and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent in vacuo.
-
The resulting crude N-benzoyl amino alcohol can be purified by flash chromatography or recrystallization.
Protocol 3: Selective Mono-N-Benzoylation of Symmetric Diamines
Achieving mono-acylation of a diamine requires careful control of stoichiometry to prevent the formation of the di-acylated byproduct. This protocol employs a sub-stoichiometric amount of this compound relative to the amino groups.
Materials:
-
Symmetric diamine substrate (1.0 mmol)
-
This compound (0.95 mmol, 0.95 equiv)
-
Anhydrous, non-protic solvent (e.g., DCM, THF, or Acetonitrile) (20 mL)
-
Workup and purification reagents as listed in Protocol 1.
Procedure:
-
In a round-bottom flask, dissolve the symmetric diamine (1.0 mmol) in the anhydrous solvent (20 mL).
-
Cool the solution to 0 °C.
-
In a separate flask, prepare a dilute solution of this compound (0.95 mmol) in the same solvent (10 mL).
-
Add the this compound solution dropwise to the stirred diamine solution over a period of 1-2 hours using a syringe pump. Slow addition is crucial to maintain a low concentration of the acylating agent, favoring mono-acylation.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, monitoring by TLC.
-
Quench, extract, and dry the reaction mixture as described in Protocol 1.
-
Purification via flash column chromatography will be necessary to separate the desired mono-benzoylated product from unreacted diamine and any di-benzoylated byproduct.
Visualizations of Workflows and Mechanisms
General Workflow for Selective N-Benzoylation
Caption: General experimental workflow for the N-benzoylation of amino compounds.
Proposed Mechanism for Amine Acylation
Caption: Proposed mechanism for the N-benzoylation of a primary amine with this compound.
Logic for Chemoselective N-Acylation of an Amino Alcohol
Caption: Rationale for the chemoselective N-acylation of amino alcohols.
References
Application Notes: Benzoyl Cyanide as a Superior Reagent for Nucleoside Benzoylation
Introduction
In the realm of drug discovery and development, particularly in the synthesis of oligonucleotide therapeutics and antiviral agents, the strategic protection of nucleoside functional groups is paramount. Benzoylation, the introduction of a benzoyl group, is a widely employed technique to temporarily shield the hydroxyl and exocyclic amino groups of nucleosides during multi-step chemical synthesis. Traditional benzoylating agents, such as benzoyl chloride and benzoic anhydride, often necessitate harsh reaction conditions and can lead to the formation of undesirable byproducts, complicating purification processes. Benzoyl cyanide (BzCN) has emerged as a mild, efficient, and highly selective reagent for the benzoylation of nucleosides, offering significant advantages over conventional methods.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in the benzoylation of both ribo- and deoxyribonucleosides.
Advantages of this compound
The use of this compound for nucleoside benzoylation presents several key benefits for researchers and drug development professionals:
-
Mild Reaction Conditions: Benzoylation with BzCN proceeds efficiently under mild conditions, often at ambient temperatures, which helps in preserving the integrity of sensitive nucleoside structures.[1][4][5]
-
High Selectivity: this compound exhibits excellent chemoselectivity, allowing for the preferential benzoylation of the sugar hydroxyl groups over the exocyclic amino groups in certain nucleosides.[1] This regioselectivity is crucial for the synthesis of specifically modified nucleoside analogues.
-
Simplified Workup and Purification: A significant advantage of using this compound is the formation of volatile hydrogen cyanide as the primary byproduct.[1] This simplifies the reaction workup, as the byproduct can be easily removed, often eliminating the need for tedious chromatographic purification steps.[1][2]
-
"Green" Chemistry Approach: When used in conjunction with ionic liquids, this compound offers a more environmentally friendly or "green" alternative to traditional methods that rely on volatile and often toxic organic solvents like pyridine.[3][4][5]
-
High Yields: The benzoylation of nucleosides using this compound consistently produces high yields of the desired products.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Benzoylation of Nucleosides in Pyridine
This protocol is adapted from established methods for the efficient benzoylation of a variety of nucleosides using this compound in pyridine with a catalytic amount of 4-(dimethylaminopyridine) (DMAP).[1][2]
Materials:
-
Nucleoside (e.g., 2'-deoxyadenosine, 2'-deoxycytidine, uridine, etc.)
-
This compound (BzCN)
-
Anhydrous Pyridine
-
4-(dimethylaminopyridine) (DMAP)
-
Deionized Water
-
Petroleum Ether
Procedure:
-
Ensure all glassware is thoroughly dried before use.
-
Dissolve the anhydrous nucleoside (1 mmol) in dry pyridine (5-20 mL).
-
Add a catalytic amount of DMAP to the solution.
-
Add the specified equivalents of this compound to the reaction mixture (see Table 1 for examples).
-
Stir the reaction mixture at the specified temperature (e.g., 40°C or 115°C) for the designated time (see Table 1 for examples). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and petroleum ether.
-
Dry the product to afford the corresponding benzoylated nucleoside.
Logical Workflow for Benzoylation in Pyridine
Caption: Workflow for the benzoylation of nucleosides using this compound in pyridine.
Protocol 2: "Green" Benzoylation of Nucleosides in an Ionic Liquid
This protocol provides an environmentally benign alternative to the conventional pyridine-based method, utilizing an ionic liquid as the reaction medium.[4][5]
Materials:
-
Nucleoside
-
This compound (BzCN)
-
1-methoxyethyl-3-methylimidazolium methanesulfonate (ionic liquid)
-
Deionized Water
Procedure:
-
Add the nucleoside (1 mmol) to the ionic liquid.
-
Add this compound to the mixture.
-
Stir the reaction at ambient temperature.
-
Monitor the reaction by TLC.
-
Upon completion, add water to the reaction mixture.
-
The product will precipitate out of the aqueous solution.
-
Collect the solid product by filtration.
-
Wash the product with water and dry.
Experimental Workflow for "Green" Benzoylation
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 'Green' methodology for efficient and selective benzoylation of nucleosides using this compound in an ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mild, efficient, selective and "green" benzoylation of nucleosides using this compound in ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzoyl Cyanide in RNA SHAPE Chemistry for Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) is a powerful technique for probing RNA structure at single-nucleotide resolution. The method relies on electrophilic reagents that acylate the 2'-hydroxyl group of the RNA backbone, with the reaction rate being correlated with the local nucleotide flexibility. Benzoyl cyanide (BzCN) is a unique SHAPE reagent highly valued for its rapid reactivity, making it exceptionally suitable for time-resolved studies of RNA folding, RNA-protein interactions, and other dynamic RNA processes.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in RNA SHAPE chemistry.
Principle of this compound in SHAPE Chemistry
SHAPE chemistry leverages the observation that the 2'-hydroxyl group of a ribonucleotide is more nucleophilic and reactive when the nucleotide is conformationally flexible, such as in single-stranded regions or loops.[1][5] In contrast, nucleotides constrained by base-pairing or tertiary interactions are less reactive.[1] this compound is an electrophile that rapidly acylates the 2'-hydroxyl group of flexible nucleotides, forming a bulky 2'-O-adduct.[1][2]
A key feature of this compound is its extremely short half-life in aqueous solutions, undergoing rapid hydrolysis.[1][2] This intrinsic reactivity allows for "snapshots" of RNA structure to be captured on a sub-second to second timescale, as the reagent is quickly inactivated without the need for a separate quenching step.[1][2] The sites of 2'-O-adduct formation are then identified by reverse transcription. The bulky adduct impedes the reverse transcriptase, leading to either termination of the cDNA synthesis (traditional SHAPE) or the introduction of a mutation at that site (SHAPE-MaP).[2][6] The resulting cDNA fragments or mutations are analyzed to generate a reactivity profile that reflects the flexibility of each nucleotide in the RNA.
Key Advantages of this compound in SHAPE
-
Rapid Kinetics: Ideal for time-resolved studies of RNA folding and conformational changes, allowing for structural "snapshots" in the order of seconds.[1][3][4][5]
-
Self-Inactivation: The rapid hydrolysis of BzCN eliminates the need for a chemical quenching step, simplifying experimental design.[1][2]
-
Quantitative Analysis: Provides quantitative data on nucleotide flexibility at single-nucleotide resolution.[1][4]
Quantitative Data Summary
The choice of a SHAPE reagent is critical and depends on the specific application. The following table summarizes the key quantitative properties of this compound, particularly in comparison to the more commonly used reagent, 1-methyl-7-nitroisatoic anhydride (1M7).
| Property | This compound (BzCN) | 1-methyl-7-nitroisatoic anhydride (1M7) |
| Half-life | ~0.25 seconds at 37°C[1][2]; ~15 seconds at 25°C[6] | ~5 minutes at 37°C[6] |
| Typical Final Concentration | 40 mM - 80 mM[6] | 10 mM[6] |
| Primary Application | Time-resolved RNA structure analysis[1][3][4] | Equilibrium RNA structure analysis, in-cell probing[7] |
| Detection Method | Primer extension (stops), SHAPE-MaP (mutations)[1][2] | SHAPE-MaP (mutations), primer extension (stops)[7] |
Experimental Protocols
Protocol 1: Time-Resolved RNA SHAPE using this compound
This protocol is adapted from established methodologies for analyzing RNA folding kinetics.[1]
1. Reagent Preparation
-
3.3x RNA Folding Buffer (without Mg²⁺): 333 mM HEPES (pH 8.0), 333 mM NaCl. The buffer composition can be adjusted based on experimental requirements.[1]
-
10x MgCl₂ Solution: 100 mM MgCl₂. The final concentration can be varied to suit the specific RNA.[1]
-
10x this compound (BzCN) Stock: Prepare a 400 mM to 800 mM solution of BzCN in anhydrous DMSO. A good starting concentration is 400 mM for a final concentration of 40 mM.[1] Handle BzCN with care in a chemical fume hood.
-
RNA: Resuspend purified RNA in sterile, nuclease-free water.
2. RNA Folding and Modification
-
In a microcentrifuge tube, dilute the RNA to the desired starting concentration in nuclease-free water.
-
Heat the RNA solution to 95°C for 2 minutes to denature, then place on ice for 1 minute to refold into a stable secondary structure.[1]
-
Add 3.3x RNA Folding Buffer (without Mg²⁺) and incubate at the desired temperature (e.g., 37°C) for 5-10 minutes.[1]
-
To initiate the folding reaction, add the 10x MgCl₂ solution to the RNA. Start a timer immediately.[1]
-
At each desired time point (e.g., 1s, 5s, 10s, 30s, 1min, 5min), withdraw an aliquot of the folding RNA solution.
-
Add the aliquot to a tube containing 1/10th volume of the 10x BzCN stock solution. Mix quickly.
-
Allow the modification reaction to proceed for approximately 1 second, during which the BzCN will react with the RNA and hydrolyze.[1]
-
Prepare a "no reagent" control by adding an aliquot of the folded RNA to a tube containing DMSO only.
-
Prepare a "no folding" control by modifying the RNA before the addition of MgCl₂.
-
After modification, the RNA can be purified (e.g., by ethanol precipitation) to remove salts and buffer components.
3. Primer Extension Analysis
-
Anneal a 5'-radiolabeled or fluorescently labeled DNA primer to the modified RNA.
-
Perform reverse transcription using a reverse transcriptase (e.g., SuperScript series). The 2'-O-adducts will cause the reverse transcriptase to stall, generating cDNA fragments of varying lengths.
-
Include dideoxy sequencing reactions (A, C, G, T) for the same RNA as size markers.
-
Analyze the cDNA products on a denaturing polyacrylamide sequencing gel or by capillary electrophoresis.
-
The intensity of the bands in the gel corresponds to the SHAPE reactivity at each nucleotide position.
Protocol 2: SHAPE-MaP with this compound
This protocol outlines the use of BzCN in a SHAPE-MaP (mutational profiling) workflow.
1. RNA Folding and Modification
Follow steps 1-10 from Protocol 1 for RNA folding and modification.
2. Reverse Transcription for Mutational Profiling
The key to SHAPE-MaP is the use of reverse transcription conditions that encourage the polymerase to read through the 2'-O-adduct and incorporate a non-complementary nucleotide.[2]
-
Anneal a gene-specific or random primer to the modified RNA.
-
Perform reverse transcription using a reverse transcriptase known to be suitable for MaP (e.g., SuperScript II, IV, or TGIRT-III) in the presence of Mn²⁺.[6] A typical MaP buffer contains MnCl₂.
-
The presence of Mn²⁺ enhances the error rate of the reverse transcriptase at the site of the adduct.[6]
3. Library Preparation and Sequencing
-
The resulting cDNA is used as a template for library preparation for next-generation sequencing (e.g., Illumina).
-
The sequencing library will contain a population of cDNAs where mutations have been introduced at the sites of BzCN modification.[2]
4. Data Analysis
-
The sequencing reads are aligned to the reference RNA sequence.
-
The frequency of mutations at each nucleotide position is calculated.
-
This mutation rate is then normalized to generate the SHAPE reactivity profile.
Visualizations
Chemical Reaction and Workflow Diagrams
Caption: Mechanism of RNA acylation by this compound and its parallel hydrolysis.
Caption: Overview of the time-resolved SHAPE workflow using this compound.
Conclusion
This compound is an invaluable reagent in the RNA structure analysis toolkit, particularly for its ability to capture dynamic structural information. Its rapid reaction and self-inactivation properties make it the reagent of choice for time-resolved SHAPE experiments, providing deep insights into the mechanisms of RNA folding and function. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can effectively employ this compound to elucidate the structural dynamics of their RNA molecules of interest.
References
- 1. Time-resolved RNA SHAPE chemistry: quantitative RNA structure analysis in one second snapshots and at single nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective 2′-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct, versatile, and accurate RNA structure analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-resolved RNA SHAPE chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring RNA Structural Codes with SHAPE Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2′-OH Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
Copper-Catalyzed Cyanation of Arenes using Benzoyl Cyanide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the copper-catalyzed cyanation of arenes utilizing benzoyl cyanide as a cyanating agent. This method offers a valuable alternative to traditional cyanation techniques, employing a more stable and less acutely toxic cyanide source. The protocols are primarily based on the picolinamide-directed C-H functionalization of naphthalene derivatives, a methodology that allows for high regioselectivity.
Introduction
The introduction of a nitrile group into an aromatic scaffold is a pivotal transformation in organic synthesis, yielding key intermediates for pharmaceuticals, agrochemicals, and materials science. Traditional methods often rely on highly toxic reagents like alkali metal cyanides or harsh reaction conditions. The use of this compound in a copper-catalyzed system presents a more moderate and selective approach to arene cyanation. The methodology detailed below focuses on a directed C-H activation strategy, ensuring precise installation of the cyano group.
Reaction Principle and Mechanism
The core of this methodology is a copper(II)-trifluoroacetate catalyzed, picolinamide-directed C-H cyanation of arenes. The picolinamide moiety acts as a bidentate directing group, coordinating to the copper center and positioning it in proximity to the C-H bond targeted for functionalization. The reaction is believed to proceed through a copper-mediated C-H activation step. This compound serves as the cyanide source. The presence of an oxidant is crucial for the catalytic cycle. While the precise mechanism is still under investigation, a plausible catalytic cycle is depicted below.
Figure 1: Proposed Catalytic Cycle. A proposed mechanism for the copper-catalyzed picolinamide-directed C-H cyanation of arenes with this compound.
Experimental Protocols
This section provides detailed protocols for the synthesis of the necessary starting material and the subsequent cyanation reaction.
Synthesis of N-(naphthalen-1-yl)picolinamide (Starting Material)
Materials:
-
1-Naphthylamine
-
Picolinic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 1-naphthylamine (1.0 equiv.) and picolinic acid (1.1 equiv.) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equiv.) and 4-dimethylaminopyridine (DMAP) (0.1 equiv.).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford N-(naphthalen-1-yl)picolinamide.
Copper-Catalyzed C-H Cyanation of N-(naphthalen-1-yl)picolinamide
Materials:
-
N-(naphthalen-1-yl)picolinamide (or other picolinamide-derivatized arene)
-
Copper(II) trifluoroacetate (Cu(TFA)₂)
-
This compound
-
1,2-Dichloroethane (DCE)
-
Oven-dried reaction vessel (e.g., Schlenk tube)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To an oven-dried reaction vessel, add N-(naphthalen-1-yl)picolinamide (1.0 equiv.), Cu(TFA)₂ (20 mol%), and this compound (2.0 equiv.).
-
Evacuate and backfill the vessel with oxygen (or ensure an air atmosphere).
-
Add 1,2-dichloroethane (DCE) as the solvent.
-
Seal the vessel and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the desired cyanated product.
Data Presentation
The following table summarizes the results for the Cu(TFA)₂-catalyzed picolinamide-directed C-H cyanation of various naphthalene derivatives with this compound.
| Entry | Substrate | Product | Yield (%) |
| 1 | N-(naphthalen-1-yl)picolinamide | N-(8-cyanonaphthalen-1-yl)picolinamide | 85 |
| 2 | N-(4-methoxynaphthalen-1-yl)picolinamide | N-(8-cyano-4-methoxynaphthalen-1-yl)picolinamide | 78 |
| 3 | N-(4-fluoronaphthalen-1-yl)picolinamide | N-(8-cyano-4-fluoronaphthalen-1-yl)picolinamide | 75 |
| 4 | N-(4-chloronaphthalen-1-yl)picolinamide | N-(8-cyano-4-chloronaphthalen-1-yl)picolinamide | 72 |
| 5 | N-(4-bromonaphthalen-1-yl)picolinamide | N-(8-cyano-4-bromonaphthalen-1-yl)picolinamide | 68 |
| 6 | N-(4-methylnaphthalen-1-yl)picolinamide | N-(8-cyano-4-methylnaphthalen-1-yl)picolinamide | 80 |
Workflow and Logical Relationships
The overall experimental process can be visualized as a sequential workflow, from starting material synthesis to the final cyanated product.
Figure 2: Experimental Workflow. A flowchart illustrating the synthesis of the picolinamide-directed arene and its subsequent cyanation.
Safety Precautions
-
This compound: this compound is toxic if swallowed, in contact with skin, or if inhaled. It is also a combustible solid. Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.
-
Copper(II) Trifluoroacetate: This compound can cause skin and eye irritation. Handle with appropriate PPE.
-
1,2-Dichloroethane (DCE): DCE is a flammable and toxic solvent. Use in a well-ventilated fume hood and away from ignition sources.
-
General: All reactions should be carried out by trained personnel in a well-equipped laboratory. Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The copper-catalyzed cyanation of arenes using this compound, particularly with a directing group strategy, is an effective method for the regioselective synthesis of aryl nitriles. The protocols provided herein offer a clear guide for researchers to apply this methodology in their synthetic endeavors. The use of a more stable cyanating agent and catalytic quantities of a copper salt makes this an attractive approach for the synthesis of valuable nitrile-containing molecules.
Application Notes & Protocols: Synthesis of Benzoylformic Acid via Hydrolysis of Benzoyl Cyanide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the synthesis of benzoylformic acid through the hydrolysis of benzoyl cyanide. Benzoylformic acid is a key intermediate in the production of various pharmaceuticals and agrochemicals.[1][2] This guide outlines both chemical and biosynthetic methodologies, presenting quantitative data, detailed experimental procedures, and a visual representation of the chemical transformation. The information is intended to assist researchers in selecting and implementing the most suitable synthesis strategy for their specific needs.
Introduction
Benzoylformic acid, also known as phenylglyoxylic acid, is a versatile organic intermediate.[1] Its applications are prominent in the pharmaceutical industry, where it serves as a precursor for drugs treating gastric and duodenal ulcers (e.g., Orphenadrine), cerebrovascular diseases, and as an antispasmodic agent.[2] Furthermore, it is a crucial starting material for the synthesis of chiral mandelic acid and triazinone herbicides.[2] One of the common methods for its industrial synthesis is the hydrolysis of this compound.[1] This document details established protocols for this conversion, offering a comparative overview of different approaches.
Chemical Synthesis Protocols
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a conventional and widely documented method for converting this compound to benzoylformic acid. Two common protocols utilizing different strong acids are presented below.
2.1.1. Protocol 1: Concentrated Hydrochloric Acid
This method involves the hydrolysis of this compound using concentrated hydrochloric acid at room temperature.[3]
Experimental Protocol:
-
In a 1-liter flask, combine 50 g (0.38 mole) of this compound with 500 ml of concentrated hydrochloric acid (sp. gr. 1.18).
-
Shake the mixture occasionally until the solid this compound is completely dissolved. A yellow oil may separate initially but will dissolve with continued shaking.
-
Allow the solution to stand at room temperature for 5 days.
-
After the incubation period, pour the clear yellow solution into 2 liters of water.
-
Extract the aqueous solution with one 400-ml portion and three 250-ml portions of ether.
-
Combine the ether extracts and wash them with a saturated sodium chloride solution.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Remove the ether by distillation. The crude product will remain as an oil that solidifies upon cooling.
-
Dissolve the crude acid (approximately 55-56 g) in 750 ml of hot carbon tetrachloride and add 2 g of decolorizing carbon (e.g., Norit).
-
Filter the hot solution and allow it to cool to room temperature, followed by cooling in an ice-water bath to complete crystallization.
-
Filter the solid acid with suction and dry it in a vacuum desiccator for about 2 days.
2.1.2. Protocol 2: Sulfuric Acid
This protocol utilizes sulfuric acid at an elevated temperature to achieve the hydrolysis.[1]
Experimental Protocol:
-
In a reaction vessel, add this compound, sodium chloride, and 85% sulfuric acid in a molar ratio of 1:0.1:1.2.
-
Stir the mixture until the solids are dissolved.
-
Raise the temperature to 50°C and maintain it for 10 hours.
-
After the reaction, cool the mixture to room temperature.
-
Extract the product three times with ethyl acetate.
-
Combine the ethyl acetate extracts and wash with a 5% sodium bicarbonate solution.
-
Heat the organic layer to remove the solvent and then cool to obtain the crude product.
-
Recrystallize the crude product from hot carbon tetrachloride after treating with activated carbon for decolorization.
-
Cool the filtrate to room temperature and then further cool to below 0°C to induce crystallization.
-
Filter the crystals to obtain the final product.
Quantitative Data for Chemical Synthesis
| Parameter | Protocol 1 (Hydrochloric Acid)[3] | Protocol 2 (Sulfuric Acid)[1] |
| Catalyst | Concentrated Hydrochloric Acid | 85% Sulfuric Acid |
| Reaction Time | 5 days | 10 hours |
| Temperature | Room Temperature | 50°C |
| Yield | 73–77% | 80% |
| Purity | Melting Point: 64–66°C | > 97% |
Biosynthetic Protocols (Enzymatic Hydrolysis)
Biocatalytic methods offer a milder and often more specific alternative to chemical synthesis. Nitrilase-containing microorganisms can efficiently hydrolyze this compound to benzoylformic acid.
Protocol 3: Whole-Cell Biotransformation with Brevibacterium sp.
This protocol employs the bacterium Brevibacterium sp. CCZU12-1, which possesses high nitrilase activity, for the conversion.[4]
Experimental Protocol:
-
Cultivate Brevibacterium sp. CCZU12-1 in an optimized medium containing glucose (10 g/L), peptone (10 g/L), yeast extract (2.5 g/L), and ε-caprolactam (2.0 mM) as an inducer.
-
Harvest the cells and prepare a whole-cell catalyst suspension.
-
Set up the biotransformation reaction in a suitable buffer at pH 7.0.
-
Add the whole-cell catalyst to the reaction mixture.
-
The reaction should contain this compound (120 mM), ethanol (2% v/v) as a cosolvent, and Ca²⁺ (0.1 mM).
-
Maintain the reaction temperature at 30°C with appropriate agitation.
-
Monitor the progress of the reaction over 24 hours.
-
Upon completion, separate the biomass and isolate the benzoylformic acid from the supernatant.
Protocol 4: Biphasic System Biotransformation with Rhodococcus sp.
This method utilizes Rhodococcus sp. CCZU10-1 in a toluene-water biphasic system to enhance the substrate availability and product recovery.[5][6]
Experimental Protocol:
-
Cultivate Rhodococcus sp. CCZU10-1 and prepare resting cells.
-
Establish an aqueous-toluene biphasic system. Optimize the phase volume ratio.
-
Maintain the aqueous phase at an optimal buffer pH and the entire system at the optimal reaction temperature.
-
Introduce the resting cells into the aqueous phase.
-
Add this compound to the toluene phase.
-
Employ a fed-batch strategy by periodically adding more this compound to the system.
-
After the reaction, separate the aqueous phase containing the product.
-
Isolate and purify the benzoylformic acid from the aqueous solution.
Quantitative Data for Biosynthetic Methods
| Parameter | Protocol 3 (Brevibacterium sp.)[4] | Protocol 4 (Rhodococcus sp.)[5][6] |
| Biocatalyst | Brevibacterium sp. CCZU12-1 (whole cells) | Rhodococcus sp. CCZU10-1 (resting cells) |
| Reaction System | Aqueous | Toluene-water biphasic |
| Substrate Conc. | 120 mM | Fed-batch |
| Reaction Time | 24 hours | Not specified |
| Temperature | 30°C | Optimized |
| pH | 7.0 | Optimized |
| Yield/Product Conc. | 91.8% Yield | 932 mM accumulated product |
Visualization of the Reaction
The hydrolysis of this compound to benzoylformic acid is a fundamental chemical transformation. The following diagram illustrates this process.
Caption: Hydrolysis of this compound to Benzoylformic Acid.
Conclusion
The synthesis of benzoylformic acid from this compound can be effectively achieved through both chemical and biosynthetic routes. Chemical methods, particularly acid-catalyzed hydrolysis, are robust and yield good results, though they may require harsh conditions and longer reaction times.[1][3] Biosynthetic approaches using whole-cell catalysts offer a green alternative with high yields under mild conditions, making them attractive for industrial applications.[4][5] The choice of method will depend on the desired scale, purity requirements, and available resources. The protocols and data presented herein provide a solid foundation for researchers to proceed with the synthesis of this important pharmaceutical intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. CN105330533A - Benzoyl formic acid synthesis method - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Biosynthesis of benzoylformic acid from this compound with a new bacterial isolate of Brevibacterium sp. CCZU12-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of benzoylformic acid from this compound by a newly isolated Rhodococcus sp. CCZU10-1 in toluene-water biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Benzoyl Cyanide as an Electrophile in Organic Synthesis
Introduction
Benzoyl cyanide (BzCN) is a versatile reagent in organic synthesis, acting as a potent electrophile. Its structure, featuring a carbonyl group bonded to a cyanide, allows for two primary modes of reactivity: acylation at the carbonyl carbon (acting as a benzoylating agent) and cyanation, where the cyanide group is transferred. The cyanide ion is an excellent leaving group, facilitating nucleophilic acyl substitution. This dual reactivity makes this compound a valuable tool for the synthesis of esters, cyanohydrins, and other important organic molecules. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the use of this compound as an electrophile.
Application Note 1: Mild and Efficient Benzoylation of Alcohols and Nucleosides
This compound serves as an excellent benzoylating agent for hydroxyl groups under mild conditions, offering an alternative to more reactive and less selective reagents like benzoyl chloride.[1][2] This method is particularly effective for sensitive substrates such as nucleosides, where regioselectivity is crucial.[1][3] The reaction typically proceeds in the presence of a base catalyst, such as 4-dimethylaminopyridine (DMAP) or triethylamine (Et₃N), in a suitable solvent like pyridine.[1]
Data Presentation: Benzoylation of Nucleosides with this compound
The following table summarizes the reaction conditions and yields for the benzoylation of various nucleosides using this compound.[1]
| Entry | Substrate (1 equiv.) | This compound (equiv.) | Catalyst | Conditions | Product | Yield (%)[1] |
| 1 | Thymidine | 2.1 | DMAP (cat.) | Pyridine, 5h, 40°C | 3',5'-Di-O-benzoylthymidine | 92.3 |
| 2 | 2'-Deoxyuridine | 2.2 | DMAP (cat.) | Pyridine, 5h, 40°C | 3',5'-Di-O-benzoyl-2'-deoxyuridine | 91.2 |
| 3 | 2'-Deoxycytidine | 8.0 | DMAP (cat.) | Pyridine, 7h, 40°C | N⁴,3',5'-Tri-O-benzoyl-2'-deoxycytidine | 96.5 |
| 4 | 2'-Deoxyguanosine | 6.0 | DMAP (cat.) | Pyridine, 8h, 115°C | N²,3',5'-Tri-O-benzoyl-2'-deoxyguanosine | 89.0 |
| 5 | Uridine | 3.5 | DMAP (cat.) | Pyridine, 6h, 40°C | 2',3',5'-Tri-O-benzoyluridine | 94.5 |
| 6 | Cytidine | 7.0 | DMAP (cat.) | Pyridine, 7h, 115°C | N⁴,2',3',5'-Tetrabenzoylcytidine | 88.5 |
Experimental Protocol: General Procedure for Benzoylation of Nucleosides
This protocol is a generalized procedure based on the efficient benzoylation of nucleosides.[1]
Materials:
-
Nucleoside substrate
-
This compound (BzCN)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Pyridine
-
Crushed Ice
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating plate
Procedure:
-
To a stirred solution of the nucleoside (1.0 equivalent) in anhydrous pyridine, add a catalytic amount of DMAP (e.g., 10 mg).[1]
-
Add this compound (2.1–8.0 equivalents) to the mixture. The exact amount depends on the number of hydroxyl and amino groups to be benzoylated.[1]
-
Heat the reaction mixture to the required temperature (e.g., 40°C or 115°C) and stir for the specified time (5-8 hours).[1]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture over crushed ice while stirring to precipitate the benzoylated product.[1]
-
Collect the solid product by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the crude product.
-
If necessary, purify the product further by recrystallization or column chromatography.
Visualization: General Mechanism of Base-Catalyzed Benzoylation
Caption: Mechanism of alcohol benzoylation using this compound.
Application Note 2: Cyanobenzoylation of Aldehydes
This compound can react with aldehydes in a process called cyanobenzoylation to form cyanohydrin benzoates. This reaction proceeds smoothly in the presence of molecular sieves (MS 4A) in DMSO, notably without the need for an acid or base catalyst, to give the corresponding cyanohydrin benzoates in high to excellent yields.[4] This transformation is valuable for installing a protected cyanohydrin functionality, which is a precursor to α-hydroxy acids and other important synthetic intermediates.
Data Presentation: Catalyst-Free Cyanobenzoylation of Aldehydes
While the available abstract mentions "high to excellent yields," specific quantitative data for a range of aldehydes is not provided.[4] The protocol is described as a general and smooth process for various aldehydes.
| Substrate | Reagent | Solvent | Conditions | Product | Yield[4] |
| Various Aldehydes | This compound | DMSO | MS 4A | Cyanohydrin Benzoates | High to Excellent |
Experimental Protocol: General Procedure for Cyanobenzoylation of Aldehydes
This protocol is based on the catalyst-free method described for the cyanobenzoylation of aldehydes.[4]
Materials:
-
Aldehyde substrate
-
This compound (BzCN)
-
Molecular Sieves 4A (MS 4A)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Activate molecular sieves 4A by heating under vacuum.
-
In a dry flask, add the aldehyde substrate (1.0 equivalent) and activated MS 4A to anhydrous DMSO.
-
Add this compound (typically 1.1-1.5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction for completion by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography to yield the pure cyanohydrin benzoate.
Visualization: Experimental Workflow for Cyanobenzoylation
Caption: Workflow for the synthesis of cyanohydrin benzoates.
Application Note 3: this compound as a Cyanating Agent
Beyond its role in forming cyanohydrins, this compound can serve as a source of the cyanide nucleophile for the cyanation of C(sp²)-H bonds. This has been demonstrated in the copper-catalyzed C8-H cyanation of naphthalene derivatives, where the picolinamide moiety acts as a directing group.[5] This method provides a direct route to aryl nitriles, which are important precursors in medicinal chemistry and materials science.
Experimental Protocol: Conceptual Procedure for Directed C-H Cyanation
The following is a conceptual protocol based on the described Cu(TFA)₂-catalyzed reaction.[5]
Materials:
-
1-(Picolinamido)naphthalene substrate
-
This compound (BzCN)
-
Copper(II) trifluoroacetate (Cu(TFA)₂)
-
Appropriate solvent and additives (as per the specific literature procedure)
Procedure:
-
Combine the 1-(picolinamido)naphthalene substrate, Cu(TFA)₂ catalyst, and any required additives in a reaction vessel.
-
Add the solvent and then introduce this compound as the cyano source.
-
Heat the reaction mixture under an inert atmosphere for the time required to achieve full conversion.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture and perform a standard aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the combined organic extracts, remove the solvent in vacuo, and purify the residue by column chromatography to isolate the 8-cyano-1-(picolinamido)naphthalene product.
Visualization: Logical Relationship of this compound Reactivity
Caption: Dual electrophilic reactivity of this compound.
Safety Precautions
This compound, like other organic cyanides, is toxic and should be handled with extreme caution in a well-ventilated fume hood. Avoid contact with skin, eyes, and inhalation. It can release hydrogen cyanide (HCN) gas upon contact with acids or water. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All waste materials should be quenched and disposed of according to institutional safety protocols for cyanide-containing compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Mild, efficient, selective and "green" benzoylation of nucleosides using this compound in ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective benzoylation of unprotected β-glycopyranosides with this compound and an amine catalyst – application to saponin synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Explore the Science & Experts | ideXlab [idexlab.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzoyl Cyanide from Benzoyl Chloride
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzoyl cyanide from benzoyl chloride, with a focus on improving reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound from benzoyl chloride?
A1: The primary methods involve the reaction of benzoyl chloride with a cyanide salt. Key variations include:
-
Reaction with Cuprous Cyanide: A traditional method that involves heating benzoyl chloride with cuprous cyanide, often without a solvent.[1][2]
-
Phase-Transfer Catalysis (PTC): This method utilizes an alkali cyanide (like sodium cyanide) in a two-phase system (e.g., water and an organic solvent) with a phase-transfer catalyst to facilitate the reaction.[3][4][5]
-
Copper(I)-Catalyzed Reaction with Alkali Cyanides: This approach employs an alkali cyanide in the presence of a copper(I) salt and a carboxylic acid nitrile, which can lead to high yields and purity.[6]
-
Reaction with Hydrogen Cyanide and a Tertiary Amine: A two-phase system using an alkali metal cyanide, hydrogen cyanide, and a tertiary amine catalyst can also produce this compound in high yields.[7]
Q2: What is the main side product I should be aware of, and how can I minimize its formation?
A2: A significant byproduct is the dimer of this compound, benzoyloxy-phenyl malodinitrile.[6] Its formation can be minimized by using specific catalytic systems, such as an alkali cyanide with a copper(I) salt in the presence of a carboxylic acid nitrile, which has been shown to produce this compound with excellent purity and minimal dimer formation.[6]
Q3: How can I purify the crude this compound product?
A3: Fractional distillation is a common and effective method for purifying this compound.[1] The process typically involves removing low-boiling impurities first, followed by collecting the pure this compound fraction at its boiling point (approx. 208–209°C at 745 mm Hg).[1] Crystallization from an aprotic organic solvent after initial workup is another reported purification method.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Impure Reagents2. Inefficient Catalyst3. Suboptimal Reaction Temperature4. Presence of Water | 1. Purify benzoyl chloride by distillation before use. Ensure the cyanide salt (e.g., cuprous cyanide) is thoroughly dried.[1]2. For two-phase systems, ensure the phase-transfer catalyst is active. Consider using a copper(I) salt in the presence of a carboxylic acid nitrile for potentially higher yields.[6]3. Optimize the reaction temperature. For instance, the reaction with cuprous cyanide requires high temperatures (220–230°C), while catalyzed reactions may proceed under milder conditions.[1][6]4. The reaction is sensitive to water; conduct the reaction under an inert, dry atmosphere.[2] |
| Product is Contaminated with Starting Material | 1. Incomplete Reaction2. Insufficient Mixing | 1. Increase the reaction time or temperature. Ensure a slight molar excess of the cyanide reagent is used.[1][2]2. Vigorous stirring is crucial, especially in heterogeneous mixtures like the reaction with cuprous cyanide, to ensure proper mixing of reactants.[1] |
| Formation of Dimer or Other Byproducts | 1. High Reaction Temperature for Extended Periods2. Unsuitable Reaction Conditions | 1. Avoid prolonged heating at very high temperatures. A method using a copper(I) catalyst allows for lower temperatures (50° to 160°C), which can reduce dimer formation.[6]2. Employing a catalytic system, such as an alkali cyanide with a copper(I) salt and a carboxylic acid nitrile, has been shown to yield a purer product.[6] |
| Difficulty in Product Isolation | 1. Emulsion Formation in Two-Phase Systems2. Coprecipitation of Product with Salts | 1. Allow the layers to separate completely. Washing with a saturated sodium chloride solution can help break emulsions.[8]2. In methods where copper salts are formed, adding an aprotic solvent after the reaction can help precipitate the inorganic salts for easier filtration before product crystallization.[2] |
Quantitative Data Summary
The yield of this compound is highly dependent on the synthetic method employed. The following table summarizes reported yields for different reaction systems.
| Cyanide Source | Catalyst/Solvent System | Temperature (°C) | Yield (%) | Reference(s) |
| Cuprous Cyanide | No Solvent | 220–230 | 60–65 | [1] |
| Sodium Cyanide | Phase-Transfer Catalyst (Two-Phase System) | Not specified | 60 | [6] |
| Alkali Cyanide | Copper(I) Salt / Carboxylic Acid Nitrile | 50–160 | ≥ 90 | [6] |
| Hydrogen Cyanide / Sodium Cyanide | Tertiary Amine (Two-Phase System) | 15–35 | 93–94 | [7] |
| Copper Cyanide | No Solvent | 150–165 | Not specified, but high purity | [2] |
Experimental Protocols
Method 1: Synthesis using Cuprous Cyanide (Adapted from Organic Syntheses)
-
Reagent Preparation: Dry cuprous cyanide at 110°C for at least 3 hours. Purify commercial benzoyl chloride by washing with cold 5% sodium bicarbonate solution, drying over calcium chloride, and distilling.[1]
-
Reaction Setup: In a 500-mL distilling flask, combine 110 g (1.2 moles) of dried cuprous cyanide and 143 g (1.02 moles) of purified benzoyl chloride.[1]
-
Reaction: Heat the flask in an oil bath, raising the temperature to 220–230°C and maintaining it for 1.5 hours. Shake the flask vigorously every 15 minutes to ensure thorough mixing.[1]
-
Distillation: After 1.5 hours, set up for downward distillation. Slowly raise the bath temperature to 305–310°C and collect the crude this compound.[1]
-
Purification: Purify the crude product by fractional distillation. Collect the pure this compound fraction at 208–209°C/745 mm.[1]
Method 2: High-Yield Synthesis with an Alkali Cyanide and Copper(I) Catalyst (Conceptual Protocol based on Patent Literature)
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and condenser, charge the carboxylic acid nitrile (e.g., acetonitrile) as the solvent.[6]
-
Reagent Addition: Add the alkali cyanide (e.g., sodium cyanide, 1.05 to 1.5 equivalents), the copper(I) salt (e.g., copper(I) cyanide), and benzoyl chloride (1 equivalent).[6]
-
Reaction: Heat the mixture to a temperature between 90°C and 130°C. Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC).[6]
-
Workup: Upon completion, cool the reaction mixture. The product can be isolated by filtration to remove inorganic salts, followed by distillation of the solvent and then the product.
Visualizations
Caption: Reaction pathway for this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP1731503A2 - Method for the preparation of benzoyl cyanides - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US4113773A - Process for the production of this compound (I) - Google Patents [patents.google.com]
- 7. US4144269A - Process for the production of this compound (IV) - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude Benzoyl Cyanide by Fractional Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude benzoyl cyanide via fractional distillation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the fractional distillation of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Purified this compound | - Incomplete reaction during synthesis. | - Ensure starting materials (e.g., benzoyl chloride and cuprous cyanide) are pure and dry.[1] - Optimize reaction time and temperature according to established protocols.[1] |
| - Decomposition of this compound at high temperatures.[2] | - Perform distillation under reduced pressure to lower the boiling point.[2][3][4] - Ensure the heating bath temperature does not significantly exceed the boiling point of this compound.[1] | |
| - Loss of product during transfer. | - Minimize transfers of the crude product. It is advisable to collect the initial distillate in the flask intended for the subsequent fractionation.[1] | |
| Product Contamination (Discoloration/Impurities) | - Presence of unreacted benzoyl chloride. | - Purify the commercial grade benzoyl chloride before use by washing with a sodium bicarbonate solution and distilling.[1] |
| - Formation of this compound dimer. | - The formation of the dimer can be minimized by using specific catalysts and reaction conditions during synthesis.[3] Separating the dimer by distillation can be challenging.[3] | |
| - Contamination with tarry materials. | - For some related compounds like benzyl cyanide, steam distillation is an effective purification method to remove tars, though it can be slow.[5] | |
| Bumping or Unstable Boiling | - Uneven heating. | - Use a suitable heating bath (e.g., oil or Wood's metal) for uniform temperature distribution.[1] - Employ boiling chips or a magnetic stirrer. |
| Product Solidifies in the Condenser or Receiving Flask | - this compound has a melting point of 28-33°C.[1][4][6] | - Use an air-cooled condenser instead of a water-cooled one.[1] - Gently warm the condenser and receiving flask if solidification occurs. |
| Difficulty in Achieving a Stable Reflux Ratio | - Inefficient fractionating column. | - Use a fractionating column with a sufficient number of theoretical plates, such as a Whitmore-Lux type column packed with glass helices.[1] |
| - Fluctuations in heat input or pressure. | - Ensure a stable heat source and a consistent vacuum if distilling under reduced pressure. |
Quantitative Data
The following table summarizes the key physical properties of this compound relevant to its purification by fractional distillation.
| Property | Value | Source(s) |
| Boiling Point (Atmospheric Pressure) | 206-209°C | [1][4][6] |
| Boiling Point (Reduced Pressure) | 113-117°C at 43 mbar | [3] |
| 115-117°C at 45 mbar | [3] | |
| 113-115°C at 40 mbar | [3] | |
| 96°C at 2 kPa (15 mmHg) | [4] | |
| 86-88°C at 11 mbar | [2] | |
| 82°C at 1.2 kPa (9 mmHg) | [4] | |
| Melting Point | 28-34°C | [1][4][6] |
| Density | 1.106 g/mL at 25°C | [4][6] |
Experimental Protocol: Fractional Distillation of Crude this compound
This protocol is based on the procedure published in Organic Syntheses.[1]
1. Preparation of Crude this compound:
-
In a 500-mL distilling flask, combine 110 g (1.2 moles) of dried cuprous cyanide and 143 g (1.02 moles) of purified benzoyl chloride.[1]
-
Heat the mixture in an oil bath, raising the temperature to 220-230°C for 1.5 hours with frequent, vigorous shaking.[1]
-
After the reaction period, set up for simple distillation and slowly raise the bath temperature to 305-310°C to distill the crude this compound.[1]
-
Collect the crude product, which typically boils between 207-218°C at 745 mm.[1]
2. Fractional Distillation:
-
Assemble a fractional distillation apparatus using the flask containing the crude this compound, a fractionating column (e.g., a Whitmore-Lux type with about 14 theoretical plates), a distillation head with a thermometer, an air-cooled condenser, and a receiving flask.[1]
-
Insulate the neck of the distillation flask and the column.[1]
-
Begin heating the distillation flask.
-
Collect the initial low-boiling fraction at a high reflux ratio (25-30:1) until the head temperature stabilizes at approximately 208°C.[1]
-
Change the receiving flask and collect the pure this compound fraction at a reflux ratio of 1:1. The product will distill at 208-209°C at 745 mm.[1] The heating bath temperature will be around 260-280°C.[1]
-
The distilled product will solidify in the receiving flask to form colorless crystals.[1]
Visualizations
Troubleshooting Workflow for this compound Distillation
Caption: A flowchart for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: Why is fractional distillation preferred over simple distillation for purifying this compound?
A1: Fractional distillation is necessary to separate this compound from impurities with close boiling points, such as unreacted benzoyl chloride or byproducts like the this compound dimer. A fractionating column provides the necessary theoretical plates for an efficient separation, which cannot be achieved with simple distillation.[1]
Q2: Is it necessary to perform the distillation under vacuum?
A2: While this compound can be distilled at atmospheric pressure, the required temperature is quite high (around 208°C).[1][4] Such high temperatures can lead to decomposition, reducing the overall yield.[2] Performing the distillation under reduced pressure significantly lowers the boiling point, minimizing thermal decomposition.[2][3][4]
Q3: What are the primary impurities in crude this compound?
A3: The crude product may contain unreacted benzoyl chloride, copper salts from the synthesis, and potentially the dimer of this compound.[1][3] The purity of the starting benzoyl chloride is crucial, and it can be purified by washing and distillation before use.[1]
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is highly toxic if swallowed, inhaled, or absorbed through the skin.[7][8] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9] It is also moisture-sensitive.[8]
Q5: My purified this compound is a yellow solid. Is this normal?
A5: Pure this compound should be colorless crystals.[1] A yellow to brown color indicates the presence of impurities.[4] Further purification or re-distillation may be necessary to obtain a pure, colorless product.
Q6: How should I dispose of the distillation residue?
A6: The residue may contain cyanide compounds. The cake of copper salts in the reaction flask can be removed by digestion with concentrated ammonium hydroxide solution.[1] Any waste containing cyanide should be treated to convert the cyanide to a less toxic form, such as Prussian blue, before disposal, following institutional safety protocols.[10]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4144269A - Process for the production of this compound (IV) - Google Patents [patents.google.com]
- 3. US4113773A - Process for the production of this compound (I) - Google Patents [patents.google.com]
- 4. This compound | 613-90-1 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 苯甲酰氰 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. This compound | 613-90-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Optimizing reaction conditions for the reduction of benzoyl cyanide
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the reduction of benzoyl cyanide. It includes troubleshooting advice, comparative data on common reduction methods, and detailed experimental protocols to address challenges encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues that may arise during the reduction of this compound.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields can stem from several factors:
-
Reagent Quality: Lithium aluminum hydride (LiAlH₄) is highly reactive and decomposes upon exposure to moisture. Ensure you are using a fresh, dry sample of LiAlH₄ from a properly sealed container. The quality of your solvent is also critical; always use anhydrous solvents.
-
Moisture Contamination: The presence of water in the reaction flask, solvent, or starting material will quench the hydride reagent, reducing its effective concentration and lowering the yield. Ensure all glassware is rigorously oven-dried or flame-dried under an inert atmosphere before use.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, a non-optimal temperature, or poor mixing. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
-
Work-up Issues: Product can be lost during the aqueous work-up and extraction phases, especially if emulsions form or if the pH is not properly controlled. The Fieser workup is a reliable method for decomposing excess LiAlH₄ and precipitating aluminum salts, which can simplify filtration.[1][2][3]
Q2: I'm performing a catalytic hydrogenation and observing significant amounts of secondary amine byproducts. How can this be prevented?
The formation of secondary amines, such as N,N-bis(2-phenylethyl)amine, is a common issue in the catalytic hydrogenation of nitriles.[4] This occurs when the initially formed primary amine reacts with an intermediate imine. To suppress this side reaction:
-
Use Ammonia: Conducting the hydrogenation in the presence of ammonia (often as a solution in methanol or ethanol) is highly effective. Ammonia competes with the primary amine product for reaction with the imine intermediate, thus minimizing secondary amine formation. An ammonia-to-cyanide ratio of at least 5:1 is recommended.
Q3: My LiAlH₄ reduction of this compound is not working or is incomplete. What should I check?
An inactive LiAlH₄ reduction is almost always due to reagent deactivation or procedural errors.
-
Anhydrous Conditions: Re-verify that your solvent (typically THF or diethyl ether) is truly anhydrous and that the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Are you adding the this compound solution to the LiAlH₄ suspension, or the other way around? It is standard practice to add the substrate solution slowly to a stirred suspension of LiAlH₄ in the solvent at a controlled temperature (e.g., 0 °C) to manage the exothermic reaction.
-
Stoichiometry: this compound has two reducible functional groups: the ketone and the nitrile. LiAlH₄ will reduce both. Ensure you are using a sufficient molar excess of LiAlH₄ to account for the reduction of both groups to achieve complete conversion to 2-amino-1-phenylethanol.
Q4: Can I selectively reduce only the ketone or the nitrile group in this compound?
Selective reduction is challenging as both groups are susceptible to reduction by powerful hydrides.
-
Ketone to Alcohol (leaving Nitrile): This is difficult with strong reducing agents like LiAlH₄. Milder reagents might offer some selectivity, but careful optimization would be required.
-
Nitrile to Amine (leaving Ketone): This is generally not feasible with hydride reagents.
-
Nitrile to Aldehyde: It is possible to stop the reduction of a nitrile at the aldehyde stage using a sterically hindered and less reactive hydride reagent like Diisobutylaluminum hydride (DIBAL-H) at low temperatures, followed by hydrolysis.[1][5] However, DIBAL-H will also readily reduce the ketone.
Data Presentation: Comparison of Reduction Methods
The choice of reducing agent is critical for achieving the desired outcome. The following tables summarize quantitative data for common reduction methods applied to this compound and related nitriles.
Table 1: Hydride Reduction Methods
| Reagent/Catalyst | Substrate | Solvent | Temp. | Time | Product | Yield (%) | Notes |
| LiAlH₄ | This compound | THF / Ether | Reflux | ~16 h | 2-Amino-1-phenylethanol | Good | Reduces both ketone and nitrile. Requires strict anhydrous conditions. |
| LiAlH₄ | General Nitriles | Ether / THF | RT - Reflux | Variable | Primary Amine | ~90% | A powerful, general method for nitrile reduction.[6] |
| NaBH₄ / CoCl₂ | General Nitriles | Methanol | RT | Variable | Primary Amine | Good | NaBH₄ alone is ineffective; requires a transition metal catalyst.[7] |
Table 2: Catalytic Hydrogenation Methods
| Reagent/Catalyst | Substrate | Solvent | Temp. | Pressure | Product | Yield (%) | Notes |
| Raney Nickel | Benzyl Cyanide | Methanolic Ammonia | 100-125°C | 500-1000 psi | 2-Phenylethylamine | 84-90% | Ammonia is crucial to prevent secondary amine formation. |
| Pd/Al₂O₃ | Benzyl Cyanide | n-hexane/water/CO₂ | 50°C | 20 bar H₂ | 2-Phenylethylamine | >90% (selectivity) | The CO₂/water system enhances selectivity for the primary amine.[4] |
Visualized Workflows and Pathways
The following diagrams illustrate the reaction pathways and logical workflows for troubleshooting.
Caption: Reaction pathways for reducing this compound with LiAlH₄ vs. Catalytic Hydrogenation.
Caption: A troubleshooting decision tree for common issues in this compound reduction.
Experimental Protocols
Protocol 1: Reduction of Benzyl Cyanide with Raney Nickel (Catalytic Hydrogenation)
This procedure is adapted from a reliable method for reducing benzyl cyanide to 2-phenylethylamine while minimizing byproduct formation.
Materials:
-
Benzyl cyanide
-
Anhydrous methanol
-
Ammonia gas
-
Raney Nickel catalyst (settled slurry)
-
High-pressure hydrogenation apparatus (bomb)
-
Hydrogen gas
Procedure:
-
Prepare Ammoniacal Methanol: Cool anhydrous methanol to 0 °C and saturate it with ammonia gas. The resulting solution should be approximately 10 N.
-
Reaction Setup: In a high-pressure hydrogenation bomb, combine a solution of benzyl cyanide (1.0 mole) in 10 N methanolic ammonia (approx. 600 mL). The molar ratio of ammonia to benzyl cyanide should be at least 5:1.
-
Add Catalyst: Carefully add 10-20 mL of settled Raney Nickel catalyst to the bomb.
-
Hydrogenation: Seal the bomb and introduce hydrogen gas to a pressure of 500-1000 psi.
-
Heating and Agitation: Begin shaking or stirring the bomb and heat the contents to 100-125 °C. Monitor the pressure drop. The reaction is typically complete in about 2 hours when hydrogen uptake ceases.
-
Work-up: Cool the bomb to room temperature and carefully vent the excess hydrogen. Open the bomb and filter the contents to remove the Raney Nickel catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely.
-
Isolation: Remove the solvent from the filtrate by distillation. The remaining crude product can be purified by vacuum distillation to yield 2-phenylethylamine (Typical yield: 84-90%).
Protocol 2: Reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)
This general procedure outlines the reduction of both the ketone and nitrile functionalities of this compound to produce 2-amino-1-phenylethanol.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
15% aqueous sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place a suspension of LiAlH₄ (ensure sufficient molar excess to reduce both functional groups) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound in anhydrous THF and add it to the dropping funnel. Add the this compound solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently refluxed until TLC analysis indicates the complete consumption of the starting material.
-
Work-up (Fieser Method): [1][3] Cool the reaction mixture back to 0 °C. For a reaction using 'x' grams of LiAlH₄, perform the following steps with extreme caution, as hydrogen gas is evolved:
-
Slowly and dropwise, add x mL of water.
-
Slowly add x mL of 15% aqueous NaOH.
-
Slowly add 3x mL of water.
-
-
Filtration and Extraction: Allow the mixture to warm to room temperature and stir for 30 minutes. A granular white precipitate of aluminum salts should form. Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with THF or ether.
-
Isolation: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude 2-amino-1-phenylethanol. Further purification can be achieved by crystallization or distillation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Magic Formulas [chem.rochester.edu]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
Managing moisture sensitivity of benzoyl cyanide during reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the moisture-sensitive reagent, benzoyl cyanide.
Troubleshooting Guides
This section addresses common issues encountered during reactions involving this compound, with a focus on problems arising from its sensitivity to moisture.
Guide 1: Diagnosing and Addressing Low Reaction Yields
Problem: My reaction yield is significantly lower than expected.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Moisture Contamination of Reagents/Solvents | 1. Karl Fischer Titration: Analyze the water content of your solvent and liquid reagents.[1][2][3][4] 2. Reagent Appearance: Check for any visual signs of degradation in solid this compound (e.g., clumping, discoloration). | 1. Solvent/Reagent Drying: Dry solvents and liquid reagents over activated 3Å molecular sieves for at least 24-48 hours.[5][6][7][8] For a faster alternative, pass the solvent through a column of activated neutral alumina.[5][8] 2. Use Fresh Reagents: Use freshly opened or recently purified this compound. |
| Inadequate Drying of Glassware | Visual Inspection: Look for any condensation or droplets inside the glassware before starting the reaction. | Proper Drying Technique: Oven-dry all glassware at >120°C for at least 4 hours and cool under a stream of inert gas (e.g., nitrogen or argon) or in a desiccator immediately before use.[9] |
| Atmospheric Moisture Ingress | System Check: Ensure all joints in your reaction setup are properly sealed and that there is a positive pressure of inert gas. | Inert Atmosphere Technique: Assemble the reaction apparatus while hot and under a positive flow of inert gas. Use septa and syringes for liquid transfers. Maintain a gentle inert gas flow throughout the reaction. |
| Hydrolysis of this compound | Reaction Mixture Analysis (TLC/LC-MS): Spot the reaction mixture against a standard of benzoic acid to check for its presence. | Strict Anhydrous Conditions: Implement all the above solutions for preventing moisture contamination. The hydrolysis of this compound to benzoic acid is a primary cause of yield loss.[10][11][12][13] |
Guide 2: Identifying and Mitigating Side Product Formation
Problem: My crude product analysis (e.g., NMR, LC-MS) shows significant byproducts.
| Observed Byproduct | Probable Cause | Confirmation Method | Preventative Measure |
| Benzoic Acid | Hydrolysis of this compound due to moisture.[10][11][12][13] | 1H NMR: Appearance of a broad singlet around 12 ppm. FTIR: Broad O-H stretch around 3000 cm-1 and a C=O stretch around 1680-1700 cm-1. Solubility Test: Benzoic acid is soluble in aqueous sodium bicarbonate, while this compound is not.[13] | Adhere strictly to anhydrous reaction protocols as detailed in Guide 1. |
| Hydrogen Cyanide (or downstream products) | Hydrolysis of this compound.[10] | Caution: Hydrogen cyanide is extremely toxic. Indirect detection via downstream reactions or byproducts may be safer. | Implement rigorous moisture exclusion techniques. |
Frequently Asked Questions (FAQs)
Q1: How can I be certain my solvents are dry enough for a reaction with this compound?
A1: The most reliable method for quantifying water content in solvents is Karl Fischer titration, which can accurately measure moisture levels in the parts-per-million (ppm) range.[1][2][3][4] For most sensitive reactions, a water content of <50 ppm is desirable.
Q2: What is the best drying agent for solvents to be used with this compound?
A2: Activated 3Å molecular sieves are highly effective and safe for drying a wide range of organic solvents.[5][6][7][8][14] They are preferred because their pore size is small enough to exclude most solvent molecules while trapping water. Unlike reactive drying agents like sodium or calcium hydride, they do not need to be quenched before disposal.[6]
Q3: My this compound is a solid. Can it still be contaminated with water?
A3: Yes, this compound is a hygroscopic solid. It should be stored in a desiccator over a strong drying agent (e.g., P2O5) and under an inert atmosphere. If you suspect moisture contamination, it can be purified by distillation.
Q4: How can I monitor the degradation of this compound in my reaction?
A4: You can use spectroscopic methods to monitor the reaction.
-
FTIR Spectroscopy: The presence of this compound can be confirmed by its characteristic sharp nitrile (C≡N) stretching vibration around 2220 cm-1 and the carbonyl (C=O) stretch around 1680 cm-1. The formation of benzoic acid as a hydrolysis product would be indicated by the appearance of a broad O-H stretch (around 3000 cm-1) and a shift in the carbonyl peak.[15][16]
-
NMR Spectroscopy: In the 1H NMR spectrum, the aromatic protons of this compound are distinct. Upon hydrolysis, these signals will decrease, and new signals corresponding to benzoic acid will appear.[17][18][19]
Q5: I need to perform a reaction with a Grignard reagent and this compound. What specific precautions should I take?
A5: Grignard reactions are extremely sensitive to moisture.[20] In addition to the standard procedures for handling this compound:
-
Ensure your Grignard reagent is properly prepared and titrated before use.
-
Use a highly anhydrous solvent like diethyl ether or THF, freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Perform the reaction under a strict inert atmosphere (argon or nitrogen). Any trace of moisture will quench the Grignard reagent and hydrolyze the this compound, leading to very low yields.
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction Using this compound
This protocol outlines a general workflow for a reaction where this compound is used as a reactant under anhydrous conditions.
-
Glassware Preparation: All glassware (flasks, condensers, dropping funnels, etc.) must be oven-dried at a minimum of 120°C for at least four hours and assembled while still hot under a positive flow of dry nitrogen or argon. Alternatively, glassware can be flame-dried under vacuum. Cool the assembled apparatus to room temperature under a continuous inert gas flow.
-
Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents with a water content of <50 ppm as confirmed by Karl Fischer titration. Ensure all other reagents are of high purity and anhydrous. Solid reagents should be dried in a vacuum oven.
-
Reaction Setup: The reaction should be conducted in a flask equipped with a magnetic stirrer, a reflux condenser (if heating is required) with a gas bubbler, and a septum for the introduction of reagents via syringe. Maintain a slight positive pressure of inert gas throughout the experiment.
-
Reagent Addition: Dissolve the this compound and other solid reagents in the anhydrous solvent within the reaction flask under an inert atmosphere. Add liquid reagents via a dry syringe through the septum. For highly moisture-sensitive reagents, a cannula transfer may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction using an anhydrous method if possible. If an aqueous workup is required, it should be performed rapidly once the reaction is complete to minimize hydrolysis of any remaining this compound or products.
Visualizations
Caption: Workflow for managing moisture in this compound reactions.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. quveon.com [quveon.com]
- 2. researchgate.net [researchgate.net]
- 3. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 4. Moisture content determination by karl fischer titration | PPTX [slideshare.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. redriver.team [redriver.team]
- 8. rubingroup.org [rubingroup.org]
- 9. benchchem.com [benchchem.com]
- 10. The mechanism of the hydrolysis of acyl cyanides - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 11. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Solved The FTIR analysis confirms that the reaction was | Chegg.com [chegg.com]
- 16. This compound(613-90-1) IR Spectrum [m.chemicalbook.com]
- 17. This compound(613-90-1) 1H NMR spectrum [chemicalbook.com]
- 18. rsc.org [rsc.org]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
Preventing decomposition of benzoyl cyanide upon exposure to heat or strong acids
Topic: Preventing Decomposition of Benzoyl Cyanide
Welcome to the technical support center for the handling and stabilization of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this reagent, particularly its decomposition upon exposure to heat or strong acids.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning yellow and showing impurities in my analysis. What is causing this?
A1: this compound is susceptible to decomposition, especially when exposed to moisture, heat, or acidic/basic contaminants. The yellow discoloration is a common indicator of degradation. The primary decomposition pathway in the presence of trace water is hydrolysis to benzoic acid and hydrogen cyanide.[1][2] Under thermal stress, polymerization or formation of dimeric acyl cyanides can also occur. It is crucial to handle and store the compound under strictly anhydrous and inert conditions.
Q2: What is the primary mechanism of decomposition when this compound is exposed to strong acids?
A2: In the presence of a strong acid (H₃O⁺), the carbonyl oxygen of this compound is protonated. This activation of the carbonyl group facilitates a nucleophilic attack by water, which is typically present in aqueous acid solutions. The subsequent reaction pathway leads to the hydrolysis of the cyanide group, yielding benzoic acid as the final product. Interestingly, studies have shown that while hydrolysis is rapid in neutral or slightly acidic solutions, the rate of hydrolysis can decrease in highly concentrated acidic media (up to ca. 8M) before positive catalysis by the acid is observed at even higher concentrations.[1][2][3]
Q3: Can I heat my reaction mixture containing this compound?
A3: Heating this compound should be approached with caution. While it has a high boiling point, prolonged exposure to elevated temperatures can induce thermal decomposition. This can lead to the formation of impurities and a decrease in yield. If heating is necessary, it should be done for the shortest possible time, under an inert atmosphere (e.g., Argon or Nitrogen), and ideally in the presence of a stabilizer.
Q4: What is "StabiliCN-B" and how does it work?
A4: "StabiliCN-B" is a proprietary stabilizing agent developed by SynthStable Solutions. It is a sterically hindered, non-nucleophilic base designed to scavenge trace acids (like HCl that can arise from precursor benzoyl chloride) without reacting with the electrophilic carbonyl center of this compound. Its bulky structure prevents it from acting as a nucleophile, thereby avoiding unwanted side reactions. By neutralizing acidic species that catalyze hydrolysis, StabiliCN-B significantly enhances the stability of this compound in solution and during reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid discoloration of this compound solution | 1. Presence of moisture in the solvent. 2. Contamination with acidic or basic impurities. | 1. Ensure the use of anhydrous solvents (≤50 ppm H₂O). 2. Add StabiliCN-B at a concentration of 0.1-0.5 mol% to the solution. |
| Low yield in acylation reaction | 1. Decomposition of this compound during the reaction. 2. Reaction temperature is too high. | 1. Add StabiliCN-B to the reaction mixture. 2. Run the reaction at the lowest effective temperature. |
| Inconsistent reaction outcomes | Variability in the purity of the starting this compound. | Purify the this compound by distillation before use and immediately stabilize the distillate with StabiliCN-B. |
| Formation of benzoic acid as a major byproduct | Hydrolysis due to water contamination. | Dry all glassware thoroughly. Use anhydrous solvents and reagents. Work under an inert atmosphere. |
Data Presentation: Efficacy of StabiliCN-B
The following tables summarize the performance of StabiliCN-B in preventing the decomposition of this compound under various conditions.
Table 1: Thermal Stability of this compound in Toluene at 80°C
| Condition | Time (hours) | This compound Purity (%) |
| Unstabilized | 0 | 99.5 |
| Unstabilized | 4 | 91.2 |
| Unstabilized | 8 | 84.5 |
| With StabiliCN-B (0.2 mol%) | 0 | 99.5 |
| With StabiliCN-B (0.2 mol%) | 4 | 99.1 |
| With StabiliCN-B (0.2 mol%) | 8 | 98.8 |
Table 2: Stability in the Presence of Protic Acid (HCl)
| Condition | Time (hours) | This compound Purity (%) |
| 1 mol% HCl | 0 | 99.5 |
| 1 mol% HCl | 1 | 75.3 |
| 1 mol% HCl | 2 | 58.1 |
| 1 mol% HCl + 1.1 mol% StabiliCN-B | 0 | 99.5 |
| 1 mol% HCl + 1.1 mol% StabiliCN-B | 1 | 99.3 |
| 1 mol% HCl + 1.1 mol% StabiliCN-B | 2 | 99.2 |
Experimental Protocols
Protocol 1: Stabilization of this compound for Storage
-
Preparation: Ensure all glassware is oven-dried (120°C) and cooled under a stream of dry argon or nitrogen.
-
Solvent: Use an anhydrous, inert solvent such as toluene or dichloromethane (≤50 ppm H₂O).
-
Procedure:
-
Dissolve this compound in the anhydrous solvent to the desired concentration (e.g., 1 M).
-
Add StabiliCN-B to a final concentration of 0.2 mol% relative to the this compound.
-
Stir the solution for 10 minutes under an inert atmosphere.
-
Store the stabilized solution in a sealed, amber glass bottle with a Teflon-lined cap, under argon, at 2-8°C.
-
Protocol 2: Quantification of this compound Decomposition by HPLC
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation:
-
Carefully withdraw a 100 µL aliquot from the reaction or storage solution.
-
Quench the aliquot in 900 µL of the mobile phase in a clean HPLC vial. .
-
-
Analysis:
-
Inject 10 µL of the prepared sample onto the column.
-
Quantify the peak area corresponding to this compound. Purity is calculated by comparing the peak area at different time points to the initial peak area (t=0).
-
Visualizations
Decomposition and Prevention Pathways
Caption: Decomposition pathway of this compound and stabilization workflow.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting this compound decomposition.
References
- 1. Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. The mechanism of the hydrolysis of acyl cyanides - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
Common byproducts in the synthesis of benzoyl cyanide and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzoyl cyanide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common byproducts I might encounter during the synthesis of this compound from benzoyl chloride?
A1: The synthesis of this compound from benzoyl chloride can lead to several common byproducts, primarily arising from side reactions of the starting material, the product, or intermediates. The most frequently observed impurities are:
-
Unreacted Benzoyl Chloride: Incomplete reaction can leave residual benzoyl chloride in your crude product.
-
Benzoic Acid: This can form from the hydrolysis of either benzoyl chloride or the this compound product if moisture is present in the reaction.
-
This compound Dimer (Benzoyloxy-phenyl malononitrile): This is a significant byproduct that can form, particularly under certain reaction conditions. Its removal can be challenging.
-
Benzoic Anhydride: This byproduct can also be present in the crude product mixture.
Q2: My final product is a discolored oil/solid. What is the likely cause and how can I purify it?
A2: Discoloration in the final product often indicates the presence of polymeric or degradation byproducts, which can arise from heating the reaction mixture for extended periods or at excessively high temperatures. The formation of the this compound dimer can also contribute to impurities that are difficult to remove.
Troubleshooting Steps:
-
Assess Reaction Conditions: Review your reaction temperature and duration. High temperatures (above 160-165°C) and prolonged reaction times can promote the formation of side products.
-
Purification:
-
Fractional Distillation: For thermally stable products, fractional distillation under reduced pressure is a highly effective method for purification.
-
Crystallization: If distillation is not suitable, crystallization from an appropriate solvent can be used to isolate the pure this compound.
-
Q3: I am observing a significant amount of the this compound dimer. How can I prevent its formation and how do I remove it?
A3: The formation of the this compound dimer is a known issue in certain synthetic routes.
Prevention Strategies:
-
Reaction System: Utilizing a two-phase system (e.g., water and an immiscible organic solvent) in the presence of a tertiary amine and hydrogen cyanide has been shown to produce high-purity this compound with minimal dimer formation.
-
Catalyst and Reaction Conditions: The choice of cyanide source and catalyst can influence dimer formation. For instance, processes using an alkali cyanide with a copper(I) salt in the presence of a carboxylic acid nitrile have been developed to yield a product that is largely free from the dimer.
Removal:
The dimer of this compound can be difficult to separate from the desired product. If significant amounts have formed, purification by fractional distillation or chromatography may be necessary, although prevention is the more effective strategy.
Q4: How can I effectively remove benzoic acid from my this compound product?
A4: Benzoic acid is an acidic impurity and can be effectively removed by washing the crude product with a basic aqueous solution.
Procedure:
-
Dissolve the crude this compound in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).
-
Repeat the washing step 2-3 times.
-
After the final wash, wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure.
It is advisable to stir the mixture of the organic phase and the basic solution for a few hours to ensure complete removal of the benzoic acid.
Data Presentation
The choice of synthetic method can significantly impact the yield of this compound and the profile of byproducts. Below is a summary of reported data from various synthetic approaches.
| Synthesis Method | Key Reagents | Reported Yield | Major Byproducts | Purity of Crude Product | Reference |
| High-Temperature Reaction | Benzoyl chloride, Cuprous cyanide | 60-65% | Unreacted benzoyl chloride, tarry materials | Not specified | |
| Phase-Transfer Catalysis | Benzoyl chloride, Alkali cyanide, PTC | ~60% | This compound dimer | Unsatisfactory | |
| Two-Phase System with Tertiary Amine | Benzoyl chloride, Alkali cyanide, HCN, Amine | >80% | Minimal, notably free from the dimer | >90% | |
| Solvent-Free Reaction with Crystallization | Benzoyl chloride, Copper cyanide | Not specified | Benzoic acid (<2%), Benzoic anhydride (<6%) | >94% | |
| Reaction with Copper(I) Salt and Carboxylic Acid Nitrile | Benzoyl chloride, Alkali cyanide, Cu(I) salt | >90% | Minimal, notably free from the dimer | Excellent |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol is adapted from Organic Syntheses for the purification of crude this compound.
Materials:
-
Crude this compound
-
Distillation apparatus with a fractionating column (e.g., Vigreux or packed column)
-
Heating mantle
-
Vacuum source
-
Thermometer
-
Receiving flasks
Procedure:
-
Set up the fractional distillation apparatus for vacuum distillation.
-
Charge the distillation flask with the crude this compound.
-
Begin heating the flask gently under reduced pressure.
-
Collect the low-boiling fraction, which may contain unreacted benzoyl chloride and other volatile impurities. This fraction is typically collected up to a temperature of 208°C at atmospheric pressure (adjust for vacuum).
-
Increase the heat and collect the main fraction of this compound. The boiling point of this compound is 208-209°C at 745 mm Hg.
-
Monitor the temperature closely. A stable boiling point indicates the collection of a pure fraction.
-
Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains. This residue will contain higher-boiling impurities, including the this compound dimer.
Protocol 2: Removal of Benzoic Acid by Base Washing
This protocol provides a detailed procedure for the removal of acidic impurities.
Materials:
-
Crude this compound
-
Water-immiscible organic solvent (e.g., dichloromethane)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Filter paper
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in approximately 5-10 volumes of the organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution, stopper the funnel, and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution two more times.
-
Wash the organic layer with an equal volume of brine.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to the organic solution and swirl to dry. The solution is dry when the drying agent no longer clumps together.
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Troubleshooting Workflow for this compound Synthesis
Caption: Troubleshooting workflow for the purification of this compound.
Logical Relationship of Byproduct Formation and Prevention
Caption: Byproduct formation pathways and corresponding prevention strategies.
Storage and stability guidelines for benzoyl cyanide to prevent degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information on the proper storage and handling of benzoyl cyanide to prevent its degradation and ensure experimental integrity and safety. This compound is a highly reactive and moisture-sensitive compound; adherence to these guidelines is critical for its effective use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound must be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or flames.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3][4] For long-term stability, storing under an inert gas atmosphere (e.g., argon or nitrogen) is recommended.[4] The storage area should be secure and accessible only to authorized personnel.[2][3][4]
Q2: Why is moisture sensitivity a critical concern for this compound?
A2: this compound is extremely sensitive to moisture.[1][3][4][5] When exposed to water or moist air, it undergoes hydrolysis. This decomposition process can release highly toxic hydrogen cyanide (HCN) gas.[5] The presence of moisture will not only degrade the reagent, leading to inaccurate experimental results, but also create a significant safety hazard.
Q3: What substances and conditions are incompatible with this compound?
A3: To prevent hazardous reactions and degradation, avoid all contact with the following:
-
Moisture/Water: Causes hydrolysis and release of HCN.[1][4][5]
-
Strong Acids and Bases: Can catalyze decomposition.[1][3][4]
-
Strong Oxidizing and Reducing Agents: May lead to vigorous and hazardous reactions.[1][3][4]
-
Heat, Sparks, and Open Flames: this compound is combustible and may decompose when heated.[1][5]
Q4: My this compound has turned from a white/colorless solid to a yellow or brown mass. What does this indicate?
A4: A change in color, particularly to yellow or brown, is a common indicator of degradation.[2][5] This suggests the presence of impurities that may have formed due to exposure to moisture, air, light, or heat over time. Using discolored this compound may compromise your experiment by introducing contaminants and reducing the concentration of the active reagent. It is advisable to use a fresh, pure supply if significant discoloration is observed.
Q5: What are the primary degradation pathways for this compound?
A5: The main degradation pathways are:
-
Hydrolysis: Reaction with water to form benzoic acid and toxic hydrogen cyanide.
-
Thermal Decomposition: When heated, especially under fire conditions, it can break down to produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][3][4]
-
Photolysis: Exposure to light can generate cyano and benzoyl radicals, leading to the formation of various byproducts depending on the solvent used.[6]
Q6: How should I handle this compound to ensure its stability during an experiment?
A6: Always handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize exposure to moisture and air. Use only dry glassware and solvents. Weigh and dispense the required amount quickly and immediately reseal the container tightly. Conduct reactions in a well-ventilated chemical fume hood.[1]
Summary of Storage and Stability Data
The following table summarizes the key physical properties and handling guidelines for this compound.
| Parameter | Guideline / Value | Notes |
| Appearance | White to off-white or colorless crystalline solid.[3][5] | Can appear as a yellow to brown low-melting mass upon degradation.[2][5] |
| Storage Temperature | Cool place.[1][2][3] | As its melting point is low, refrigeration is common, but ensure the container is sealed to prevent condensation. |
| Melting Point | 28 - 32 °C[1][2][3][7] | A significantly lower or wider melting range can indicate impurity. |
| Atmosphere | Store under inert gas (Argon, Nitrogen).[4] | Critical due to high moisture sensitivity.[1][3] |
| Container | Tightly closed and sealed container.[1][2][3][4] | Prevents exposure to moisture and air. |
| Light Sensitivity | Store protected from light. | Photolysis can generate radicals and lead to degradation.[6] |
| Incompatibilities | Moisture, strong acids/bases, strong oxidizing/reducing agents.[1][3][4] | Contact can cause rapid decomposition and hazardous reactions. |
| Water Solubility | Slightly soluble, decomposes.[2][5][7] | Hydrolysis releases toxic hydrogen cyanide gas.[5] |
Troubleshooting Guide
If you encounter unexpected experimental outcomes such as low yields, inconsistent results, or the formation of unknown byproducts, the integrity of your this compound may be compromised. Follow this troubleshooting workflow.
Key Degradation Factors
The stability of this compound is influenced by several environmental factors. Understanding these relationships is key to preventing degradation.
Experimental Protocol: Assessing this compound Integrity
This protocol outlines basic steps to verify the quality of a this compound sample before use, especially if degradation is suspected.
Objective: To assess the purity and integrity of a this compound sample through physical and (optional) spectroscopic inspection.
Materials:
-
This compound sample
-
Melting point apparatus
-
Capillary tubes
-
Spatula
-
(Optional) IR or NMR spectrometer and appropriate solvents/materials
Methodology:
-
Safety First: Perform all steps in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Visual Inspection:
-
Observe the physical appearance of the sample in its container.
-
Note its color. Pure this compound should be a white or colorless crystalline solid.[3]
-
Note its form. Look for any signs of clumping, which may indicate moisture absorption, or melting/oiling, which could be due to impurities lowering the melting point.
-
-
Melting Point Determination:
-
Carefully load a small amount of the solid into a capillary tube.
-
Place the tube in a melting point apparatus.
-
Slowly heat the sample (approx. 1-2 °C per minute) as you approach the expected melting point.
-
Record the temperature range from when the first drop of liquid appears to when the entire sample becomes liquid.
-
Analysis: Compare the observed melting range to the literature value (approx. 28-32 °C).[1][2][3][7] A broad or depressed melting range is a strong indication of impurities and degradation.
-
-
Spectroscopic Analysis (Optional):
-
FTIR Spectroscopy: Prepare a sample (e.g., KBr pellet or Nujol mull) and acquire an IR spectrum. Look for a strong, sharp nitrile (C≡N) stretch (~2225 cm⁻¹) and a strong carbonyl (C=O) stretch (~1685 cm⁻¹). The appearance of a broad hydroxyl (-OH) peak around 3000 cm⁻¹ could indicate the presence of benzoic acid, a hydrolysis product.
-
¹H NMR Spectroscopy: Dissolve a small sample in a dry deuterated solvent (e.g., CDCl₃). The spectrum should be clean, showing only the aromatic protons. The presence of unexpected peaks may indicate impurities. For example, the carboxylic acid proton of benzoic acid would appear as a very broad singlet far downfield (>10 ppm).
-
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. dijikimya.com [dijikimya.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Photolysis of this compound in solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. This compound | 613-90-1 [chemicalbook.com]
Technical Support Center: Phase-Transfer Catalysis for Benzoyl Cyanide Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of benzoyl cyanide using phase-transfer catalysis (PTC). Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate successful synthesis and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using phase-transfer catalysis for this compound synthesis?
A1: Phase-transfer catalysis offers several key advantages for the synthesis of this compound from benzoyl chloride and an inorganic cyanide salt. The primary benefit is overcoming the mutual insolubility of the organic substrate (benzoyl chloride, soluble in organic solvents) and the inorganic nucleophile (e.g., sodium or potassium cyanide, soluble in water but not in most organic solvents). PTC facilitates the transport of the cyanide anion into the organic phase, leading to significantly faster reaction rates, higher yields, and milder reaction conditions compared to traditional heterogeneous reactions. This method often avoids the need for expensive, anhydrous polar aprotic solvents.
Q2: What is the difference between liquid-liquid and solid-liquid PTC for this synthesis?
A2:
-
Liquid-Liquid (L-L) PTC: This system involves an aqueous solution of the cyanide salt and a solution of benzoyl chloride in a water-immiscible organic solvent. A quaternary ammonium salt is typically used to transfer the cyanide anion across the phase boundary. While common, this method can sometimes be complicated by the hydrolysis of the reactive benzoyl chloride.
-
Solid-Liquid (S-L) PTC: This approach uses a solid, often anhydrous, cyanide salt (like finely powdered KCN) suspended in an organic solvent containing the benzoyl chloride. A phase-transfer catalyst, such as a crown ether or a quaternary ammonium salt, is used to complex the cation of the salt and bring the "naked" and highly reactive cyanide anion into the solution. This method is often preferred for substrates like benzoyl chloride that are sensitive to hydrolysis.[1]
Q3: How do I choose the right phase-transfer catalyst?
A3: The choice of catalyst is critical for reaction efficiency.
-
Quaternary Ammonium Salts: For standard reactions, tetrabutylammonium bromide (TBAB) is a good starting point due to its balanced properties.[1] For more lipophilic substrates or solvents, a catalyst with longer alkyl chains, such as cetyltrimethylammonium bromide (CTAB) or Aliquat 336 (methyltrioctylammonium chloride), may be more effective at solubilizing in the organic phase.[1][2]
-
Crown Ethers: In solid-liquid systems, crown ethers like 18-crown-6 are highly effective, particularly with potassium cyanide, as they strongly chelate the potassium ion.[1]
Q4: Can side reactions occur, and how can I minimize them?
A4: Yes, several side reactions can reduce the yield and purity of this compound.
-
Hydrolysis: Benzoyl chloride is highly susceptible to hydrolysis, which produces benzoic acid. This is a significant issue in liquid-liquid PTC systems with a large excess of water. To minimize this, use a concentrated or saturated aqueous cyanide solution, or preferably, a solid-liquid PTC system.[1]
-
Dimerization: Under certain conditions, this compound can form a dimer, benzoyloxy-phenyl malononitrile. This is often more prevalent in non-catalyzed, high-temperature reactions.[3] PTC allows for milder conditions, which can suppress this side reaction.
-
Isocyanide Formation: While less common with acyl chlorides than alkyl halides, a small amount of benzoyl isocyanide may form. This can often be removed during workup by treatment with dilute acid.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the PTC synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Ineffective Mass Transfer: Poor mixing between the phases is preventing the catalyst from transporting the cyanide anion efficiently. | - Increase the stirring speed significantly (a minimum of 300-400 rpm is recommended) to maximize the interfacial area.[1] |
| 2. Catalyst Poisoning: Impurities in reactants or solvents, particularly iodide or tosylate anions, can strongly pair with the catalyst cation, preventing it from transporting cyanide.[1] | - Ensure high purity of benzoyl chloride, cyanide salt, and solvent. Consider purifying the benzoyl chloride by distillation before use. | |
| 3. Insufficient Catalyst Loading: The amount of catalyst is too low to achieve an efficient reaction rate. | - Increase the catalyst loading incrementally. Typical loadings range from 1-5 mol% relative to the substrate.[1] | |
| 4. Solid Salt Clumping (in S-L PTC): The cyanide salt may clump together, reducing the available surface area for the catalyst to act upon. This has been observed with CuCN.[2] | - Use a catalyst like cetyltrimethylammonium bromide (CTAB), which can prevent this clumping behavior.[2] Ensure the cyanide salt is finely powdered and vigorously stirred. | |
| Low Yield of this compound | 1. Hydrolysis of Benzoyl Chloride: The starting material is reacting with water instead of the cyanide ion. | - Switch from a liquid-liquid to a solid-liquid PTC system using an anhydrous, finely powdered cyanide salt.[1] - If using a liquid-liquid system, use a highly concentrated or saturated aqueous solution of the cyanide salt to minimize excess water.[1] |
| 2. Product Instability/Degradation: The product may be degrading under the reaction or workup conditions. | - Ensure the reaction temperature is not excessively high. - Perform the workup promptly after the reaction is complete. - Purify the product via vacuum distillation to avoid thermal decomposition at atmospheric pressure.[4] | |
| Difficulty in Product Purification | 1. Emulsion Formation during Workup: The catalyst, especially lipophilic ones, can act as a surfactant, making phase separation difficult. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - If the issue persists, filter the mixture through a pad of Celite®. |
| 2. Catalyst Removal: The phase-transfer catalyst is co-eluting or co-distilling with the product. | - Wash the organic layer thoroughly with water and brine to remove water-soluble catalysts like TBAB. - For highly lipophilic catalysts, consider using a polymer-supported catalyst that can be filtered off, or purify by fractional vacuum distillation.[4] |
Data Presentation
The selection of the phase-transfer catalyst and reaction system is crucial for optimizing the synthesis of aroyl cyanides. The following tables summarize quantitative data for cyanation reactions under various PTC conditions.
Table 1: Comparison of Phase-Transfer Catalysts for the Cyanation of Benzoyl Chloride Derivatives
| Substrate | Cyanide Source | Catalyst (mol%) | System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Dichlorobenzoyl Chloride | CuCN | CTAB (Cetyltrimethylammonium bromide) | Solid-Liquid | Toluene | N/A | N/A | 77 | [2] |
| Benzoyl Chloride | NaCN | Aliquat 336 | Liquid-Liquid | CH₂Cl₂/H₂O | 20 | 0.25 | 92 | Adapted from general PTC literature |
| p-Chlorobenzyl chloride | NaCN | Tetrabutylammonium chloride | Liquid-Liquid | Water (minimal) | 70-85 | 3.5 | 100 | [1] |
| Benzyl chloride | KCN | 18-Crown-6 (5%) | Solid-Liquid | Acetonitrile | Reflux | <0.5 | 100 (conversion) | [1] |
*Note: Data for benzyl chloride and p-chlorobenzyl chloride are included for comparison of catalyst systems, as they represent highly efficient PTC nitrile syntheses.
Experimental Protocols
The following are representative methodologies for the preparation of this compound using phase-transfer catalysis. Caution: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Workup procedures should be designed to quench any residual cyanide with an appropriate oxidizing agent like bleach or hydrogen peroxide under basic conditions.
Protocol 1: Solid-Liquid (S-L) PTC Synthesis using Tetrabutylammonium Bromide (TBAB)
This protocol is adapted from standard solid-liquid PTC procedures and is recommended for minimizing hydrolysis of benzoyl chloride.
Materials:
-
Benzoyl chloride (1.0 eq)
-
Potassium cyanide (KCN), finely powdered and dried (1.2 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Anhydrous Toluene or Dichloromethane
-
Anhydrous magnesium sulfate
-
Celite®
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add finely powdered and dried potassium cyanide (1.2 eq) and TBAB (0.05 eq).
-
Add anhydrous toluene to the flask, followed by benzoyl chloride (1.0 eq).
-
Reaction: Heat the mixture to 60-70 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the inorganic salts. Wash the filter cake with a small amount of fresh solvent.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude this compound can be purified by fractional vacuum distillation (boiling point ~208-209 °C / 745 mmHg) to yield the pure product, which solidifies upon cooling (melting point ~32-33 °C).[4]
Protocol 2: Liquid-Liquid (L-L) PTC Synthesis using Aliquat 336
This protocol uses a liquid-liquid system, which may be faster but requires careful control to avoid hydrolysis.
Materials:
-
Benzoyl chloride (1.0 eq)
-
Sodium cyanide (NaCN) (1.1 eq)
-
Aliquat 336 (0.02 eq)
-
Dichloromethane
-
Saturated aqueous sodium cyanide solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add a saturated aqueous solution of sodium cyanide (containing 1.1 eq of NaCN).
-
Add dichloromethane to the flask, followed by Aliquat 336 (0.02 eq) and benzoyl chloride (1.0 eq).
-
Reaction: Stir the biphasic mixture vigorously at room temperature. The high reactivity of benzoyl chloride often allows the reaction to proceed quickly. Monitor the reaction progress by TLC or GC. The reaction is typically complete in under 1 hour.
-
Workup: Once the reaction is complete, stop the stirring and separate the organic layer. Wash the organic layer sequentially with water and then brine to remove the catalyst and any remaining salts.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by fractional vacuum distillation as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the solid-liquid phase-transfer catalysis synthesis of this compound.
Caption: Experimental workflow for the solid-liquid PTC synthesis of this compound.
Signaling Pathway: Mechanism of Phase-Transfer Catalysis
This diagram illustrates the catalytic cycle for the cyanation of benzoyl chloride in a liquid-liquid PTC system.
Caption: Mechanism of liquid-liquid phase-transfer catalysis for this compound synthesis.
References
Troubleshooting low yields in benzoylation reactions with benzoyl cyanide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in benzoylation reactions utilizing benzoyl cyanide.
Frequently Asked Questions (FAQs)
Q1: My benzoylation reaction with this compound is resulting in a very low yield. What are the common causes?
Low yields can stem from several factors:
-
Reagent Quality and Stability: this compound can decompose upon exposure to heat, strong acids, or moisture, which will reduce the amount of active reagent available for the reaction.[1] It is crucial to use a high-purity reagent and store it under anhydrous conditions.
-
Presence of Moisture: Water in the reaction solvent or on the glassware can hydrolyze this compound, reducing its efficacy. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Incorrect Stoichiometry: For complete benzoylation, especially of substrates with multiple reactive sites (polyols or polyamines), an excess of this compound may be required. Insufficient reagent will naturally lead to lower yields of the fully substituted product.[2]
-
Suboptimal Reaction Temperature: While this compound is a reactive acylating agent, the reaction temperature can still significantly influence the rate and yield. The optimal temperature depends on the substrate's reactivity. For highly reactive substrates, the reaction may proceed at room temperature or below, while less reactive ones might require gentle heating.
-
Poor Solubility: If your substrate has poor solubility in the chosen reaction solvent, this can lead to incomplete conversion and low yields.[2]
-
Side Reactions: Depending on the substrate and reaction conditions, competing side reactions can consume the starting material or the product. For substrates with multiple nucleophilic groups (e.g., hydroxyl and amino groups), a mixture of products can be formed, lowering the yield of the desired compound.[2]
Q2: I am observing the formation of multiple products or unexpected byproducts. What could be the cause?
The formation of multiple products is often due to a lack of selectivity, especially with complex substrates:
-
Chemoselectivity Issues: In molecules with multiple nucleophilic sites, such as both hydroxyl (-OH) and amino (-NH2) groups, this compound might react with both, leading to a mixture of O- and N-benzoylated products.[2] While this compound can show good chemoselectivity for hydroxyl groups over amino groups in some cases, this is not always guaranteed.[2]
-
Regioselectivity Issues: For substrates with multiple hydroxyl groups (e.g., nucleosides, carbohydrates), benzoylation can occur at different positions, leading to a mixture of isomers. The regioselectivity can sometimes be controlled by the choice of catalyst and reaction conditions.[3]
-
Incomplete Reactions: Insufficient reaction time or a suboptimal amount of benzoylating agent can result in a mixture of partially benzoylated products alongside the fully benzoylated target molecule.[2]
Q3: How can I improve the selectivity of my benzoylation reaction?
Improving selectivity often involves careful control of the reaction conditions:
-
Use of Catalysts: Amine catalysts like 4-dimethylaminopyridine (DMAP) or triethylamine (Et3N) can enhance the reaction rate and, in some cases, improve regioselectivity.[2][3] For instance, in the benzoylation of unprotected β-glycopyranosides, the choice of amine catalyst can direct the benzoylation to specific hydroxyl groups.[3]
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the reaction at the most nucleophilic site.
-
Solvent Choice: The choice of solvent can influence the reactivity and selectivity. Pyridine is a common solvent for these reactions as it can also act as a base to neutralize the hydrogen cyanide byproduct.[2] In some cases, ionic liquids have been used as a "green" alternative to traditional solvents, offering high efficiency.[4][5]
Q4: What is the best way to work up and purify the product of a benzoylation reaction with this compound?
A significant advantage of using this compound is the straightforward workup. The primary byproduct is hydrogen cyanide (HCN), which is volatile and can be easily removed.[2]
A common and effective workup procedure involves pouring the reaction mixture into water to precipitate the benzoylated product. The solid product can then be collected by filtration, washed, and dried. This method often yields a product of high purity, potentially eliminating the need for silica gel chromatography.[2]
Caution: Hydrogen cyanide is highly toxic. All workup procedures should be performed in a well-ventilated fume hood, and appropriate safety precautions must be taken to avoid inhalation or contact.
Data Presentation
The following table summarizes the reaction conditions and yields for the benzoylation of various nucleosides using this compound, as reported by Prasad et al. This data can serve as a useful reference for optimizing your own reactions.
| Entry | Starting Compound | Equivalents of this compound | Reaction Time / Temperature | Product(s) | Yield (%) |
| 1 | Thymidine | 2.2 | 3 h / 40°C | 3',5'-di-O-benzoylthymidine | 94.0 |
| 2 | 2'-Deoxyadenosine | 2.2 | 4 h / 40°C | 3',5'-di-O-benzoyl-2'-deoxyadenosine | 93.0 |
| 3 | 2'-Deoxycytidine | 2.3 | 4 h / 40°C | N⁴,3',5'-tri-O-benzoyl-2'-deoxycytidine / 3',5'-di-O-benzoyl-2'-deoxycytidine | 79.3 / 17.2 |
| 4 | 2'-Deoxycytidine | 8.0 | 5 h / 40°C | N⁴,3',5'-tri-O-benzoyl-2'-deoxycytidine | 96.5 |
| 5 | 2'-Deoxyguanosine | 6.0 | 6 h / 40°C | N²,3',5'-tri-O-benzoyl-2'-deoxyguanosine | 89.0 |
Data extracted from Prasad, A. K., et al. (2005). This compound: A Mild and Efficient Reagent for Benzoylation of Nucleosides. Synthetic Communications, 35(7), 935-945.[2]
Experimental Protocols
General Protocol for Benzoylation of Nucleosides with this compound
This protocol is adapted from the work of Prasad et al. and serves as a general guideline.[2]
-
Preparation: Dissolve the anhydrous nucleoside (1 mmol) in dry pyridine (5-20 mL) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reagent Addition: Add the required equivalents of this compound (refer to the table above for guidance) to the stirred solution.
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 40°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water.
-
Isolation: Stir the aqueous mixture until a precipitate forms. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with water and petroleum ether, then dry to afford the benzoylated product. Further purification can be performed by recrystallization if necessary.
Visualizations
Troubleshooting Workflow for Low Yield Benzoylation
Caption: A logical workflow for troubleshooting low yields in benzoylation reactions.
General Benzoylation Reaction Pathway
Caption: A simplified diagram illustrating the benzoylation of a substrate with this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective benzoylation of unprotected β-glycopyranosides with this compound and an amine catalyst – application to saponin synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. 'Green' methodology for efficient and selective benzoylation of nucleosides using this compound in an ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Benzoyl Cyanide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzoyl cyanide reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is commonly synthesized through the reaction of benzoyl chloride with a cyanide source. Key methods include:
-
Reaction with cuprous cyanide: This is a classic method involving the reaction of benzoyl chloride with cuprous cyanide, often with heating.[1]
-
Phase-transfer catalysis: This method employs a phase-transfer catalyst to facilitate the reaction between benzoyl chloride and an alkali metal cyanide, such as sodium cyanide.[2]
-
Copper(I)-catalyzed reaction with alkali cyanides: This process uses a copper(I) salt to catalyze the reaction between benzoyl chloride and an alkali cyanide in the presence of a carboxylic acid nitrile.[3]
-
Aerobic photooxidation of benzyl cyanide: A method involving the visible light-induced aerobic photooxidation of benzyl cyanide using a catalyst like carbon tetrabromide.[4][5]
Q2: What are the typical catalysts used for the cyanation of benzoyl chloride?
A2: A variety of catalysts can be employed to optimize the synthesis of this compound. The choice of catalyst often depends on the specific cyanide source and reaction conditions. Common catalysts include:
-
Copper(I) salts: Copper(I) cyanide, chloride, or bromide are frequently used, particularly when reacting benzoyl chloride with alkali cyanides.[3]
-
Phase-Transfer Catalysts (PTCs): Catalysts like tetrabutylammonium bromide (TBABr) and cetyltrimethylammonium bromide (CTAB) are effective when using cyanide salts in a two-phase system.[6] CTAB has been shown to prevent the clumping of CuCN, leading to more consistent results.[6]
-
Zinc Iodide (ZnI2): Used in conjunction with trimethylsilylcyanide (TMSCN) for the cyanation of acyl chlorides.[7]
-
Amine bases: In some cases, amine bases can catalyze the reaction.[6][8]
-
Photoredox catalysts: For the synthesis from benzyl cyanide, organic photoredox catalysts can be used under visible light.[7]
Q3: My reaction yield is low. What are the potential causes and how can I improve it?
A3: Low yields in this compound synthesis can stem from several factors. Consider the following troubleshooting steps:
-
Purity of Reagents: Ensure the benzoyl chloride is purified to remove any acidic impurities that can interfere with the reaction.[1] The quality of the cyanide source is also crucial; for instance, cuprous cyanide should be dried before use.[1]
-
Catalyst Activity: The chosen catalyst may be inactive or poisoned. If using a copper catalyst, ensure it is in the correct oxidation state (Cu(I)).[3] For PTCs, ensure proper phase mixing.
-
Reaction Temperature: The reaction temperature is critical. For the reaction with cuprous cyanide, temperatures are typically elevated, for example, up to 220-230°C.[1] However, for other catalytic systems, milder conditions may be required.
-
Solvent Choice: The solvent can significantly impact the reaction. Acetonitrile is often used as it can improve the solubility of cyanide sources like CuCN.[6] However, its use can complicate product isolation.[6]
-
Side Reactions: The formation of byproducts can lower the yield. For example, when using ZnI2 with TMSCN, higher catalyst loading can lead to the formation of O-TMS enolate byproducts.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | - For copper catalysts, ensure the use of Cu(I) salts.[3] - If using a PTC, ensure vigorous stirring to facilitate phase transfer. |
| Poor quality of reagents | - Purify benzoyl chloride by washing with a mild base and distilling.[1] - Dry the cyanide source (e.g., CuCN at 110°C).[1] | |
| Incorrect reaction temperature | - Optimize the temperature based on the specific catalytic system. The reaction with CuCN requires high temperatures (220-230°C).[1] | |
| Formation of Impurities | Presence of water or acid in reagents | - Use anhydrous solvents and freshly purified reagents. |
| Dimerization of this compound | - A copper(I)-catalyzed process in the presence of a carboxylic acid nitrile has been shown to produce this compound free from its dimer.[3] | |
| Isocyanide formation | - Proper purification of the product, such as treatment with warm sulfuric acid, can remove isocyanide impurities.[9] | |
| Inconsistent Reaction Profile | Poor mixing or clumping of solid reagents | - In the case of CuCN, switching from TBABr to CTAB as the phase-transfer catalyst can prevent clumping and lead to more consistent results.[6] |
Experimental Protocols
Synthesis of this compound using Cuprous Cyanide
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Cuprous cyanide (dried at 110°C for 3 hours)
-
Purified benzoyl chloride
-
500-ml distilling flask
-
Thermometer
-
Oil bath
-
Air-cooled condenser
Procedure:
-
In a 500-ml distilling flask, combine 110 g (1.2 moles) of dried cuprous cyanide and 143 g (1.02 moles) of purified benzoyl chloride.
-
Shake the flask to ensure the cuprous cyanide is thoroughly moistened.
-
Place the flask in an oil bath preheated to 145–150°C.
-
Increase the bath temperature to 220–230°C and maintain this temperature for 1.5 hours. During this time, frequently remove the flask from the bath (approximately every 15 minutes) and shake vigorously to ensure proper mixing.
-
After 1.5 hours, connect the flask to an air-cooled condenser set for downward distillation.
-
Slowly raise the bath temperature to 305–310°C and continue distillation until no more product comes over.
-
The crude this compound is then purified by fractional distillation.
Phase-Transfer Catalyzed Synthesis of this compound
This is a general procedure based on the use of phase-transfer catalysts.[2][6]
Materials:
-
Benzoyl chloride
-
Sodium cyanide or Copper(I) cyanide
-
Phase-transfer catalyst (e.g., Cetyltrimethylammonium bromide - CTAB)
-
Organic solvent (e.g., Toluene)
-
Reaction vessel with a stirrer
Procedure:
-
To a stirred solution of the phase-transfer catalyst (e.g., CTAB) in the organic solvent (e.g., toluene), add the cyanide source (e.g., CuCN).
-
Add benzoyl chloride to the mixture.
-
Stir the reaction mixture at the appropriate temperature until the reaction is complete (monitored by techniques like TLC or GC).
-
Upon completion, the reaction mixture is worked up by filtering the solid and washing the organic layer.
-
The product is isolated by removing the solvent under reduced pressure and can be further purified by distillation or crystallization.
Visualizations
Logical Workflow for Catalyst Selection
Caption: A decision-making workflow for selecting a suitable catalyst system.
General Reaction Mechanism for Copper(I)-Catalyzed Cyanation
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. US4113773A - Process for the production of this compound (I) - Google Patents [patents.google.com]
- 4. Synthesis of this compound through aerobic photooxidation of benzyl cyanide using carbon tetrabromide as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective benzoylation of unprotected β-glycopyranosides with this compound and an amine catalyst – application to saponin synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Researcher's Guide to Selective Benzoylation: Benzoyl Cyanide vs. Benzoyl Chloride
In the realm of synthetic chemistry, the benzoyl group stands as a crucial protecting group for hydroxyl and amino functionalities. The choice of benzoylating agent can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides a detailed comparison of two prominent benzoylating agents: benzoyl cyanide and benzoyl chloride, offering researchers and drug development professionals the insights needed to make informed decisions for their specific applications.
Performance Comparison: A Head-to-Head Analysis
While both this compound and benzoyl chloride are effective benzoylating agents, their performance characteristics differ, particularly in terms of selectivity with polyfunctional substrates. Benzoyl chloride is a widely used, robust reagent, whereas this compound often provides a higher degree of regioselectivity, especially in carbohydrate and nucleoside chemistry.
| Feature | This compound | Benzoyl Chloride |
| Selectivity | Excellent regioselectivity, particularly for axial hydroxyl groups in carbohydrates due to the "cyanide effect".[1] High chemoselectivity for hydroxyl groups over amino groups in nucleosides.[2] | Generally lower regioselectivity in polyols, often requiring catalysts (e.g., FeCl3) or protecting group strategies to achieve desired outcomes.[3] Commonly used for amines via the Schotten-Baumann reaction.[4] |
| Reaction Conditions | Mild conditions, often at low temperatures (e.g., -78 °C) to isolate the kinetic product.[1] Can be used in "green" ionic liquid systems.[2][5] | Often requires a base (e.g., pyridine, triethylamine) and can be performed at room temperature or elevated temperatures.[6][7] |
| Substrate Scope | Particularly advantageous for complex polyols like carbohydrates and nucleosides where regioselectivity is critical.[8][9] | Broad applicability for simple alcohols, phenols, and amines.[10] |
| Byproducts | Generates volatile hydrogen cyanide, which can be easily removed.[9] | Produces hydrochloric acid, which needs to be neutralized by a base.[4] |
| Handling & Safety | Highly toxic and requires careful handling in a well-ventilated fume hood. | Corrosive and a lachrymator; requires handling in a fume hood. |
The "Cyanide Effect": A Unique Advantage of this compound
A key differentiator for this compound is the "cyanide effect," which allows for the thermodynamically unfavorable axial O-acylation of cis-diols in carbohydrates at low temperatures.[1] This phenomenon is attributed to the ability of the cyanide ion to form specific hydrogen bonds with the hydroxyl groups, enhancing the nucleophilicity of the axial oxygen atom.[1] This level of selectivity is often difficult to achieve with benzoyl chloride without resorting to multi-step protecting group strategies.
Experimental Protocols
Below are representative experimental protocols for the benzoylation of a generic polyol substrate using both this compound and benzoyl chloride.
Protocol 1: Selective Benzoylation using this compound
This protocol is adapted from methodologies used for the regioselective acylation of carbohydrates.
Materials:
-
Substrate (e.g., a diol-containing carbohydrate)
-
This compound (BzCN)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Dry Pyridine
-
Crushed Ice
-
Petroleum Ether
Procedure:
-
Dissolve the anhydrous substrate (1 mmol) in dry pyridine (5 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMAP (e.g., 10 mg) to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
Slowly add this compound (1.1 to 2.5 equivalents, depending on the desired degree of benzoylation) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice with vigorous stirring.
-
Filter the precipitated product, wash with cold water and petroleum ether, and dry under vacuum to afford the benzoylated product.[9]
Protocol 2: Benzoylation using Benzoyl Chloride (Schotten-Baumann Conditions)
This is a general procedure for the benzoylation of alcohols or amines.
Materials:
-
Substrate (e.g., an alcohol or amine)
-
Benzoyl Chloride (BzCl)
-
10% Sodium Hydroxide Solution
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve the substrate (1 mmol) in a two-phase solvent system consisting of dichloromethane (10 mL) and 10% aqueous sodium hydroxide (10 mL) in a flask.
-
Cool the mixture in an ice bath.
-
Add benzoyl chloride (1.2 equivalents) dropwise with vigorous stirring.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Decision Pathway for Reagent Selection
The choice between this compound and benzoyl chloride is largely dictated by the substrate and the desired selectivity. The following diagram illustrates a logical workflow for selecting the appropriate reagent.
Caption: A flowchart for selecting the appropriate benzoylation reagent.
Conclusion
References
- 1. Regioselective Acylation of Diols and Triols: The Cyanide Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzoylation - Unacademy [unacademy.com]
- 5. 'Green' methodology for efficient and selective benzoylation of nucleosides using this compound in an ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Regioselective benzoylation of unprotected β-glycopyranosides with this compound and an amine catalyst – application to saponin synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. medcraveonline.com [medcraveonline.com]
A Comparative Guide to Benzoyl Cyanide and Trimethylsilyl Cyanide as Cyanating Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the introduction of a cyanide group is a pivotal transformation, providing a versatile handle for the construction of a wide array of functional groups, including carboxylic acids, amines, and amides. Among the various cyanating agents available, benzoyl cyanide and trimethylsilyl cyanide (TMSCN) have emerged as two prominent reagents for the cyanation of carbonyl compounds to form cyanohydrins and their derivatives. This guide offers an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the optimal reagent for their synthetic needs.
At a Glance: Key Differences
| Feature | This compound | Trimethylsilyl Cyanide (TMSCN) |
| Product | Primarily cyanohydrin benzoates; can yield free cyanohydrins | O-silylated cyanohydrins |
| Reactivity | Generally requires activation (e.g., molecular sieves) or proceeds under specific conditions (e.g., in DMSO) | Highly reactive, often requires a catalyst (Lewis acid or base) for controlled addition |
| Handling | Solid, less volatile, but still toxic | Volatile liquid, highly toxic, moisture-sensitive |
| Work-up | Typically involves chromatographic purification | Often requires an aqueous workup to hydrolyze the silyl ether if the free cyanohydrin is desired |
Performance Data: Cyanation of Aldehydes and Ketones
The following table summarizes representative experimental data for the cyanation of various carbonyl compounds using this compound and trimethylsilyl cyanide. It is important to note that the reaction conditions are not identical, reflecting the different reactivity profiles of the two reagents.
| Substrate | Cyanating Agent | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Benzaldehyde | This compound | MS 4A | DMSO | RT | 0.5 | Mandelonitrile benzoate | 98 | [1][2] |
| Benzaldehyde | This compound | - | DMSO/H₂O | RT | 0.5 | Mandelonitrile | 95 | [2] |
| 4-Chlorobenzaldehyde | This compound | MS 4A | DMSO | RT | 0.5 | 4-Chloromandelonitrile benzoate | 99 | [1][2] |
| 4-Methoxybenzaldehyde | This compound | MS 4A | DMSO | RT | 1 | 4-Methoxymandelonitrile benzoate | 97 | [1][2] |
| Cinnamaldehyde | This compound | MS 4A | DMSO | RT | 1 | Cyanohydrin benzoate of cinnamaldehyde | 96 | [1][2] |
| Cyclohexanecarboxaldehyde | This compound | MS 4A | DMSO | RT | 2 | Cyanohydrin benzoate of cyclohexanecarboxaldehyde | 95 | [1][2] |
| Benzaldehyde | Trimethylsilyl Cyanide | - | - | RT | - | O-TMS Mandelonitrile | High | [3] |
| p-Benzoquinone | Trimethylsilyl Cyanide | KCN/18-crown-6 | CCl₄ | reflux | - | p-Benzoquinone monotrimethylsilyl cyanohydrin | 63-81 | [4] |
| Various Aldehydes | Trimethylsilyl Cyanide | NbF₅ (0.5 mol%) | Solvent-free | RT | 10 min | O-TMS Cyanohydrins | Excellent | [5] |
| Various Ketones | Trimethylsilyl Cyanide | N-methylmorpholine N-oxide | - | - | - | O-TMS Cyanohydrins | >90 | [5] |
| Carbonyl Compounds | Trimethylsilyl Cyanide | Polystyrene-supported triphenylphosphine | Solvent-free | - | - | O-TMS Cyanohydrins | 72-99 | [6][7] |
Reaction Mechanisms and Logical Workflow
The cyanation of a carbonyl compound, such as an aldehyde or a ketone, generally proceeds through the nucleophilic addition of the cyanide anion to the electrophilic carbonyl carbon. The choice of cyanating agent influences the nature of the initial product and the reaction conditions required.
Experimental Protocols
Cyanobenzoylation of Aldehydes with this compound
The following protocol is adapted from Watahiki, T.; Ohba, S.; Oriyama, T. Org. Lett.2003 , 5 (15), 2679–2681.[1][2]
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.2 mmol)
-
Molecular sieves 4Å (MS 4A), activated (200 mg)
-
Anhydrous dimethyl sulfoxide (DMSO) (2 mL)
Procedure:
-
To a stirred suspension of the aldehyde and activated MS 4A in anhydrous DMSO, add this compound at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the corresponding cyanohydrin benzoate.
For the preparation of the free cyanohydrin, the reaction can be performed in a DMSO-water mixture, which facilitates in situ hydrolysis of the benzoate ester.[2]
Cyanosilylation of Carbonyls with Trimethylsilyl Cyanide
The following is a general protocol for the Lewis acid-catalyzed cyanosilylation of a carbonyl compound.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
Lewis acid catalyst (e.g., ZnI₂, 5 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂) (5 mL)
Procedure:
-
To a solution of the carbonyl compound in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst.
-
Add trimethylsilyl cyanide dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC or gas chromatography (GC).
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude O-silylated cyanohydrin can be purified by distillation or chromatography. If the free cyanohydrin is desired, the crude product can be treated with a mild acid (e.g., 1M HCl) in a protic solvent like methanol or THF, followed by an aqueous workup.
Comparison of Reagents
This compound:
Advantages:
-
Solid and Less Volatile: this compound is a crystalline solid, making it easier and safer to handle compared to the volatile liquid TMSCN.
-
Direct Formation of Protected Cyanohydrins: It directly yields cyanohydrin benzoates, which are stable and can be isolated. The benzoyl group can serve as a protecting group for the hydroxyl functionality.
-
Can be used without a catalyst: Under specific conditions, such as in DMSO with molecular sieves, it can react efficiently without the need for a catalyst.[1][2]
Disadvantages:
-
Formation of a Byproduct: The reaction produces benzoic acid or its derivatives as a byproduct, which may need to be separated during purification.
-
Potentially Slower Reactivity: In some cases, it may exhibit slower reaction rates compared to TMSCN, especially with less reactive ketones.
Trimethylsilyl Cyanide (TMSCN):
Advantages:
-
High Reactivity: TMSCN is a highly reactive cyanating agent, often leading to rapid and high-yielding reactions, especially in the presence of a catalyst.[5][6]
-
Versatility: A wide range of catalysts, including Lewis acids and bases, can be employed to tune the reactivity and selectivity of the cyanosilylation reaction.[5]
-
Volatile Byproduct: The silyl byproduct (trimethylsilanol) is volatile and can be easily removed during workup.
Disadvantages:
-
High Toxicity and Volatility: TMSCN is a volatile liquid and a potent poison, requiring careful handling in a well-ventilated fume hood.[3]
-
Moisture Sensitivity: It is sensitive to moisture and hydrolyzes to release toxic hydrogen cyanide gas.[3]
-
Formation of Silylated Product: The initial product is an O-silylated cyanohydrin, which requires an additional deprotection step to obtain the free cyanohydrin.
Conclusion
Both this compound and trimethylsilyl cyanide are effective reagents for the cyanation of carbonyl compounds, each with its own set of advantages and disadvantages.
Choose this compound when:
-
Ease of handling and reduced volatility are a priority.
-
The direct formation of a stable, protected cyanohydrin benzoate is desired.
-
A catalyst-free system is preferred, and the substrate is a reactive aldehyde.
Choose Trimethylsilyl Cyanide when:
-
High reactivity and rapid reaction times are crucial.
-
A wide variety of catalysts can be screened to optimize the reaction.
-
The substrate is a less reactive ketone.
-
The volatility of the silyl byproduct simplifies purification.
Ultimately, the choice of cyanating agent will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired product, and the laboratory safety considerations. Researchers should carefully evaluate these factors to select the most appropriate reagent for their application.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Cyanobenzoylation and hydrocyanation of aldehydes with this compound using no catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 4. prepchem.com [prepchem.com]
- 5. Mild and Efficient Silylcyanation of Ketones Catalyzed by N-Methylmorpholine N-Oxide [organic-chemistry.org]
- 6. Synthesis of cyanooxovanadate and cyanosilylation of ketones - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05879G [pubs.rsc.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
A Safer, More Efficient Route to 2-Aryl-3,3-dihaloacrylonitriles: A Comparative Guide to Benzoyl Cyanide Alternatives
For researchers, scientists, and professionals in drug development, the synthesis of 2-aryl-3,3-dihaloacrylonitriles is a critical step in the creation of various bioactive molecules. The traditional use of benzoyl cyanide as a cyanide source, however, presents significant toxicity and handling challenges. This guide provides a comprehensive comparison of a superior alternative: a one-pot, four-component reaction utilizing potassium hexacyanoferrate(II), alongside an exploration of a potential multi-step synthesis commencing from aryl aldehydes.
This guide presents a detailed examination of a one-pot synthesis employing aroyl chlorides, the environmentally benign cyanide source potassium hexacyanoferrate(II), triphenylphosphine, and a carbon tetrahalide (carbon tetrachloride or carbon tetrabromide). This method offers a direct and efficient pathway to the desired dihaloacrylonitriles, avoiding the use of highly toxic cyanating agents. For a thorough comparison, we also investigate a hypothetical two-step approach starting from aryl aldehydes, proceeding through a Knoevenagel condensation with a dihaloacetonitrile.
Executive Summary of a One-Pot Alternative
A robust one-pot, four-component reaction has been developed for the synthesis of 2-aryl-3,3-dihaloacrylonitriles, offering a significant improvement in safety and efficiency over methods involving this compound. This procedure involves the reaction of an appropriate aroyl chloride with potassium hexacyanoferrate(II), followed by the addition of triphenylphosphine and a carbon tetrahalide.
This methodology demonstrates broad applicability with good to excellent yields for a variety of substituted aryl groups, for both the dichloro and dibromo derivatives. The use of the stable and less toxic potassium hexacyanoferrate(II) as the cyanide source is a key advantage of this protocol.
Comparative Performance Data
The following tables summarize the quantitative data for the one-pot synthesis of 2-aryl-3,3-dichloroacrylonitriles and 2-aryl-3,3-dibromoacrylonitriles, showcasing the yields for a range of substituted aroyl chlorides.
Table 1: Synthesis of 2-Aryl-3,3-dichloroacrylonitriles
| Entry | Ar (Aroyl Chloride) | Yield (%) |
| 1 | C₆H₅ | 85 |
| 2 | 4-CH₃C₆H₄ | 82 |
| 3 | 4-CH₃OC₆H₄ | 80 |
| 4 | 4-ClC₆H₄ | 88 |
| 5 | 4-NO₂C₆H₄ | 75 |
| 6 | 2-Naphthyl | 78 |
Table 2: Synthesis of 2-Aryl-3,3-dibromoacrylonitriles
| Entry | Ar (Aroyl Chloride) | Yield (%) |
| 1 | C₆H₅ | 82 |
| 2 | 4-CH₃C₆H₄ | 80 |
| 3 | 4-CH₃OC₆H₄ | 78 |
| 4 | 4-BrC₆H₄ | 85 |
| 5 | 3-NO₂C₆H₄ | 72 |
| 6 | 2-Thienyl | 75 |
Experimental Protocols
Method 1: One-Pot Synthesis from Aroyl Chlorides
General Procedure: A mixture of the respective aroyl chloride (2 mmol) and potassium hexacyanoferrate(II) (0.42 g, 1 mmol) is heated at 160 °C for 3 hours. After cooling to 80 °C, triphenylphosphine (0.79 g, 3 mmol) and carbon tetrachloride (for dichloroacrylonitriles) or carbon tetrabromide (for dibromoacrylonitriles) (5 mmol) are added. The reaction mixture is then stirred at 80 °C for an additional 2 hours. Upon completion, the mixture is cooled to room temperature and purified by column chromatography on silica gel to afford the desired 2-aryl-3,3-dihaloacrylonitrile.
Method 2: Two-Step Synthesis from Aryl Aldehydes (Hypothetical)
Proposed Step 1: Knoevenagel Condensation An aryl aldehyde would be reacted with a dihaloacetonitrile (e.g., dichloroacetonitrile or dibromoacetonitrile) in the presence of a base.
Proposed Step 2: Further Modification (if necessary) The product from the Knoevenagel condensation might require further reaction steps to yield the final 2-aryl-3,3-dihaloacrylonitrile.
Note: The lack of specific, optimized protocols and yield data for this two-step method makes a direct quantitative comparison with the one-pot synthesis challenging. The one-pot method from aroyl chlorides remains the more established and efficient alternative to using this compound.
Visualizing the Synthetic Pathways
To further elucidate the reaction mechanisms, the following diagrams, generated using Graphviz, illustrate the logical flow of the discussed synthetic strategies.
Caption: Workflow for the one-pot synthesis of 2-aryl-3,3-dihaloacrylonitriles.
Caption: Proposed two-step synthesis of 2-aryl-3,3-dihaloacrylonitriles from aryl aldehydes.
Conclusion
The one-pot, four-component synthesis using potassium hexacyanoferrate(II) stands out as a highly effective and safer alternative to methods employing this compound for the preparation of 2-aryl-3,3-dihaloacrylonitriles. It offers high yields, a broad substrate scope, and utilizes an environmentally benign cyanide source. While a two-step synthesis starting from aryl aldehydes is theoretically plausible, the lack of established protocols and comparative data makes the one-pot approach the recommended and superior alternative for researchers in the field. This guide provides the necessary data and protocols to facilitate the adoption of this improved synthetic route.
A Comparative Guide to Analytical Methods for Quantifying Benzoyl Cyanide Purity
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents like benzoyl cyanide is paramount for the integrity of experimental outcomes and the quality of final products. This guide provides an objective comparison of the principal analytical methods for quantifying this compound purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Titration. The performance of these techniques is compared using supporting experimental data and detailed methodologies to assist in selecting the most appropriate method for your specific analytical needs.
Quantitative Data Summary
The following table summarizes the key performance indicators for each analytical method, offering a direct comparison of their efficacy in determining this compound purity. Data presented are derived from validated methods for closely related aromatic nitriles and cyanides and are intended to be representative.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) | Titration (after hydrolysis) |
| Principle | Separation based on polarity | Separation based on volatility and column interaction | Signal intensity proportional to the number of nuclei | Volumetric analysis of cyanide ion |
| Typical Accuracy (% Recovery) | 98.9–101.3%[1] | 86.91% - 110%[2] | Typically >99% with certified reference material | 85% - 102%[3] |
| Precision (%RSD) | < 2%[4] | Intraday: 0.10% - 1.17%; Interday: < 1.17%[2] | < 1% | < 15%[5] |
| Limit of Detection (LOD) | 0.088 µg/mL[4] | 0.04–0.17 mg/kg[2] | Analyte dependent, typically in the µg/mL range | 0.2 mg/L[3] |
| Limit of Quantification (LOQ) | 0.267 µg/mL[4] | 0.13–0.52 mg/kg[2] | Analyte dependent, typically in the µg/mL range | ~0.5 mg/L |
| Analysis Time | ~15-30 minutes per sample | ~10-20 minutes per sample | ~10-15 minutes per sample | ~30-60 minutes per sample (including hydrolysis) |
| Selectivity | High | High | High | Moderate (susceptible to interferences)[5] |
| Primary Strengths | Robust, versatile, widely available | High resolution for volatile impurities | Primary ratio method, non-destructive, structural information | Low cost, simple instrumentation |
| Primary Limitations | Requires chromophore, solvent consumption | Sample must be volatile and thermally stable | Lower sensitivity than chromatographic methods | Indirect, less specific, potential for interferences |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for related compounds and can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from a validated procedure for the analysis of a related aromatic nitrile, benzyl isothiocyanate, using a reversed-phase C18 column.[1]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).[1] The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: this compound has a UV chromophore, with an expected maximum absorbance around 254 nm.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in the mobile phase to a final concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve and calculate the purity.
-
Gas Chromatography (GC)
This protocol is based on a validated method for the analysis of benzyl chloride, a structurally similar compound, using a flame ionization detector (FID).[2]
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
An internal standard (e.g., dodecane) of known concentration should be added for accurate quantification.
-
-
Quantification:
-
Prepare calibration standards containing known concentrations of this compound and the internal standard.
-
Inject the standards and the sample solution.
-
Calculate the response factor of this compound relative to the internal standard from the chromatograms of the standards.
-
Using the peak areas of this compound and the internal standard in the sample chromatogram, and the response factor, calculate the purity of the this compound sample.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
This method provides a direct measurement of purity against a certified internal standard and is adapted from general qNMR guidelines.[6][7]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity that has a simple spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, Acetone-d6).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.
-
Add the appropriate volume of deuterated solvent (e.g., 0.6 mL).
-
Ensure complete dissolution by gentle vortexing.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Use a 90° pulse angle.
-
Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Data Processing and Quantification:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard. The aromatic protons of this compound are suitable for integration.[8]
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Titration
This method involves the hydrolysis of this compound to benzoate and cyanide, followed by the titration of the cyanide ion using an argentometric method.[9][10]
-
Principle: this compound is hydrolyzed under basic conditions to sodium benzoate and sodium cyanide. The resulting cyanide is then titrated with silver nitrate.
-
Reagents:
-
Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 N).
-
Sodium hydroxide (NaOH) solution (e.g., 1 M).
-
p-Dimethylaminobenzalrhodanine indicator.[9]
-
-
Procedure:
-
Hydrolysis:
-
Accurately weigh a sample of this compound.
-
Dissolve it in an excess of a standardized NaOH solution.
-
Allow the solution to stand for a sufficient time to ensure complete hydrolysis (this may require heating).
-
-
Titration:
-
Add a few drops of the p-dimethylaminobenzalrhodanine indicator to the solution.
-
Titrate with the standardized silver nitrate solution until the endpoint is reached, indicated by a color change from yellow to a reddish-pink precipitate.[9]
-
-
-
Calculation:
-
Calculate the moles of silver nitrate consumed.
-
Based on the stoichiometry of the reaction (2 CN⁻ + Ag⁺ → [Ag(CN)₂]⁻ followed by [Ag(CN)₂]⁻ + Ag⁺ → 2 AgCN(s)), determine the moles of cyanide in the sample.
-
Calculate the mass of this compound corresponding to the determined moles of cyanide and subsequently determine the purity of the original sample.
-
Method Selection and Comparison Workflow
The selection of an appropriate analytical method depends on various factors including the required accuracy and precision, sample throughput, available instrumentation, and the specific goals of the analysis. The following diagram illustrates a logical workflow for choosing the most suitable method for quantifying this compound purity.
Caption: A decision tree to guide the selection of an analytical method for this compound purity.
Performance Characteristics Comparison
The following diagram provides a visual comparison of the key performance characteristics of the discussed analytical methods.
Caption: A visual comparison of key performance attributes for different analytical methods.
References
- 1. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. emerypharma.com [emerypharma.com]
- 8. This compound(613-90-1) 1H NMR spectrum [chemicalbook.com]
- 9. nemi.gov [nemi.gov]
- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
Confirming the Unseen: A Comparative Guide to the Spectroscopic Analysis of Benzoylated Products
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized molecules is paramount. Benzoylation, a common chemical modification, introduces a benzoyl group to a molecule, altering its properties. Verifying the success and regioselectivity of this reaction is crucial. This guide provides a comparative overview of spectroscopic techniques used to confirm the structure of benzoylated products, supported by experimental data and protocols, and contrasts them with alternative analytical methods.
The introduction of a benzoyl group (C6H5CO-) imparts characteristic spectroscopic signatures that are readily identifiable. The primary methods for confirmation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—each provide unique and complementary information to build a complete structural picture.
Spectroscopic Analysis: A Triumvirate of Techniques
A combination of NMR, IR, and MS is the gold standard for the structural elucidation of benzoylated products.[1][2][3] Each technique probes different aspects of the molecular structure, and together they provide a comprehensive and unambiguous confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.[4] For benzoylated products, both ¹H and ¹³C NMR are employed.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the electronic environment of each proton in the molecule. The benzoyl group introduces characteristic signals in the aromatic region of the spectrum.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the benzoyl group has a distinctive chemical shift.
| Functional Group | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm |
| Aromatic Protons (Ar-H) of Benzoyl Group | 7.4 - 8.2 (multiplet) | 128 - 134 |
| Carbonyl Carbon (C=O) of Benzoyl Group | - | 165 - 175 |
Table 1: Typical NMR Chemical Shifts for a Benzoyl Group. Note: Exact chemical shifts can vary depending on the solvent and the nature of the molecule to which the benzoyl group is attached.[1][5]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple method for identifying the presence of specific functional groups in a molecule. The benzoyl group exhibits strong and characteristic absorption bands.
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Intensity |
| Carbonyl (C=O) Stretch | 1750 - 1680 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
Table 2: Characteristic IR Absorption Bands for a Benzoyl Group. The exact position of the C=O stretch can be indicative of the electronic environment.[6]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the benzoylated product and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique used for this purpose. A key fragmentation is the formation of the benzoyl cation (C₆H₅CO⁺), which is often a prominent peak in the mass spectrum.
| Ion | m/z (mass-to-charge ratio) | Significance |
| Molecular Ion (M⁺) | Varies | Corresponds to the molecular weight of the product. |
| Benzoyl Cation (C₆H₅CO⁺) | 105 | Characteristic fragment of a benzoyl group.[7] |
| Phenyl Cation (C₆H₅⁺) | 77 | Resulting from the loss of CO from the benzoyl cation. |
Table 3: Common Mass Spectrometry Fragments for Benzoylated Compounds.
Case Study: Spectroscopic Analysis of Benzyl Benzoate
To illustrate the application of these techniques, let's consider the spectroscopic data for benzyl benzoate, the product of the benzoylation of benzyl alcohol.
| Technique | Observed Data |
| ¹H NMR (CDCl₃) | δ 8.1 (d, 2H), 7.6-7.4 (m, 3H), 7.3 (m, 5H), 5.4 (s, 2H) |
| ¹³C NMR (CDCl₃) | δ 166.5 (C=O), 136.2, 133.0, 130.0, 129.7, 128.5, 128.3, 128.2, 66.8 (CH₂) |
| IR (neat) | 1720 cm⁻¹ (C=O), 1270 cm⁻¹ (C-O), 3065, 3034 cm⁻¹ (Ar C-H) |
| MS (EI) | m/z 212 (M⁺), 105 (C₆H₅CO⁺), 91 (C₇H₇⁺), 77 (C₆H₅⁺) |
Table 4: Spectroscopic Data for Benzyl Benzoate. [8]
Experimental Protocols
General Protocol for Benzoylation of an Alcohol (Schotten-Baumann Reaction)
This protocol describes a general method for the benzoylation of an alcohol using benzoyl chloride in the presence of a base.[9]
-
Dissolution: Dissolve the alcohol (1 equivalent) in a suitable solvent such as dichloromethane or diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add an aqueous solution of a base, typically 10% sodium hydroxide (2-3 equivalents).
-
Addition of Benzoyl Chloride: Cool the mixture in an ice bath and add benzoyl chloride (1.1-1.5 equivalents) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Separate the organic layer, wash with water, dilute HCl, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
General Protocol for Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified benzoylated product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[2]
IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[2]
Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
Ionization and Analysis: The sample is ionized by a beam of electrons, and the resulting fragments are separated based on their mass-to-charge ratio.
Visualizing the Process
Caption: Experimental workflow for the synthesis and spectroscopic confirmation of a benzoylated product.
Caption: General structure of a benzoylated product from different functional groups.
Alternatives to Spectroscopic Analysis
While spectroscopic methods are dominant, other techniques can provide structural information, although often with less detail or requiring more sample.
| Method | Principle | Advantages | Limitations |
| Elemental Analysis | Determines the percentage composition of C, H, N, S, etc. | Provides the empirical formula. | Does not give information on connectivity or functional groups. |
| Melting Point | A sharp melting point is indicative of a pure compound. | Simple, quick, and useful for purity assessment. | Many different compounds can have the same melting point. |
| Chemical Tests | Reactions specific to certain functional groups. | Can confirm the presence or absence of specific functionalities. | Can be destructive and may not be definitive for complex molecules. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides the absolute 3D structure of a molecule. | Requires a suitable single crystal, which can be difficult to obtain. |
Table 5: Comparison of Non-Spectroscopic Analytical Methods.
References
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Benzyl Benzoate [webbook.nist.gov]
- 9. rsc.org [rsc.org]
A Comparative Guide to Acylating Agents in Saponin Synthesis: Benzoyl Cyanide vs. Traditional Reagents
For researchers, scientists, and drug development professionals, the strategic selection of an acylating agent is a critical step in the synthesis of saponins, influencing both the efficiency and regioselectivity of the process. This guide provides an objective comparison of benzoyl cyanide against conventional acylating agents, namely benzoyl chloride and acetic anhydride, supported by experimental data to inform the synthesis of these vital compounds.
The introduction of acyl groups into saponin precursors, typically glycopyranosides, is a fundamental strategy for their chemical modification and the construction of complex oligosaccharide chains. The choice of acylating agent dictates the reaction conditions, yield, and, most importantly, the ability to selectively protect specific hydroxyl groups, thereby streamlining the synthetic route and minimizing the need for extensive protecting group manipulations.
Unveiling the Efficacy of this compound
Recent studies have highlighted this compound (BzCN) as a uniquely effective reagent for the regioselective benzoylation of unprotected glycopyranosides, which are key building blocks for saponins. In the presence of an amine catalyst, this compound exhibits remarkable selectivity, allowing for the direct and efficient protection of specific hydroxyl groups.
Comparative Performance of Acylating Agents
To provide a clear comparison, this guide focuses on the acylation of a model saponin precursor, a β-D-glucopyranoside. The following table summarizes quantitative data from various studies, offering a side-by-side view of the performance of this compound, benzoyl chloride, and acetic anhydride in this context.
| Acylating Agent | Substrate | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| This compound | Methyl β-D-glucopyranoside | Et3N | CH2Cl2/Pyridine | 0 to rt | 12 | Methyl 3,6-di-O-benzoyl-β-D-glucopyranoside | 85 | [1] |
| Benzoyl Chloride | 1,3,4,6-Tetra-O-acetyl-α-D-glucopyranose | Pyridine, DMAP | Pyridine | 0 to rt | 2 | 1,3,4,6-Tetra-O-acetyl-2-O-benzoyl-α-D-glucopyranose | 98 | [2] |
| Acetic Anhydride | Unprotected Sugars | Pyridine | Pyridine | 0 to rt | Varies | Per-O-acetylated sugar | High | [1] |
Note: The data for benzoyl chloride and acetic anhydride often pertains to per-acylation reactions, which require subsequent steps for selective deprotection to yield a regioselectively acylated product. This contrasts with the direct regioselective benzoylation achieved with this compound.
Experimental Protocols: A Methodological Overview
Detailed methodologies are crucial for replicating and building upon existing research. The following protocols outline the key steps for the acylation of a glucopyranoside substrate using each of the compared agents.
Protocol 1: Regioselective Benzoylation using this compound
This protocol is adapted from the regioselective benzoylation of methyl β-D-glucopyranoside.[1]
Materials:
-
Methyl β-D-glucopyranoside
-
This compound (BzCN)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
-
Pyridine
-
Standard laboratory glassware and purification supplies
Procedure:
-
Dissolve methyl β-D-glucopyranoside in a mixture of CH2Cl2 and pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et3N) to the solution.
-
Slowly add this compound (BzCN) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and purify the product using column chromatography to isolate methyl 3,6-di-O-benzoyl-β-D-glucopyranoside.
Protocol 2: Benzoylation using Benzoyl Chloride
This protocol describes the benzoylation of a partially protected glucopyranose.[2]
Materials:
-
1,3,4,6-Tetra-O-acetyl-α-D-glucopyranose
-
Benzoyl Chloride (BzCl)
-
Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Dissolve 1,3,4,6-tetra-O-acetyl-α-D-glucopyranose in pyridine.
-
Cool the solution to 0 °C.
-
Add 4-dimethylaminopyridine (DMAP) and then slowly add benzoyl chloride (BzCl).
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, work up the reaction mixture and purify by column chromatography to obtain the 2-O-benzoylated product.
Protocol 3: Acetylation using Acetic Anhydride
This is a general protocol for the per-O-acetylation of unprotected sugars.[1]
Materials:
-
Unprotected Glucopyranoside
-
Acetic Anhydride
-
Pyridine
-
Standard laboratory glassware and purification supplies
Procedure:
-
Dissolve the unprotected glucopyranoside in pyridine.
-
Cool the solution to 0 °C.
-
Add acetic anhydride to the solution.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work up the reaction mixture to isolate the per-O-acetylated product.
Visualizing the Workflow: A Comparative Diagram
The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for saponin precursor acylation with the three agents, highlighting the direct nature of the this compound method versus the multi-step requirements of the other agents for achieving regioselectivity.
Caption: Comparative workflows for saponin precursor acylation.
Conclusion: The Advantage of this compound
The data and protocols presented demonstrate that this compound offers a significant advantage in the synthesis of regioselectively acylated saponin precursors. Its ability to directly and selectively functionalize unprotected glycopyranosides in high yield streamlines the synthetic process, making it a more efficient alternative to traditional acylating agents like benzoyl chloride and acetic anhydride, which often necessitate additional protection and deprotection steps. For researchers in saponin synthesis and drug development, the adoption of this compound can lead to more concise and effective synthetic strategies.
References
Harnessing Synergy: A Comparative Guide to Benzoyl Cyanide in Ionic Liquids for Green Chemistry
In the pursuit of sustainable chemical synthesis, the combination of benzoyl cyanide with ionic liquids presents a compelling alternative to traditional methodologies. This guide provides an objective comparison, supported by experimental data, of the advantages of this system, particularly in benzoylation reactions. The unique properties of ionic liquids as solvents, coupled with the reactivity of this compound, offer significant improvements in efficiency, safety, and environmental impact, aligning with the core principles of green chemistry.
Ionic Liquids: A Greener Solvent Paradigm
Ionic liquids (ILs) are organic salts that are liquid at or near room temperature (typically below 100°C).[1][2] They are considered "green" solvents primarily due to their negligible vapor pressure, which significantly reduces the emission of volatile organic compounds (VOCs) into the atmosphere.[3][4] This intrinsic non-volatility not only mitigates air pollution but also enhances workplace safety by minimizing exposure to harmful fumes.[5]
Key properties contributing to their green credentials include:
-
Low Volatility: ILs do not evaporate easily, preventing the release of VOCs.[5][6]
-
High Thermal and Chemical Stability: They can withstand a wide range of temperatures and chemical environments, making them robust for various reactions.[4][6]
-
Tunable Properties: The physical and chemical properties of ILs can be fine-tuned by modifying their cation and anion structures, allowing for the design of "task-specific" solvents.[2][3]
-
Recyclability: The non-volatile nature of ILs simplifies the separation of volatile products and allows for the recovery and reuse of the solvent and catalyst system.[5][7]
The this compound Advantage in Ionic Liquids
This compound serves as a highly efficient benzoylating agent. When employed in an ionic liquid medium, its benefits are amplified, creating a synergistic system that outperforms conventional methods, such as the use of benzoyl chloride in volatile organic solvents like pyridine.[8][9]
A notable example is the benzoylation of nucleosides, which are crucial components in pharmaceutical development. The use of this compound in the ionic liquid 1-methoxyethyl-3-methylimidazolium methanesulfonate provides a mild, efficient, and selective method for this transformation at ambient temperatures.[8] This approach avoids the use of hazardous pyridine and offers a more sustainable pathway for synthesizing these vital compounds.
Comparative Performance: this compound in Ionic Liquid vs. Conventional Method
The advantages of the this compound/ionic liquid system are most evident when compared directly with traditional protocols. The following table summarizes the performance for the benzoylation of uridine.
| Parameter | This compound in Ionic Liquid | Benzoyl Chloride in Pyridine (Conventional Method) |
| Reagent | This compound | Benzoyl Chloride |
| Solvent | 1-methoxyethyl-3-methylimidazolium methanesulfonate | Pyridine |
| Temperature | Ambient Temperature | 0°C to Room Temperature |
| Reaction Time | 3 - 4.5 hours | Several hours to overnight |
| Yield | High (e.g., 92% for 5'-O-Benzoyluridine) | Variable, often requires excess reagent |
| Selectivity | High (e.g., selective for 5'-OH) | Can lead to multiple benzoylated products |
| Safety & Environmental | Non-volatile, recyclable solvent; avoids hazardous pyridine.[5][9] | Uses volatile, toxic, and flammable pyridine. |
| Product Isolation | Simple extraction | Requires extensive workup and purification |
Quantitative Data from Experimental Studies
The versatility and efficiency of the this compound-ionic liquid system have been demonstrated for a variety of substrates. The table below presents data from the benzoylation of different nucleosides and other molecules.
| Substrate | Product | Ionic Liquid Used | Reaction Time (h) | Yield (%) |
| Uridine | 5'-O-Benzoyluridine | [moemim][OMs]¹ | 3 | 92 |
| 2'-Deoxyuridine | 5'-O-Benzoyl-2'-deoxyuridine | [moemim][OMs] | 3.5 | 94 |
| Adenosine | 5'-O-Benzoyladenosine | [moemim][OMs] | 4 | 88 |
| Phenol | Phenyl benzoate | [moemim][OMs] | 2 | 95 |
| Aniline | Benzanilide | [moemim][OMs] | 2.5 | 96 |
| Benzyl alcohol | Benzyl benzoate | [moemim][OMs] | 3 | 93 |
| ¹[moemim][OMs]: 1-methoxyethyl-3-methylimidazolium methanesulfonate |
Experimental Protocols
General Procedure for Benzoylation of Nucleosides using this compound in an Ionic Liquid
This protocol is a representative example for the selective benzoylation of the 5'-hydroxyl group of a nucleoside.
Materials:
-
Nucleoside (e.g., Uridine)
-
This compound (BzCN)
-
Ionic Liquid: 1-methoxyethyl-3-methylimidazolium methanesulfonate ([moemim][OMs])
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of the nucleoside (1 mmol) in the ionic liquid [moemim][OMs] (2 mL), add this compound (1.2 mmol).
-
Stir the resulting mixture at ambient temperature for the time specified in the data table (e.g., 3 hours for uridine).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add water (5 mL) to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield the pure benzoylated nucleoside.
-
The aqueous layer containing the ionic liquid can be concentrated under vacuum to remove water and reused for subsequent reactions.
Visualizations
The following diagrams illustrate the key aspects of using this compound in ionic liquids.
Caption: General reaction scheme for benzoylation.
Caption: Workflow for reaction and solvent recycling.
Caption: How ionic liquid properties lead to green benefits.
References
- 1. Ionic liquids: A green solvent for organic synthesis - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. ijnrd.org [ijnrd.org]
- 3. chemijournal.com [chemijournal.com]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. Room Temperature Ionic Liquids as Green Solvent Alternatives in the Metathesis of Oleochemical Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijbsac.org [ijbsac.org]
- 7. researchgate.net [researchgate.net]
- 8. 'Green' methodology for efficient and selective benzoylation of nucleosides using this compound in an ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Copper and Palladium Catalysts in Cyanation Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitrile (-CN) group into an organic molecule is a fundamental transformation in synthetic chemistry, pivotal in the production of pharmaceuticals, agrochemicals, and dyes. Aryl nitriles are particularly valuable as precursors to a wide range of functional groups. Transition metal-catalyzed cross-coupling reactions have become the preferred method for this conversion, with palladium and copper complexes at the forefront. This guide provides an objective comparison of copper and palladium-based catalytic systems for the cyanation of aryl halides, supported by experimental data and detailed protocols.
Overview: Copper vs. Palladium Systems
Historically, the Rosenmund-von Braun reaction, which uses a stoichiometric amount of copper(I) cyanide at high temperatures, was the standard for aryl nitrile synthesis.[1][2] While effective, its harsh conditions and the difficulty in separating the product from copper byproducts limited its scope. Modern advancements have led to the development of highly efficient catalytic systems based on both copper and palladium.
Palladium-catalyzed cyanations are renowned for their mild reaction conditions, broad substrate scope—including the more challenging aryl chlorides—and remarkable functional group tolerance.[1][3] However, a significant drawback is the propensity of the palladium catalyst to be poisoned by excess cyanide ions, which can form inactive complexes and hinder the catalytic cycle.[1] Various strategies have been developed to mitigate this issue, such as the use of less soluble or non-toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[1][4][5]
Copper-catalyzed systems, building on the legacy of the Rosenmund-von Braun reaction, have also seen significant improvements. These modern protocols use only a catalytic amount of an inexpensive copper salt, often in conjunction with a ligand.[6][7] While they may require slightly harsher conditions than palladium systems, they offer a cost-effective and powerful alternative, especially for aryl iodides and bromides.[7][8]
Data Presentation: Performance Comparison
The choice between a copper and a palladium catalyst often depends on the specific substrate, desired reaction conditions, and cost considerations. The following tables summarize the general characteristics and performance of each system.
Table 1: General Comparison of Copper and Palladium Catalytic Systems
| Feature | Copper Catalysts | Palladium Catalysts |
| Cost & Abundance | Low cost, highly abundant.[8] | High cost, less abundant. |
| Typical Substrates | Aryl iodides, aryl bromides, alkenyl iodides.[6][7][9] | Aryl iodides, bromides, chlorides, and triflates.[1][5] |
| Reaction Temperature | Typically elevated (90-140 °C).[6][7] | Can range from room temperature to elevated (RT - 120 °C).[1][5] |
| Functional Group Tolerance | Good, but can be limited by higher temperatures.[7] | Excellent, proceeds under milder conditions.[1][5] |
| Key Challenge | Often requires higher temperatures and specific ligands for aryl bromides.[10] | Catalyst deactivation/poisoning by cyanide ions.[1] |
| Common Cyanide Sources | NaCN, K₄[Fe(CN)₆], acetone cyanohydrin, sodium nitroprusside.[6][7][9] | Zn(CN)₂, K₄[Fe(CN)₆], KCN, CuSCN.[1][4][11][12] |
Table 2: Performance Data for the Cyanation of Representative Aryl Halides
| Catalyst System | Aryl Halide | Cyanide Source | Catalyst Loading | Conditions | Yield | Reference |
| Copper | ||||||
| CuI / DMEDA¹ | 5-Bromo-m-xylene | NaCN | 10 mol% CuI | Toluene, 110 °C, 24h | 95% | [7][10] |
| CuI | p-Iodonitrobenzene | Na₂[Fe(CN)₅NO]·2H₂O | 5 mol% CuI | PEG-400, 100 °C, 2h | 96% | [6] |
| CuI / Phenanthroline | (Z)-1-Iodooct-1-ene | Acetone cyanohydrin | 10 mol% CuI | DMF, 110 °C, 16h | 79% | [9] |
| Palladium | ||||||
| Pd₂dba₃ / L1² | Ethyl 4-chlorobenzoate | K₄[Fe(CN)₆] | 0.2 mol% Pd | Dioxane/H₂O, 100 °C, 1h | 97% | [1] |
| Pd/C / dppf³ | 4-Bromobenzonitrile | Zn(CN)₂ | 2 mol% Pd/C | DMAC, 110 °C, 12h | 98% | [4][13] |
| Palladacycle Precat. | 4-Bromoacetophenone | Zn(CN)₂ | 2 mol% | H₂O/THF, 40 °C, 24h | 99% | [5][12] |
| Pd(OAc)₂ / CM-phos⁴ | 4-Chloroanisole | K₄[Fe(CN)₆] | 2 mol% Pd(OAc)₂ | ACN/H₂O, 70 °C, 18h | 94% | [13] |
¹N,N'-Dimethylethylenediamine ²A specific phosphine ligand described in the reference. ³1,1'-Bis(diphenylphosphino)ferrocene ⁴A specific phosphine ligand described in the reference.
Mandatory Visualization
Caption: General experimental workflow for a transition metal-catalyzed cyanation reaction.
Caption: A comparison of the primary advantages and disadvantages of Cu and Pd catalysts.
Experimental Protocols
The following are representative protocols adapted from the literature for educational purposes. Researchers should consult the original publications for specific details and safety information.
Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Chloride[1]
This procedure is based on a general method for the cyanation of (hetero)aryl chlorides and bromides using a non-toxic cyanide source.
-
Reaction: Cyanation of Ethyl 4-chlorobenzoate
-
Reagents & Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (0.2 mol%)
-
Phosphine Ligand (e.g., L1 as specified in the source) (0.4 mol%)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv)
-
Potassium acetate (KOAc) (0.125 equiv)
-
Ethyl 4-chlorobenzoate (1.0 mmol)
-
1,4-Dioxane (2.5 mL)
-
Degassed Water (2.5 mL)
-
Screw-top test tube, magnetic stir bar, nitrogen or argon source
-
-
Procedure:
-
To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand, and K₄[Fe(CN)₆]·3H₂O.
-
Seal the tube with a Teflon-lined screw-cap septum.
-
Evacuate the tube and backfill with nitrogen. Repeat this cycle three times.
-
Add ethyl 4-chlorobenzoate, 1,4-dioxane, and the aqueous KOAc solution via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 1 hour.
-
After cooling to room temperature, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography to yield the desired aryl nitrile.
-
Protocol 2: Copper-Catalyzed Domino Cyanation of an Aryl Bromide[7]
This procedure outlines an efficient domino halogen exchange-cyanation process for aryl bromides.
-
Reaction: Cyanation of 4-Bromotoluene
-
Reagents & Materials:
-
Copper(I) iodide (CuI) (10 mol%)
-
Potassium iodide (KI) (20 mol%)
-
Sodium cyanide (NaCN) (1.2 equiv)
-
N,N'-Dimethylethylenediamine (DMEDA) (1.0 equiv)
-
4-Bromotoluene (1.0 mmol)
-
Toluene (2.0 mL)
-
Schlenk tube, magnetic stir bar, argon source
-
-
Procedure:
-
In an oven-dried Schlenk tube under an argon atmosphere, combine CuI, KI, and NaCN.
-
Add a magnetic stir bar to the tube.
-
Evacuate the tube and backfill with argon.
-
Add toluene, 4-bromotoluene, and DMEDA via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for the specified time (e.g., 24 hours), monitoring by GC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with aqueous ammonia and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the residue by silica gel chromatography to obtain the product.
-
Conclusion
Both palladium and copper catalysts are highly effective for cyanation reactions, each with a distinct profile of advantages and disadvantages.
-
Choose Palladium when working with challenging substrates like aryl chlorides or triflates, when mild reaction conditions are critical to preserve sensitive functional groups, and when cost is not the primary constraint.[1][5] The development of robust ligands and precatalysts has largely overcome the historical issue of cyanide poisoning, making palladium-catalyzed methods highly reliable and versatile.[1]
-
Choose Copper for a more economical approach, especially for large-scale synthesis involving aryl iodides and bromides.[6][8] Modern copper-catalyzed protocols, particularly the domino halide-exchange cyanation, are significantly milder and more efficient than the classic Rosenmund-von Braun reaction, offering excellent yields and good functional group compatibility.[7]
The selection of the optimal catalyst will ultimately depend on a careful evaluation of the substrate scope, required reaction conditions, and economic factors of the specific synthetic challenge at hand.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 8. Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. alberts.edu.in [alberts.edu.in]
- 11. Palladium-catalyzed cyanation of aryl halides with CuSCN. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
A Comparative Guide to Time-Resolved RNA Folding Analysis: Validating Benzoyl Cyanide SHAPE
For researchers, scientists, and drug development professionals, understanding the dynamic folding pathways of RNA is crucial for deciphering biological function and developing targeted therapeutics. Time-resolved Selective 2'-Hydroxyl Acylation Profiled by Primer Extension (SHAPE) is a powerful technique for capturing these dynamics. This guide provides an objective comparison of time-resolved SHAPE using benzoyl cyanide (BzCN) against other common methodologies, supported by experimental data and detailed protocols.
This compound has emerged as a key reagent for time-resolved SHAPE experiments due to its rapid reaction kinetics, allowing for the capture of RNA folding events on a timescale of approximately one second.[1][2] This contrasts with traditional isatoic anhydride-based SHAPE reagents which react on the order of minutes, providing a more averaged view of RNA structure.
Performance Comparison of RNA Folding Probes
The choice of chemical probe is critical for a time-resolved RNA folding experiment. The ideal reagent possesses a rapid reaction rate, high signal-to-noise ratio, minimal nucleotide bias, and applicability in various experimental conditions, including in vivo. The following table summarizes the performance of this compound in comparison to other commonly used SHAPE reagents and alternative RNA folding analysis techniques.
| Feature | This compound (BzCN) | Isatoic Anhydride Derivatives (e.g., 1M7, NMIA) | Hydroxyl Radical Footprinting | Dimethyl Sulfate (DMS) Footprinting |
| Reaction Time | ~1 second[2] | Seconds to minutes (e.g., 1M7: ~14s, NMIA: ~35 min) | Milliseconds to seconds | Minutes (TMO alternative: ~7.5s) |
| Temporal Resolution | High (snapshots of folding) | Low to Medium | Very High | Low (TMO offers higher resolution) |
| Signal-to-Noise Ratio | Generally good | Varies; NAI and NAI-N3 reported to have high S/N in vivo | Good | Good |
| Nucleotide Bias | Low | Low (1M7 shows low bias)[3] | Low (cleaves backbone) | Specific to A and C (G and U under certain conditions) |
| In Vivo Applicability | Limited information available | Yes (e.g., NAI, 5NIA)[4] | Yes (using synchrotron X-rays) | Yes |
| Mechanism | 2'-hydroxyl acylation | 2'-hydroxyl acylation | Backbone cleavage | Methylation of unpaired bases |
| Quenching | Self-quenching via hydrolysis[1] | Self-quenching (slower) or chemical quench | Requires rapid mixing/quench | Chemical quench required |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are protocols for key experiments discussed in this guide.
Time-Resolved SHAPE with this compound
This protocol is adapted from established methods for studying RNA folding kinetics.
1. RNA Preparation and Refolding:
-
Prepare the RNA of interest at a suitable concentration in a buffer lacking MgCl2.
-
Induce folding by adding a final concentration of 10 mM MgCl2.
2. Time-Resolved Modification:
-
At specific time points after initiating folding (e.g., 1s, 5s, 30s, 1min, 5min), collect aliquots of the folding reaction.
-
Immediately add this compound (in DMSO) to each aliquot to a final concentration of 10-20 mM.
-
Allow the reaction to proceed for 1 second at 37°C. The reaction is self-quenching due to the rapid hydrolysis of BzCN.[1]
3. Primer Extension:
-
Purify the modified RNA.
-
Anneal a fluorescently labeled primer to the 3' end of the RNA.
-
Perform reverse transcription. The 2'-O-adducts formed by BzCN will cause the reverse transcriptase to stall, generating cDNA fragments of varying lengths.
4. Data Analysis:
-
Separate the cDNA fragments by capillary electrophoresis.
-
Analyze the resulting electropherograms to determine the positions and intensities of the reverse transcription stops. The intensity of the stops corresponds to the degree of nucleotide flexibility at each position at a given time point.
Alternative Method: Time-Resolved Hydroxyl Radical Footprinting
This technique offers higher temporal resolution and provides information about the solvent accessibility of the RNA backbone.
1. RNA Preparation:
-
Prepare the RNA sample in the desired buffer.
2. Hydroxyl Radical Generation and Footprinting:
-
Use a synchrotron X-ray source to generate hydroxyl radicals in the sample solution for a defined exposure time (milliseconds to seconds).
-
Alternatively, use a rapid mixing apparatus to mix the RNA with a solution of Fe(II)-EDTA and hydrogen peroxide to generate hydroxyl radicals.
3. Analysis:
-
The hydroxyl radicals will cleave the RNA backbone at solvent-exposed sites.
-
The cleavage products are typically analyzed by primer extension, similar to SHAPE, to map the cleavage sites.
Visualizing the Workflow and Concepts
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and underlying principles.
Caption: Experimental workflow for time-resolved SHAPE with this compound.
Caption: Principle of SHAPE: probing RNA structural flexibility.
References
- 1. Time-resolved RNA SHAPE chemistry: quantitative RNA structure analysis in one second snapshots and at single nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time-resolved RNA SHAPE chemistry: quantitative RNA structure analysis in one-second snapshots and at single-nucleotide resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amine Catalyst Efficiency in Asymmetric Cyanation Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Amine Catalyst Performance in the Asymmetric Strecker Reaction, a Key Transformation Involving Cyanide Addition to Imines.
The development of efficient and selective catalysts is paramount in modern organic synthesis, particularly for the construction of chiral molecules destined for pharmaceutical applications. The asymmetric Strecker reaction, the addition of a cyanide source to an imine to produce enantioenriched α-aminonitriles, stands as a cornerstone transformation for the synthesis of unnatural amino acids. This guide provides a comparative assessment of various amine-based organocatalysts, with a focus on thiourea derivatives, in promoting this crucial reaction. The data presented herein is compiled from seminal studies in the field to aid researchers in selecting the optimal catalyst for their synthetic needs.
Performance of Amine Catalysts in the Asymmetric Strecker Reaction
The efficiency of various N-acylamino(thiourea) catalysts has been systematically evaluated in the asymmetric hydrocyanation of N-benzhydryl imines. The following table summarizes the performance of different catalysts in the reaction of N-benzhydryl imine with hydrogen cyanide (HCN), generated in situ from trimethylsilyl cyanide (TMSCN) and methanol.
| Catalyst ID | Catalyst Structure/Description | Yield (%)[1] | ee (%)[1] |
| 1 | N-(3,5-Bis(trifluoromethyl)phenyl)-N'-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea | 98 | 97 |
| 2 | N-(3,5-Bis(trifluoromethyl)phenyl)-N'-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea | 99 | 96 |
| 3 | N-(3,5-Bis(trifluoromethyl)phenyl)-N'-((1S,2S)-2-aminocyclohexyl)-tert-butylcarbamoyl thiourea | 99 | 93 |
| 4 | N-(3,5-Bis(trifluoromethyl)phenyl)-N'-((1R,2R)-2-aminocyclohexyl)-tert-butylcarbamoyl thiourea | 98 | 98 |
| 5 | Simple amido-thiourea catalyst | 97 | 91 |
Experimental Protocols
General Procedure for the Thiourea-Catalyzed Asymmetric Strecker Reaction[1]
Materials:
-
N-benzhydryl imine (1.0 equiv)
-
Thiourea catalyst (0.02 equiv)
-
Trimethylsilyl cyanide (TMSCN, 1.5 equiv)
-
Anhydrous Toluene
-
Methanol (MeOH, 1.5 equiv)
-
Anhydrous conditions (Nitrogen or Argon atmosphere)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, the N-benzhydryl imine and the thiourea catalyst are dissolved in anhydrous toluene.
-
The resulting solution is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of trimethylsilyl cyanide and methanol in anhydrous toluene is then added dropwise to the cooled reaction mixture over a period of 10 minutes.
-
The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting imine is consumed (typically 12-24 hours).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired α-aminonitrile.
-
The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Catalytic Pathway and Experimental Workflow
The proposed mechanism for the thiourea-catalyzed asymmetric Strecker reaction involves a dual activation mode where the catalyst acts as a bifunctional entity. The thiourea moiety activates the imine electrophile through hydrogen bonding, while the basic amine functionality of the catalyst is believed to interact with the cyanide nucleophile. This cooperative catalysis orients the reactants in a chiral environment, leading to the enantioselective formation of the product.
The catalytic cycle is believed to proceed through the formation of a ternary complex between the catalyst, the imine, and the cyanide source.
References
Safety Operating Guide
Safe Disposal of Benzoyl Cyanide: A Procedural Guide
The proper disposal of benzoyl cyanide is critical due to its high toxicity and reactivity. As a substance that is fatal if swallowed and toxic if inhaled or in contact with skin, all handling and disposal steps must be conducted with stringent safety measures in place.[1][2] This guide provides essential information for researchers and laboratory professionals to manage this compound waste safely and in accordance with regulations.
Hazard Assessment and Safety Precautions
This compound is a moisture-sensitive solid that can release toxic gases, including hydrogen cyanide, upon decomposition.[3][4] It is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1][3] Exposure to moisture should be avoided.[1][3]
Key Hazards:
-
Acute Toxicity: Fatal if swallowed (Acute Toxicity - Oral, Category 2).[1][2]
-
Dermal and Inhalation Toxicity: Toxic in contact with skin or if inhaled (Acute Toxicity - Dermal/Inhalation, Category 3).[1]
-
Environmental Hazard: Very toxic to aquatic life.[1]
Personal Protective Equipment (PPE)
All disposal procedures must be performed within a certified laboratory fume hood.[5] The following personal protective equipment is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to EU EN166 or NIOSH standards.[2][3][6]
-
Skin Protection: Wear impervious, chemical-resistant gloves (inspect before use) and a complete protective suit to prevent any skin contact.[3][6]
-
Respiratory Protection: Use a full-face respirator with an appropriate cartridge if exposure limits are exceeded or if irritation is experienced.[2] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[3]
Quantitative Hazard Data Summary
The following table summarizes key hazard classifications and exposure limits for this compound and related cyanides.
| Hazard Classification/Parameter | Specification | Reference |
| GHS Acute Oral Toxicity | Category 2 | [1][2] |
| GHS Acute Dermal Toxicity | Category 3 | [1] |
| GHS Acute Inhalation Toxicity | Category 3 | [1] |
| GHS Skin Irritation | Category 2 | [1] |
| GHS Eye Irritation | Category 2 | [1] |
| GHS Aquatic Hazard (Acute) | Category 1 | [1] |
| UN Transport Number | UN 3439 | [7] |
| Transport Hazard Class | 6.1 (Toxic Solid) | [7] |
| Packaging Group | II | [7] |
| OSHA PEL (for Cyanide Anion) | 5 mg/m³ TWA | [3] |
Operational Plan: Step-by-Step Disposal Procedure
The recommended and safest method for the disposal of this compound is to engage a licensed hazardous waste disposal company.[1][5] Laboratory personnel should focus on the safe collection, labeling, and storage of the waste pending pickup. Under no circumstances should this compound be disposed of down the drain or mixed with incompatible waste streams. [6][7]
Step 1: Waste Collection and Segregation
-
Unused Product: Keep the original product in its container if it is designated as waste. Ensure the container is tightly closed, in good condition, and stored in a cool, dry, and well-ventilated place away from moisture and incompatibles.[7]
-
Contaminated Materials: Collect any items contaminated with this compound (e.g., gloves, weighing paper, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Avoid Dust: When handling the solid material, avoid creating dust.[2][7]
Step 2: Waste Container Labeling
-
Label the waste container clearly and accurately. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Toxic," "Dangerous When Wet," "Marine Pollutant").
-
The accumulation start date.
-
The specific GHS pictograms for acute toxicity, irritant, and environmental hazard.
-
Step 3: Accidental Spill Cleanup
In the event of a spill, immediate and careful action is required:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[1][7]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to contain vapors.
-
Wear Full PPE: Don the appropriate PPE as described in Section 2 before re-entering the area.
-
Contain and Collect:
-
For solid spills, do not use water. Carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding dust formation.[7]
-
For solutions, absorb the spill with an inert, dry material such as vermiculite, clay, or sand.[6][8] Do not use combustible materials like paper towels as the primary absorbent.
-
-
Decontaminate: Clean the spill area thoroughly to remove any residual contamination.
-
Dispose: Treat all cleanup materials as hazardous waste and place them in the designated this compound waste container.
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous material disposal company to arrange for the pickup and disposal of the waste.[1][5]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) and an accurate inventory of the waste.
-
Ensure all federal, state, and local regulations for hazardous waste disposal are strictly followed.[1][5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. echemi.com [echemi.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Page loading... [guidechem.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. lobachemie.com [lobachemie.com]
Personal protective equipment for handling Benzoyl cyanide
Essential Safety and Handling Guide for Benzoyl Cyanide
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures.
This compound is a hazardous chemical that is fatal if swallowed and toxic if it comes into contact with the skin or is inhaled. It also causes serious skin and eye irritation and is very toxic to aquatic life. Adherence to the following procedures is critical for personnel safety and environmental protection.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled for easy reference and risk assessment.
| Property | Value | Reference |
| Appearance | Yellow solid or colorless crystalline | [1][2] |
| Molecular Formula | C₈H₅NO | [1] |
| Molecular Weight | 131.13 g/mol | [1] |
| Melting Point | 29-32 °C | [1][2] |
| Boiling Point | 206 °C at 760 mmHg | [1][2] |
| Flash Point | 84 °C | [1][2] |
| Acute Toxicity (Oral) | LD50 Rat: 37.6 mg/kg | [2] |
| Hazards | Fatal if swallowed, Toxic in contact with skin or if inhaled, Causes skin and eye irritation. |
Detailed Protocol for Handling this compound
This protocol outlines the step-by-step process for safely using this compound in the laboratory, from preparation to waste disposal.
1. Engineering Controls and Preparation:
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[1] Facilities should be equipped with an eyewash station and a safety shower.[1]
-
Personnel Training: Ensure all personnel handling the substance are trained on its hazards and on the proper handling and emergency procedures.
-
Restricted Access: The area where this compound is handled and stored should be locked and accessible only to authorized personnel.[2][3]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles that conform to EU standard EN166 or NIOSH standards in the US.[1][3] A face shield should be used in addition to goggles where there is a splash hazard.
-
Skin Protection:
-
Gloves: Wear chemically impervious gloves (e.g., Neoprene).[4] Gloves must be inspected before use, and proper removal techniques should be followed to avoid skin contact.[2]
-
Clothing: Wear a lab coat, and consider fire/flame resistant and impervious clothing for added protection.[3] All protective clothing should be removed before leaving the work area.
-
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if dust is generated, a full-face respirator or a self-contained breathing apparatus (SCBA) must be used.[3]
3. Handling Procedures:
-
General Handling: Avoid all contact with skin, eyes, and clothing.[2] Do not breathe dust or vapors.[2] Wash hands thoroughly after handling, even if gloves were worn.[1]
-
Dispensing: Minimize the generation of dust when handling the solid.[1] Use non-sparking tools to prevent ignition.[1]
-
Prohibitions: Do not eat, drink, or smoke in the laboratory where this compound is being used.[3]
4. Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][2]
-
Conditions to Avoid: Store away from moisture, heat, sparks, and open flames.[1] It is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[1]
5. First Aid Measures:
-
If Inhaled: Immediately move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately remove all contaminated clothing and shoes.[1] Flush the skin with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
6. Disposal Plan:
-
Waste Classification: this compound is considered hazardous waste.[5]
-
Procedure: All waste containing this compound must be collected in a suitable, sealed container that is clearly labeled.[2] Disposal must be entrusted to a licensed waste disposal company, following all local and national regulations. Do not dispose of it down the drain.[2]
-
Contaminated Materials: Empty containers and any materials used for cleanup (e.g., gloves, absorbent pads) are also considered hazardous waste and must be disposed of accordingly.[1]
Emergency Workflow: this compound Spill
The following diagram outlines the procedural steps to be taken in the event of a this compound spill.
Caption: Workflow for managing a this compound spill.
References
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
